Product packaging for Methyl 2-amino-5-isopropylbenzoate(Cat. No.:CAS No. 1029420-48-1)

Methyl 2-amino-5-isopropylbenzoate

Cat. No.: B3204150
CAS No.: 1029420-48-1
M. Wt: 193.24 g/mol
InChI Key: IARPWLZUKOTDNX-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-isopropylbenzoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3204150 Methyl 2-amino-5-isopropylbenzoate CAS No. 1029420-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARPWLZUKOTDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available physical property data for Methyl 2-amino-5-isopropylbenzoate and structurally related compounds. Due to the limited availability of experimental data for the specific titular compound, this document focuses on presenting data for analogous structures to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are outlined, and a representative synthetic pathway is visualized.

Physical and Chemical Properties

Table 1: Physical Properties of 2-amino-5-isopropylbenzoic acid and Related Methyl Aminobenzoates

Property2-amino-5-isopropylbenzoic acidMethyl 2-amino-5-methylbenzoateMethyl 2-amino-5-chlorobenzoateMethyl 2-amino-5-bromobenzoate
Molecular Formula C10H13NO2C9H11NO2C8H8ClNO2C8H8BrNO2
Molecular Weight 179.22 g/mol [1]165.19 g/mol 185.61 g/mol [2]230.06 g/mol
Melting Point Not Available39-40 °C[3]66-68 °C[2]72-74 °C
Boiling Point Not Available348.8 °C at 760 mmHg[3]168-170 °C at 22 mmHg[2]Not Available
Density Not Available1.132 g/cm³[3]Not AvailableNot Available
Solubility Not AvailableNot AvailableNot AvailableNot Available
Appearance Not AvailableWhite solid[3]Not AvailableSolid

Note: The data presented is for comparative purposes. The physical properties of this compound are expected to be influenced by the presence of the isopropyl group.

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical properties of a solid organic compound like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is indicative of a pure compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus: Distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer), heating mantle.

  • Procedure:

    • The liquid sample is placed in the round-bottom flask with a few boiling chips.

    • The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head.

    • The liquid is heated to a steady boil.

    • The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

2.3. Density Determination

Density is the mass of a substance per unit volume.

  • Apparatus: Pycnometer (a flask with a specific volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, and any excess is removed.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

2.4. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Test tubes, vortex mixer, temperature-controlled water bath.

  • Procedure:

    • A small, known amount of the solute is added to a known volume of the solvent in a test tube.

    • The mixture is agitated (e.g., using a vortex mixer) at a constant temperature.

    • The process is repeated until no more solute dissolves (saturation is reached).

    • The amount of solute that has dissolved is determined, often by gravimetric analysis after solvent evaporation or by spectroscopic methods, and the solubility is expressed in units such as g/100 mL or mol/L.

Synthetic Pathway Visualization

This compound can be synthesized via the esterification of 2-amino-5-isopropylbenzoic acid. The following diagram illustrates this general synthetic workflow.

Synthesis_Workflow Reactant1 2-amino-5-isopropylbenzoic acid Reaction Esterification Reaction Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct Purification Purification (e.g., Distillation, Crystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a valuable resource for researchers by summarizing the physical properties of closely related compounds. The outlined experimental protocols offer a standardized approach for determining the key physical characteristics of this and other novel compounds. The provided synthetic workflow visualization serves as a clear and concise representation of a potential manufacturing process. Further experimental investigation is required to definitively establish the physical properties of this compound.

References

Spectroscopic Data for Methyl 2-amino-5-isopropylbenzoate Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for experimental spectroscopic data (NMR, IR, and MS) for Methyl 2-amino-5-isopropylbenzoate did not yield any specific results for the requested compound. Publicly available scientific databases and chemical literature do not appear to contain the 1H NMR, 13C NMR, Infrared (IR), or Mass Spectrometry (MS) data required for a comprehensive technical guide as outlined in the user's request.

The search did identify spectroscopic information for structurally related compounds, such as other substituted methyl benzoates and molecules containing amino or isopropyl functional groups. However, this data is not directly applicable to this compound, as minor changes in chemical structure can lead to significant differences in spectral patterns.

Due to the absence of the core quantitative data for this compound, it is not possible to generate the requested tables, detailed experimental protocols, or a logical workflow diagram for its spectroscopic analysis. Any attempt to do so would be based on speculation and would not meet the standards of a technical guide for researchers and scientists.

Further research or de novo synthesis and characterization of this compound would be required to obtain the necessary spectroscopic data.

Solubility Profile of Methyl 2-Amino-5-Isopropylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of methyl 2-amino-5-isopropylbenzoate in a range of common organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document leverages solubility information from structurally analogous compounds, namely methyl anthranilate and methyl N-methylanthranilate, to project its likely behavior. Furthermore, detailed experimental protocols for determining the precise solubility of this compound are presented, alongside a logical workflow for solubility assessment. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the handling, formulation, and development of this compound.

Predicted Solubility of this compound

Based on the known solubility of structurally similar benzoate esters, this compound is expected to exhibit good solubility in a variety of common organic solvents and poor solubility in aqueous solutions. The presence of the non-polar isopropyl group and the benzoate ring, combined with the polar amino and ester functionalities, suggests a versatile solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale/Supporting Evidence
Alcohols Methanol, Ethanol, IsopropanolSoluble to Freely SolubleMethyl anthranilate is freely soluble in ethanol. The amino and ester groups can form hydrogen bonds with alcohols.
Halogenated Dichloromethane, ChloroformSolubleMethyl anthranilate is reported to be soluble in dichloromethane and chloroform.
Ketones AcetoneSolubleMethyl anthranilate is soluble in acetone.
Esters Ethyl AcetateSolubleMethyl anthranilate is soluble in ethyl acetate.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleMethyl N-methylanthranilate is soluble in ether.
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleMethyl anthranilate is soluble in DMSO.
Hydrocarbons Hexane, TolueneSparingly Soluble to SolubleThe isopropyl and phenyl groups contribute to non-polar character, suggesting some solubility in hydrocarbons.
Aqueous WaterInsoluble to Slightly SolubleBoth methyl anthranilate and methyl N-methylanthranilate have low water solubility. The hydrophobic isopropyl group is expected to further decrease aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following isothermal saturation method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • This compound (crystalline solid, purity >99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (readable to ±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

      • Calculate the solubility in terms of g/L or mg/mL.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, which represents the solubility.

  • Data Reporting:

    • Report the solubility in standard units such as moles per liter (mol/L), grams per liter (g/L), or milligrams per milliliter (mg/mL) at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of this compound.

G Workflow for Solubility Assessment cluster_0 Phase 1: Preliminary Qualitative Assessment cluster_1 Phase 2: Quantitative Determination (Isothermal Saturation) cluster_2 Phase 3: Data Analysis and Reporting A Select a range of representative organic solvents B Add a small, known amount of solute to a known volume of solvent A->B C Visually observe for dissolution at room temperature B->C D Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' C->D E Prepare supersaturated solutions in selected solvents D->E Proceed for promising solvents F Equilibrate at constant temperature with agitation E->F G Separate supernatant from excess solid F->G H Quantify solute concentration (HPLC/UV-Vis or Gravimetric) G->H I Calculate solubility in standard units (e.g., mg/mL, mol/L) H->I J Tabulate quantitative solubility data I->J K Create a comprehensive solubility profile J->K

Workflow for Solubility Assessment

Conclusion

The Synthetic Chemist's Guide to Substituted Anthranilates: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anthranilates are a critical class of compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, fragrances, and materials. Their synthesis has been a subject of extensive research, leading to a diverse array of methodologies. This technical guide provides an in-depth review of the core synthetic strategies for preparing substituted anthranilates, with a focus on detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical transformations.

Core Synthetic Strategies

The synthesis of substituted anthranilates can be broadly categorized into several key approaches, each with its own advantages and substrate scope. These include classical methods like the Hofmann rearrangement and esterification, as well as modern catalytic techniques such as Buchwald-Hartwig amination and reductive amination for N-functionalization.

Hofmann Rearrangement of Phthalimide Derivatives

The Hofmann rearrangement is a classic and reliable method for the synthesis of anthranilic acid from phthalimide, which can then be esterified to the corresponding anthranilate. The reaction proceeds through the formation of an N-haloamide intermediate, which rearranges to an isocyanate, followed by hydrolysis.

Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide

A solution of 40 g of finely powdered phthalimide and 80 g of NaOH in 280 mL of water is prepared, with cooling. While agitating the solution, 400 g of a 5% sodium hypochlorite solution is added. The reaction mixture is then warmed to 80°C for a few minutes to complete the reaction. After cooling, the solution is neutralized with HCl. An excess of strong acetic acid is added to precipitate the anthranilic acid, which is then filtered and washed with water. The total yield is approximately 85%.[1]

Logical Relationship: Hofmann Rearrangement

Hofmann_Rearrangement Phthalimide Phthalimide N_Halo_Phthalimide N-Halophthalimide Phthalimide->N_Halo_Phthalimide Base, Halogen Isocyanate Isocyanate Intermediate N_Halo_Phthalimide->Isocyanate Rearrangement Anthranilic_Acid Anthranilic Acid Isocyanate->Anthranilic_Acid Hydrolysis Multicomponent_Synthesis Starting_Materials 2-Nitrobenzaldehyde + Malononitrile + Alcohol Intermediate_Complex Intermediate Complex Starting_Materials->Intermediate_Complex Base catalyst Anthranilate_Product Substituted Anthranilate Intermediate_Complex->Anthranilate_Product Intramolecular Redox & Cyclization Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R2NH RedElim Reductive Elimination AmineCoord->RedElim Base, -HX RedElim->Pd0 Product (Ar-NR2)

References

An In-Depth Technical Guide to Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-amino-5-isopropylbenzoate is an aromatic organic compound belonging to the class of anthranilate esters. Structurally, it is the methyl ester of 2-amino-5-isopropylbenzoic acid. The core structure consists of a benzene ring substituted with an amino group and a methyl ester group at positions 1 and 2 (ortho), respectively, and an isopropyl group at position 5. Anthranilate derivatives are of significant interest due to their diverse applications in the pharmaceutical, fragrance, and agrochemical industries.[1][2] This guide outlines a plausible synthetic pathway, expected physicochemical properties, and potential applications of this compound, drawing parallels with well-documented analogues.

Physicochemical Properties

The exact quantitative data for this compound is not available. However, based on the properties of similar compounds such as methyl anthranilate and isopropyl anthranilate, the following properties can be anticipated.

PropertyPredicted Value / InformationSource Analogue
Molecular Formula C11H15NO2-
Molecular Weight 193.24 g/mol -
Appearance Likely a colorless to yellowish liquid or low-melting solidMethyl anthranilate, Isopropyl anthranilate[1][3]
Odor Potentially fruity, grape-likeMethyl anthranilate[2]
Boiling Point Estimated to be >200 °CMethyl anthranilate (200 °C)[1]
Solubility Likely soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in waterGeneral property of esters

Plausible Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound.

Pathway A: Esterification of 2-amino-5-isopropylbenzoic acid

This is a direct and common method for synthesizing esters. The workflow involves the esterification of the corresponding carboxylic acid.

G cluster_0 Esterification A 2-amino-5-isopropylbenzoic acid D This compound A->D Reacts with B Methanol B->D C Acid Catalyst (e.g., H2SO4) C->D Catalyzes E Water D->E Byproduct

Caption: Fischer-Speier Esterification Workflow.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-isopropylbenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add an excess of methanol, which acts as both a reactant and a solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a base such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Pathway B: Alkylation of Methyl 2-aminobenzoate

This pathway involves introducing the isopropyl group onto the benzene ring of a commercially available starting material, methyl anthranilate. This would likely proceed via a Friedel-Crafts alkylation.

G cluster_0 Friedel-Crafts Alkylation A Methyl 2-aminobenzoate D This compound A->D Reacts with B Isopropylating Agent (e.g., Isopropyl bromide) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D Catalyzes

Caption: Friedel-Crafts Alkylation Workflow.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 2-aminobenzoate (1 equivalent) in a suitable dry, non-polar solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst such as aluminum chloride (AlCl3) (1.1 equivalents).

  • Alkylating Agent: Add the isopropylating agent, for example, isopropyl bromide (1 equivalent), dropwise to the cooled mixture.

  • Reaction: Allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the reaction's progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using column chromatography.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not available, the expected spectroscopic data can be inferred from the analysis of methyl anthranilate and related structures.

TechniqueExpected Observations
¹H NMR - Aromatic protons in the range of 6.5-8.0 ppm. The substitution pattern should result in three distinct aromatic signals. - A singlet for the methyl ester protons around 3.8 ppm. - A septet for the isopropyl CH proton around 3.0 ppm and a doublet for the two isopropyl CH₃ groups around 1.2 ppm. - A broad singlet for the amino (NH₂) protons.
¹³C NMR - A carbonyl carbon signal around 168 ppm. - Aromatic carbon signals in the range of 110-150 ppm. - A methyl ester carbon signal around 52 ppm. - Isopropyl carbon signals around 34 ppm (CH) and 24 ppm (CH₃).
IR Spectroscopy - N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹. - C=O stretching vibration for the ester group around 1700 cm⁻¹. - C-H stretching for aromatic and aliphatic groups. - N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of an ester and an isopropyl group.
UV-Vis Spectroscopy - Absorption maxima in the UV region, similar to methyl anthranilate, which has an S₀-S₁ electronic origin transition at 28,852 cm⁻¹ (346.6 nm).[4][5]

Potential Biological Activities and Applications

Derivatives of anthranilic acid have a broad spectrum of biological activities and industrial applications.

Pharmaceutical Applications
  • Anti-inflammatory Agents: Several derivatives of anthranilic acid, such as mefenamic acid and flufenamic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Activity: Some anthranilic acid ester derivatives have shown potential as antiandrogenic agents, inhibiting the growth of prostate cancer cells.[6]

  • Antimicrobial and Antifungal Activity: Sulfonamide analogs of anthranilic acid have demonstrated selective antifungal activity against C. albicans.[7] Metal complexes of anthranilic acid have also been studied for their antibacterial and antifungal properties.[8][9]

  • Pharmaceutical Intermediates: Substituted methyl anthranilates are key intermediates in the synthesis of various pharmaceuticals. For instance, Methyl 2-Amino-5-Chlorobenzoate is a crucial intermediate for the synthesis of Tolvaptan.[10]

G A This compound B Potential Biological Activities A->B C Anti-inflammatory B->C D Anticancer B->D E Antimicrobial B->E F Pharmaceutical Intermediate B->F

Caption: Potential Pharmaceutical Relevance.

Agrochemicals

Methyl anthranilate is used as a bird repellent in agriculture.[2] It is also a component of some insect repellents.[1] Novel anthranilic acid esters have been synthesized and tested for their insecticidal activities.[11]

Flavors and Fragrances

Esters of anthranilic acid are widely used in the flavor and fragrance industry. Methyl anthranilate is known for its distinct grape-like scent and is used in perfumes, soaps, and as a food flavoring agent.[2] The presence of the isopropyl group in this compound would likely modify its aromatic profile, potentially leading to new applications in this sector.

Conclusion

While the specific discovery and history of this compound remain elusive, its chemical structure places it within the well-studied and industrially significant family of anthranilate esters. Based on the established synthesis routes, spectroscopic characteristics, and diverse applications of its analogues, this guide provides a robust technical foundation for researchers, scientists, and drug development professionals interested in this compound. Further empirical investigation is necessary to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-amino-5-isopropylbenzoate is an aromatic ester with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, entropy, and enthalpy of sublimation, is crucial for process development, safety assessment, and formulation. This guide details the established experimental methodologies for determining these properties and provides context by summarizing known data for analogous compounds.

Thermochemical Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize the available thermochemical data for isomers of aminobenzoic acid and methyl aminobenzoate. These values can be used for preliminary estimations and comparisons.

Table 1: Enthalpy of Formation of Aminobenzoic Acid Isomers [1][2][3]

CompoundFormulaStateStandard Molar Enthalpy of Formation (ΔfH°) (kJ/mol)
o-Aminobenzoic acidC₇H₇NO₂Crystalline-399.0 ± 3.0
m-Aminobenzoic acidC₇H₇NO₂Crystalline-416.6 ± 4.1
p-Aminobenzoic acidC₇H₇NO₂Crystalline-408.7 ± 2.3

Table 2: Thermochemical Data for Methyl Aminobenzoate Isomers [4]

CompoundFormulaStatePropertyValue
Methyl 2-aminobenzoateC₈H₉NO₂GasEnthalpy of FormationData available through NIST/TRC Web Thermo Tables
LiquidEnthalpy of FormationData available through NIST/TRC Web Thermo Tables
CrystalEnthalpy of FormationData available through NIST/TRC Web Thermo Tables
Methyl 4-aminobenzoateC₈H₉NO₂-Phase Change DataAvailable in NIST WebBook[5]

Table 3: Physical Properties of Isopropylbenzene (Cumene) [6]

PropertyValue
Molecular FormulaC₉H₁₂
Molar Mass120.19 g/mol
Boiling Point152 °C
Melting Point-96 °C
Density0.862 g/cm³

Experimental Protocols for Thermochemical Characterization

This section provides detailed methodologies for the experimental determination of the core thermochemical properties of this compound.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. It is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Protocol:

  • Sample Preparation:

    • A pellet of the sample (approximately 1 g) is pressed using a pellet press.[7][8]

    • The exact mass of the pellet is recorded with high precision.

  • Calorimeter Setup:

    • The calorimeter is calibrated using a standard substance with a known heat of combustion, typically benzoic acid.[2][7]

    • A measured length of fuse wire is attached to the electrodes of the bomb, ensuring it is in contact with the sample pellet.[8][9]

    • The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[2][7][10]

    • The bomb is then placed in a bucket containing a precise volume of water, and the entire assembly is placed within the calorimeter jacket.[10]

  • Combustion and Data Acquisition:

    • The initial temperature of the water is recorded for several minutes to establish a baseline.

    • The sample is ignited by passing a current through the fuse wire.[7]

    • The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then begins to cool.[8]

  • Data Analysis:

    • The temperature change (ΔT) is determined by extrapolating the pre- and post-ignition temperature readings to the time of ignition.

    • The heat capacity of the calorimeter system (C_cal) is determined from the calibration experiments with benzoic acid.

    • The heat released by the combustion of the sample is calculated, accounting for the heat from the fuse wire and any side reactions (e.g., nitric acid formation).[2]

    • The standard molar enthalpy of combustion is then calculated from the heat released and the molar mass of the sample.

    • Finally, the standard molar enthalpy of formation is calculated using Hess's Law, from the enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

The specific heat capacity (Cp) as a function of temperature is essential for calculating changes in enthalpy and entropy. The standard molar entropy (S°) can be determined by integrating the heat capacity data from absolute zero.

Experimental Protocol:

  • Instrument and Sample Preparation:

    • A differential scanning calorimeter is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).[11][12]

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.[13]

    • An empty, sealed aluminum pan is used as a reference.[11][14]

  • Measurement Procedure (ASTM E1269): [15]

    • A baseline scan is performed with empty sample and reference pans.

    • A scan is performed with a sapphire standard (of known heat capacity) in the sample pan.

    • A scan of the sample is performed under the same conditions (e.g., a heating rate of 10-20 K/min in an inert atmosphere).[15]

  • Data Analysis for Heat Capacity:

    • The heat flow difference between the sample and the reference is measured as a function of temperature.

    • The specific heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard and the baseline.

  • Calculation of Standard Molar Entropy:

    • The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the molar heat capacity (Cp) divided by the temperature (T) from 0 K to the desired temperature.[16][17]

    • Since measurements are typically made at low temperatures (e.g., starting from 2 K), an extrapolation of the heat capacity data to 0 K is required, often using the Debye model.

    S(T)=0TCp(T)TdTS^\circ(T) = \int_0^T \frac{C_p(T')}{T'} dT'S∘(T)=∫0T​T′Cp​(T′)​dT′

The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from the solid to the gaseous state. It can be determined by various methods, including differential scanning calorimetry or the transpiration method.

Experimental Protocol (Transpiration Method):

  • Apparatus Setup:

    • A stream of an inert carrier gas (e.g., nitrogen) is passed through a thermostatted tube containing the sample.

    • The carrier gas becomes saturated with the vapor of the substance.

    • The saturated gas is then passed through a condenser where the sublimed substance is collected.

  • Measurement:

    • The mass of the sublimed substance is determined by weighing the condenser before and after the experiment.

    • The volume of the carrier gas is measured.

    • The experiment is repeated at several different temperatures.

  • Data Analysis:

    • The partial pressure (p) of the substance at each temperature (T) is calculated from the mass of the sublimed material and the volume of the carrier gas.

    • The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.[18]

    ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    d(lnp)/d(1/T)=ΔsubH/Rd(\ln p)/d(1/T) = - \Delta{sub}H^\circ / Rd(lnp)/d(1/T)=−Δsub​H∘/R

Role in Drug Development and Experimental Workflows

Aminobenzoic acid and its derivatives are important building blocks in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents.[19][20][21][22] While specific signaling pathways for this compound are not documented, compounds with this general structure are known to exhibit various biological activities, including antimicrobial and anticancer properties.[20] The thermochemical properties are critical in the pre-formulation and formulation stages of drug development, influencing factors such as solubility, stability, and bioavailability.

The following diagram illustrates a typical workflow for the thermochemical characterization of a new chemical entity like this compound.

G cluster_0 Initial Characterization cluster_1 Thermochemical Analysis cluster_2 Data Integration and Application A Synthesis and Purification B Structural Confirmation (NMR, MS, X-ray) A->B C Purity Analysis (HPLC, DSC) B->C D Bomb Calorimetry (ΔcH°, ΔfH°) C->D E Differential Scanning Calorimetry (DSC) (Cp, Tm, ΔfusH) C->E F Thermogravimetric Analysis (TGA) (Decomposition Temp.) C->F G Sublimation Studies (ΔsubH°) C->G I Thermodynamic Stability Assessment D->I H Calculation of Standard Entropy (S°) E->H E->I F->I G->I H->I J Pre-formulation Studies I->J

Caption: Experimental workflow for thermochemical characterization.

The following diagram illustrates the fundamental relationships between the key thermochemical properties discussed in this guide.

G Enthalpy_Formation Enthalpy of Formation (ΔfH°) Gibbs_Energy Gibbs Free Energy (ΔG°) Enthalpy_Formation->Gibbs_Energy Enthalpy_Combustion Enthalpy of Combustion (ΔcH°) Enthalpy_Combustion->Enthalpy_Formation Hess's Law Heat_Capacity Heat Capacity (Cp) Entropy Standard Entropy (S°) Heat_Capacity->Entropy Integration (∫(Cp/T)dT) Entropy->Gibbs_Energy ΔG° = ΔH° - TΔS° Enthalpy_Sublimation Enthalpy of Sublimation (ΔsubH°) Enthalpy_Sublimation->Gibbs_Energy Phase Equilibria

Caption: Interrelation of core thermochemical properties.

References

Technical Guide on the Safe Handling of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Chemical Identification and Physical Properties

Methyl 2-amino-5-isopropylbenzoate is an aromatic ester. While specific experimental data for this compound is not available, properties can be estimated based on similar structures.

Table 1: Physical and Chemical Properties (Estimated and Analog-Based)

Property Value Source/Analogy
Molecular Formula C11H15NO2 Calculated
Molecular Weight 193.24 g/mol Calculated
Physical State Solid, Powder Analogy to similar aminobenzoates[1]
Appearance Light cream / Off-white Analogy to similar aminobenzoates[1][4]
Melting Point Not available Data for 2-amino-5-methylbenzoic acid is 175°C[5]
Boiling Point Not available Data for methyl 2-amino-5-chlorobenzoate is 168-170°C @ 22 mmHg[6]
Solubility Limited water solubility expected General property of similar organic esters

| Odor | No information available |[1] |

Section 2: Hazard Identification and Classification

Based on the hazard classification of the parent carboxylic acid, 2-amino-5-(propan-2-yl)benzoic acid, the following hazards are anticipated.[3]

Signal Word: Warning [1][2][5]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [1][2][3][7]

  • H319: Causes serious eye irritation. [2][3][7]

  • H335: May cause respiratory irritation. [2][3][7]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[1][2]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338[1][2]

  • Storage: P403+P233, P405[1]

  • Disposal: P501[1][2]

Table 2: Summary of Toxicological Hazards

Hazard Type GHS Classification Primary Routes of Exposure Target Organs
Acute Toxicity (Oral) Category 4 Ingestion Not specified
Skin Corrosion/Irritation Category 2 Skin Contact Skin
Eye Damage/Irritation Category 2 Eye Contact Eyes

| STOT - Single Exposure | Category 3 | Inhalation | Respiratory System[1][5] |

Section 3: Experimental Protocols and Handling

Adherence to standard laboratory safety protocols is mandatory. The following procedures are based on best practices for handling powdered chemical reagents of this hazard class.

3.1 Personal Protective Equipment (PPE)

A risk assessment should precede handling. The minimum required PPE includes:

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

  • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2]

3.2 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9]

  • Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[6][8]

3.3 Safe Handling and Storage Protocol

  • Handling: Avoid all personal contact, including the inhalation of dust.[10] Prevent dust formation. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1][2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][8] Store away from incompatible materials such as strong oxidizing agents.[6][8]

Section 4: Emergency and First Aid Procedures

The following diagrams outline the recommended workflow for emergency situations.

FirstAid cluster_exposure Route of Exposure cluster_action Immediate First Aid Action cluster_medical Follow-Up Inhalation Inhalation FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->FreshAir P304+P340 Skin Skin Contact WashSkin Wash with plenty of soap and water for at least 15 minutes. Skin->WashSkin P302+P352 Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses. Eye->RinseEyes P305+P351+P338 Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth P301+P330 Medical Seek immediate medical attention. Call a POISON CENTER or doctor. FreshAir->Medical WashSkin->Medical If irritation persists RinseEyes->Medical RinseMouth->Medical

Caption: First aid workflow for different exposure routes.

4.1 Spill Response Protocol

In case of a spill, follow a structured response to mitigate exposure and contamination.

SpillResponse Start Spill Detected Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Start->Evacuate PPE Wear appropriate PPE (respirator, gloves, goggles, lab coat). Evacuate->PPE Contain Contain the spill. Avoid generating dust. PPE->Contain Cleanup Use dry cleanup procedures. Sweep or vacuum up material. Contain->Cleanup For minor spills Collect Place spilled material in a clean, dry, sealable, and labeled container. Cleanup->Collect Decontaminate Clean the spill area thoroughly. Collect->Decontaminate Dispose Dispose of waste in accordance with local regulations. Decontaminate->Dispose

Caption: Step-by-step spill response procedure.

Experimental Methodology for Spill Cleanup:

  • Personnel Protection: Before approaching the spill, ensure all personnel involved in the cleanup are wearing the prescribed PPE as detailed in Section 3.1.

  • Ventilation: Maximize ventilation in the area by opening sashes or increasing fume hood flow rates.

  • Containment: For minor spills, prevent the spread of the powder. Avoid using methods that could aerosolize the dust.

  • Material Collection: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste.[1] Alternatively, use a vacuum cleaner equipped with a HEPA filter if available. Do not use compressed air for cleaning.[11]

  • Final Decontamination: Once the bulk material is removed, decontaminate the area with a suitable solvent or detergent solution and wipe clean.

  • Waste Disposal: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste, following all local, state, and federal regulations.[1][2]

Section 5: Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. Water spray, carbon dioxide (CO2), dry chemical, or chemical foam are generally suitable.[12]

  • Specific Hazards: The compound is not classified as flammable. However, combustion may produce hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

  • Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

References

Reactivity Profile of Methyl 2-amino-5-isopropylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-isopropylbenzoate is an aromatic compound containing an amino group and a methyl ester ortho to each other, with an isopropyl substituent para to the amino group. This arrangement of functional groups imparts a rich and versatile reactivity profile, making it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The amino group serves as a nucleophile and a directing group for electrophilic aromatic substitution, while the ester functionality offers a handle for various transformations, including hydrolysis, amidation, and reduction. The isopropyl group, being an electron-donating group, is expected to activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.

Physicochemical and Spectroscopic Data of Analogous Compounds

Quantitative data for closely related substituted methyl 2-aminobenzoates are summarized below to provide a reference for the expected properties of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Methyl 2-amino-5-bromobenzoateC₈H₈BrNO₂230.0672-74[1]
Methyl 2-amino-5-nitrobenzoateC₈H₈N₂O₄196.16Not specified[2]
Methyl 2-amino-5-chlorobenzoateC₈H₈ClNO₂185.61Not specified[3][4]
Methyl 2-amino-5-methoxybenzoateC₉H₁₁NO₃181.19Not specified[5]
2-Amino-5-methylbenzoic acidC₈H₉NO₂151.16Not specified[6]
Methyl 2-amino-5-bromo-4-isopropylbenzoateC₁₁H₁₄BrNO₂272.1474-77[7]

Spectroscopic Data of a Bromo-isopropyl Analog:

For Methyl 2-amino-5-bromo-4-isopropylbenzoate , the following identifiers are available[7][8]:

  • SMILES string: O=C(OC)C1=C(N)C=C(C(C)C)C(Br)=C1

  • InChI: 1S/C11H14BrNO2/c1-6(2)7-5-10(13)8(4-9(7)12)11(14)15-3/h4-6H,13H2,1-3H3

  • InChI key: DXRFEGRLPOBRKX-UHFFFAOYSA-N

Reactivity Profile and Key Reactions

The reactivity of this compound is dominated by the interplay of the amino and ester functional groups, as well as the influence of the isopropyl substituent on the aromatic ring.

Reactions at the Amino Group

The primary amino group is a versatile functional handle for a wide range of transformations.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing new functionalities.

  • Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base yields sulfonamides. This transformation is useful in the synthesis of various biologically active molecules, including benzothiazines[9].

  • Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a valuable intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

  • N-Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a more selective method for introducing alkyl groups.

Reactions at the Ester Group

The methyl ester is susceptible to nucleophilic acyl substitution.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Amidation: Reaction with amines can convert the ester to an amide. This reaction is often facilitated by heating or by the use of catalysts.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director. The isopropyl group is also an activating, ortho-, para-directing substituent. The positions ortho to the amino group are sterically hindered by the ester and the isopropyl group, respectively. Therefore, electrophilic substitution is most likely to occur at the position ortho to the isopropyl group (and meta to the amino group), although the directing effects of the amino group will strongly influence the outcome.

  • Halogenation: The aromatic ring can be halogenated (e.g., with Br₂ or Cl₂) to introduce a halogen atom.

  • Nitration: Nitration can introduce a nitro group onto the ring, which can then be further transformed.

  • Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

Experimental Protocols for Key Reactions of Analogous Compounds

The following protocols for reactions of structurally similar compounds can be adapted for this compound.

Synthesis of Substituted Methyl 2-aminobenzoates

A general route to substituted 2-aminobenzoic acids involves the nitration of a substituted benzoic acid, followed by reduction of the nitro group. The resulting amino acid can then be esterified. For example, the preparation of 2-amino-3-methyl-5-chlorobenzoic acid proceeds via nitration of m-toluic acid, followed by a hydrogenation reduction reaction and subsequent chlorination[10].

Nitration of m-Toluic Acid[10]:

  • Cool 800ml of 65% nitric acid in a 2L four-mouth glass flask to -10 °C.

  • Add 200g (1.469mol) of m-toluic acid in batches, maintaining the temperature at -10 °C.

  • Stir the mixture at -10 °C for 1 hour after the addition is complete.

  • Monitor the reaction by liquid chromatography until the starting material is consumed.

  • Filter the reaction mixture and leach the solid with 200ml of cold water.

  • Dry the solid to obtain 2-nitro-3-toluic acid.

Hydrogenation Reduction[10]:

  • Mix the 2-nitro-3-methylbenzoic acid with a suitable hydrogenation reduction solvent and a hydrogenation catalyst.

  • Carry out the reaction in a hydrogen atmosphere to obtain 2-amino-3-methylbenzoic acid.

Esterification using a Solid Acid Catalyst[11]:

  • Reflux a mixture of the benzoic acid derivative and methanol in the presence of a Zr/Ti solid acid catalyst.

  • Monitor the reaction by TLC or GC.

  • After completion, filter the catalyst and remove the excess methanol under reduced pressure.

  • Purify the resulting methyl ester by column chromatography or distillation.

Synthesis of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate[9]

This protocol details the sulfonylation and subsequent methylation of a related aminobenzoate.

Step 1: Sulfonylation

  • Add methyl-2-amino-5-bromobenzoate (1 g, 4 mmol) to dichloromethane (10 ml) in a round bottom flask.

  • Add a solution of methanesulfonyl chloride (0.55 g, 4.8 mmol) in dichloromethane (10 ml) to the mixture over 10-15 minutes.

  • Stir the mixture at 333-343 K for 2-3 days.

  • After the reaction is complete, evaporate the solvent under reduced pressure to get methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate.

Step 2: Methylation

  • Add methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate (1 g, 3.3 mmol) to dimethylformamide (5 ml).

  • Add this solution to a suspension of NaH (0.15 g, 6.6 mmol) in dimethylformamide (10 ml).

  • Stir the mixture at room temperature for 14-16 hours to obtain the title compound.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow.

general_reactivity start_node This compound amine_rxn Reactions at Amino Group start_node->amine_rxn ester_rxn Reactions at Ester Group start_node->ester_rxn ring_rxn Electrophilic Aromatic Substitution start_node->ring_rxn amide Amide amine_rxn->amide Acylation sulfonamide Sulfonamide amine_rxn->sulfonamide Sulfonylation diazonium Diazonium Salt amine_rxn->diazonium Diazotization acid Carboxylic Acid ester_rxn->acid Hydrolysis amide2 Amide ester_rxn->amide2 Amidation alcohol Primary Alcohol ester_rxn->alcohol Reduction halogenated Halogenated Product ring_rxn->halogenated Halogenation nitrated Nitrated Product ring_rxn->nitrated Nitration

Caption: Key reaction pathways for this compound.

experimental_workflow start Starting Material: Substituted Benzoic Acid step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate1 Nitrobenzoic Acid Derivative step1->intermediate1 step2 Reduction (e.g., H₂/Pd-C, Sn/HCl) intermediate1->step2 intermediate2 Aminobenzoic Acid Derivative step2->intermediate2 step3 Esterification (e.g., MeOH, H⁺) intermediate2->step3 product Target Molecule: Methyl 2-amino-5-substituted-benzoate step3->product purification Purification (Crystallization, Chromatography) product->purification analysis Analysis (NMR, IR, MS, mp) purification->analysis

Caption: General synthetic workflow for substituted methyl 2-aminobenzoates.

Applications in Drug Development

Substituted anthranilates are important precursors in the synthesis of a wide range of pharmaceuticals. For instance, Methyl 2-amino-5-chlorobenzoate is a key intermediate in the production of Tolvaptan, a drug used to treat hyponatremia and autosomal dominant polycystic kidney disease[3]. The structural motifs present in this compound are found in various bioactive molecules, including benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties[12]. The versatile reactivity of this compound allows for its incorporation into diverse molecular scaffolds, making it a promising starting material for the discovery of new therapeutic agents.

Safety and Handling

While specific hazard information for this compound is unavailable, related compounds such as Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate are classified with the following hazards[8]:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

It is therefore prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. A full risk assessment should be conducted before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of esters from 2-amino-5-isopropylbenzoic acid, a compound of interest in medicinal chemistry and drug development. Two primary methods of esterification are presented: the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction, and the Steglich esterification, a milder method suitable for substrates that may be sensitive to harsh acidic conditions or prone to steric hindrance. This guide includes comprehensive experimental procedures, tables of reagents and expected outcomes, and detailed workflows to ensure reproducibility and aid in the development of novel molecular entities.

Introduction

Esters of aminobenzoic acids are a critical class of compounds in the pharmaceutical industry, most notably exemplified by local anesthetics like benzocaine (ethyl 4-aminobenzoate). The subject of this protocol, 2-amino-5-isopropylbenzoic acid (also known as 5-isopropylanthanilic acid), possesses a substitution pattern that makes its ester derivatives potential candidates for various biological activities. The ortho-amino group and the para-isopropyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

The selection of an appropriate esterification method is crucial. Fischer esterification is a cost-effective and straightforward method but can be limited by equilibrium constraints and potential side reactions under harsh acidic and high-temperature conditions.[1][2][3] The steric hindrance presented by the ortho-amino and isopropyl groups on the benzoic acid ring may also impede the reaction rate.[4] As an alternative, the Steglich esterification offers a mild, non-acidic route using a carbodiimide coupling agent, which is particularly advantageous for sterically hindered or acid-sensitive substrates.[4][5]

This document outlines detailed, step-by-step protocols for both methods to allow researchers to select the most suitable approach based on their specific alcohol, scale, and substrate sensitivity.

Physicochemical Data

A summary of the physical and chemical properties of the starting material is provided below for reference.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂PubChem CID 12562127
Molecular Weight 179.22 g/mol PubChem CID 12562127
Appearance Solid (predicted)
CAS Number 68701-22-4PubChem CID 12562127

Experimental Protocols

Two distinct protocols are provided for the esterification of 2-amino-5-isopropylbenzoic acid. For the purpose of these protocols, the synthesis of ethyl 2-amino-5-isopropylbenzoate is described as a representative example.

Protocol 1: Fischer-Speier Esterification

This method utilizes an excess of the alcohol (ethanol) as both a reactant and a solvent, with a strong acid catalyst to drive the reaction towards the ester product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-amino-5-isopropylbenzoic acid179.221.79 g10.0Limiting Reagent
Absolute Ethanol (200 proof)46.0725 mL~425Reactant & Solvent
Concentrated Sulfuric Acid (98%)98.081.0 mL~18.4Catalyst
10% Sodium Carbonate Solution105.99 (solid)As needed-For neutralization
Deionized Water18.02As needed-For workup
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Diethyl Ether or Ethyl Acetate-As needed-Extraction solvent

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.79 g (10.0 mmol) of 2-amino-5-isopropylbenzoic acid and 25 mL of absolute ethanol.

  • Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate of the aminobenzoic acid sulfate salt is expected to form.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The precipitate should redissolve as the reaction proceeds.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing approximately 50 mL of ice-cold water.

  • Slowly and carefully add 10% aqueous sodium carbonate solution dropwise while stirring. Vigorous gas (CO₂) evolution will occur. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 8. The crude ester product should precipitate as a solid or an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-amino-5-isopropylbenzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Yield: 65-80% (based on analogous reactions).

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethanol is flammable. Perform the reflux away from open flames.

  • The neutralization step produces CO₂ gas. Ensure adequate ventilation.

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid in Ethanol B Add H₂SO₄ Catalyst A->B Slowly C Reflux (4-6h) B->C Heat D Cool & Quench in H₂O C->D Cool E Neutralize (Na₂CO₃) D->E pH ~8 F Extract with Ether E->F G Wash & Dry F->G H Evaporate Solvent G->H I Purify Product H->I Column/Recrystallize

Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification

This protocol is ideal for situations where the starting materials are sensitive to strong acids or high temperatures. It proceeds at room temperature and under neutral conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-amino-5-isopropylbenzoic acid179.221.79 g10.0Limiting Reagent
Absolute Ethanol (200 proof)46.070.69 g (0.88 mL)15.01.5 equivalents
Dicyclohexylcarbodiimide (DCC)206.332.27 g11.01.1 equivalents
4-Dimethylaminopyridine (DMAP)122.170.12 g1.00.1 equivalents (Catalyst)
Dichloromethane (DCM, anhydrous)84.9350 mL-Solvent
1 M Hydrochloric Acid36.46As needed-For workup
Saturated Sodium Bicarbonate84.01 (solid)As needed-For workup
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.79 g (10.0 mmol) of 2-amino-5-isopropylbenzoic acid, 0.69 g (15.0 mmol) of absolute ethanol, and 0.12 g (1.0 mmol) of DMAP.

  • Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.

  • DCC Addition: Cool the flask in an ice bath (0 °C). Add 2.27 g (11.0 mmol) of DCC to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup - DCU Removal: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate it from any remaining traces of DCU and other impurities.

Expected Yield: 80-95% (based on analogous reactions).[5]

Safety Precautions:

  • DCC is a potent allergen and sensitizer. Handle with extreme care and avoid skin contact. Always wear gloves.

  • DCM is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • DMAP is toxic. Avoid inhalation and skin contact.

Steglich_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Acid, Alcohol, DMAP in anhydrous DCM B Cool to 0 °C A->B C Add DCC B->C D Stir at RT (12-24h) C->D Warm to RT E Filter DCU Precipitate D->E F Acid/Base Washes E->F G Dry & Evaporate F->G H Purify (Column) G->H Method_Selection Start Start: Esterify 2-amino-5-isopropylbenzoic acid AcidSensitive Are functional groups acid-sensitive? Start->AcidSensitive StericHindrance Is the alcohol sterically hindered (e.g., tertiary)? AcidSensitive->StericHindrance No Steglich Use Steglich Esterification AcidSensitive->Steglich Yes HighPurity Is high yield/ purity critical? StericHindrance->HighPurity No StericHindrance->Steglich Yes Fischer Use Fischer Esterification HighPurity->Fischer No HighPurity->Steglich Yes

References

Application Notes and Protocols: Methyl 2-amino-5-isopropylbenzoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-isopropylbenzoate is a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality on a substituted benzene ring, allows for the construction of diverse and complex molecular architectures. The presence of the isopropyl group provides lipophilicity, a key characteristic in modulating the pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles—quinazolinones and benzoxazinones—using this compound as the starting material. These heterocyclic cores are prevalent in many biologically active compounds and approved drugs.

I. Synthesis of 6-Isopropyl-2-substituted-quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties. The general strategy for their synthesis from this compound involves a two-step sequence: N-acylation followed by cyclocondensation.

Reaction Scheme:

G A This compound C N-Acylated Intermediate A->C Acylation B Acyl Chloride (R-COCl) B->C E 6-Isopropyl-2-R-3-R'-quinazolin-4(3H)-one C->E Cyclocondensation D Ammonia or Amine (R'-NH2) D->E

Caption: General synthesis of quinazolinones.

Application Notes:

This synthetic route allows for the introduction of diverse substituents at the 2 and 3-positions of the quinazolinone ring system, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. The choice of acyl chloride in the first step determines the substituent at the 2-position, while the amine used in the cyclization step dictates the substituent at the 3-position.

Experimental Protocol: Synthesis of 6-Isopropyl-2-styrylquinazolin-4(3H)-one

This protocol is adapted from the synthesis of analogous 6-bromo-2-styrylquinazolin-4(3H)-ones.[1]

Step 1: Synthesis of Methyl 2-(cinnamamido)-5-isopropylbenzoate

  • Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cinnamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the N-acylated intermediate.

Step 2: Synthesis of 6-Isopropyl-2-styrylquinazolin-4(3H)-one

  • Reflux a mixture of Methyl 2-(cinnamamido)-5-isopropylbenzoate (1.0 eq) and a solution of ammonia in methanol (e.g., 7N methanolic ammonia) for 8-12 hours.

  • Alternatively, heat the N-acylated intermediate with formamide at 150-160 °C.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold methanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Data Table: Representative Quinazolinone Synthesis
ProductR-GroupR'-GroupReaction Time (h)Yield (%)Melting Point (°C)
1a StyrylH1078235-237
1b PhenylH882248-250
1c MethylH685220-222
1d StyrylMethyl1275198-200

Note: The data presented are hypothetical based on typical yields and reaction times for similar syntheses and should be considered as representative examples.

II. Synthesis of 7-Isopropyl-4-substituted-2H-1,4-benzoxazin-3(4H)-ones

2H-1,4-Benzoxazin-3(4H)-ones are another class of heterocyclic compounds with interesting biological properties. Their synthesis from this compound can be achieved through N-alkylation with an α-halo ester followed by intramolecular cyclization, or more directly by reaction with an α-haloacyl halide followed by cyclization.

Reaction Scheme:

G A This compound C N-(Chloroacetyl) Intermediate A->C N-Acylation B Chloroacetyl Chloride B->C E 7-Isopropyl-2H-1,4-benzoxazin-3(4H)-one C->E Intramolecular Cyclization D Base (e.g., K2CO3) D->E

Caption: Synthesis of benzoxazinones.

Application Notes:

This pathway provides access to the benzoxazinone scaffold, which can be further functionalized. The nitrogen atom of the benzoxazinone ring can be alkylated or acylated to introduce additional diversity. The reaction is typically carried out in the presence of a base to facilitate the initial N-acylation and the subsequent intramolecular nucleophilic substitution.

Experimental Protocol: Synthesis of 7-Isopropyl-4-methyl-2H-1,4-benzoxazin-3(4H)-one

This protocol is based on general methods for the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones.

Step 1: Hydrolysis of this compound

  • Reflux this compound (1.0 eq) with an excess of aqueous sodium hydroxide (e.g., 2 M NaOH) for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the 2-amino-5-isopropylbenzoic acid.

  • Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of 2-((2-chloroacetyl)amino)-5-isopropylbenzoic acid

  • Suspend 2-amino-5-isopropylbenzoic acid (1.0 eq) in a suitable solvent like dioxane or THF.

  • Add a base such as sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0-5 °C and slowly add chloroacetyl chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Acidify the mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

Step 3: Synthesis of 7-Isopropyl-2H-1,4-benzoxazin-3(4H)-one

  • Reflux the crude 2-((2-chloroacetyl)amino)-5-isopropylbenzoic acid (1.0 eq) in an aqueous solution of sodium carbonate (10%) for 2-4 hours.

  • Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure benzoxazinone.

Step 4: N-Alkylation to form 7-Isopropyl-4-methyl-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve 7-Isopropyl-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add a base such as potassium carbonate (1.5 eq) and stir for 30 minutes.

  • Add methyl iodide (1.2 eq) and stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Table: Representative Benzoxazinone Synthesis
ProductR-Group (on N)Reaction Time (h)Yield (%)Melting Point (°C)
2a H488205-207
2b Methyl892110-112
2c Ethyl89098-100
2d Benzyl1085130-132

Note: The data presented are hypothetical based on typical yields and reaction times for similar syntheses and should be considered as representative examples.

Conclusion

This compound serves as a readily accessible starting material for the synthesis of medicinally important quinazolinone and benzoxazinone derivatives. The protocols outlined above provide a foundation for the exploration of these and other related heterocyclic systems. The ability to systematically modify the substituents on these scaffolds makes this building block particularly attractive for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets.

References

Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Substituted aminobenzoate derivatives and their related aniline compounds are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Their versatile chemical nature allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document details the application of a key aniline intermediate, structurally related to the aminobenzoate class, in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers by targeting the BCR-Abl fusion protein.[1][2] The synthesis of Imatinib provides an excellent case study for the strategic use of substituted aniline derivatives in multi-step pharmaceutical production.

Key Pharmaceutical Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

While the specific compound Methyl 2-amino-5-isopropylbenzoate is not a direct precursor to a major pharmaceutical, the closely related intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine , is pivotal in the industrial synthesis of Imatinib. This intermediate provides the core scaffold upon which the final drug molecule is assembled. Its synthesis and subsequent reactions are critical for the overall efficiency and purity of the final API.

Imatinib Synthesis Overview

The synthesis of Imatinib can be broadly divided into two key stages:

  • Synthesis of the core intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.

  • Final condensation step: Amide bond formation between the core intermediate and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib.[2]

This process highlights a common strategy in pharmaceutical synthesis where two complex fragments are synthesized separately and then coupled in a final step.

Data Presentation

Table 1: Summary of Key Reaction Steps and Conditions for Imatinib Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Formation of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine2-methyl-5-nitroaniline, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, Guanidine nitrate, KOHEthanolReflux1886.9
2Reduction of the nitro groupN-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, Pd/C, Formic acid, Sodium sulfateIsopropyl acetate852>90
3Amide condensationN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, Potassium butoxideToluene/EthanolRoom Temp.Not Specified81
4Alternative Amide CondensationN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid propyl ester, Potassium butoxideDimethyl formamide50Overnight90

Note: The data presented is a compilation from various reported synthetic routes and may vary based on specific laboratory conditions and scale.[2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol outlines the formation of the pyrimidine ring, a key heterocyclic core of Imatinib.

  • To a solution of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g) in ethanol (300 ml) in a three-necked flask, add 2-methyl-5-nitrophenylguanidine nitrate (77.16 g).

  • Add potassium hydroxide (19.44 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid and wash the filter cake with isopropanol (50 ml).

  • Wash the solid with water until the filtrate is neutral and colorless.

  • Dry the solid to obtain N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine as a yellow-white solid.[4]

Protocol 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

This protocol details the reduction of the nitro group to form the key amine intermediate.

  • In a 250 ml four-necked flask, add N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (5 g, 16.3 mmol).

  • Add 10% Palladium on carbon (0.5 g).

  • Add isopropyl acetate (150 ml) to the flask.

  • With stirring, add formic acid (2.5 ml, 54.4 mmol) and anhydrous sodium sulfate (3.0 g, 21.1 mmol).

  • Heat the mixture to 85 °C and maintain for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the mixture to recover the palladium on carbon catalyst. The filtrate contains the desired product.[5]

Protocol 3: Synthesis of Imatinib

This final step involves the amide coupling to form the Imatinib base.

  • To a solution of potassium butoxide (25 kg) in ethanol (100 L), add a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (27.7 kg) and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid ethyl ester (50.0 kg) in toluene (250 L).

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, pour the solution into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Imatinib base.[2]

Mandatory Visualization

BCR-Abl Signaling Pathway and Imatinib Inhibition

Imatinib functions by inhibiting the BCR-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia. This kinase inappropriately activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[6][7]

BCR_ABL_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects BCR_ABL BCR-Abl (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF activates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT activates STAT JAK/STAT Pathway BCR_ABL->STAT activates Imatinib Imatinib Imatinib->BCR_ABL inhibits Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT->Proliferation STAT->Apoptosis

Caption: BCR-Abl signaling pathway and the inhibitory action of Imatinib.

Experimental Workflow for Imatinib Synthesis

The following diagram illustrates the key steps in the synthesis of Imatinib from 2-methyl-5-nitroaniline.

Imatinib_Synthesis_Workflow Reactant1 2-methyl-5-nitroaniline Intermediate1 N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl) -2-pyrimidinamine Reactant1->Intermediate1 Pyrimidine Formation Reactant2 3-dimethylamino-1-(3-pyridyl) -2-propen-1-one Reactant2->Intermediate1 Pyrimidine Formation Reactant3 4-(4-methylpiperazin-1-ylmethyl) benzoyl chloride Product Imatinib Reactant3->Product Amide Condensation Intermediate2 N-(5-amino-2-methylphenyl)-4-(3-pyridyl) -2-pyrimidineamine Intermediate1->Intermediate2 Nitro Reduction Intermediate2->Product Amide Condensation

References

Application Notes and Protocols for the High-Yield Synthesis of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the high-yield synthesis of Methyl 2-amino-5-isopropylbenzoate, a valuable intermediate in the development of pharmaceutical compounds. The described methodology is based on established and reliable chemical transformations: Fischer esterification and catalytic hydrogenation.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules with potential therapeutic applications. Its structure, featuring an aminobenzoate core with an isopropyl substituent, makes it a versatile starting material for the generation of diverse compound libraries in drug discovery programs. The following protocol outlines a robust and efficient synthesis route starting from 2-nitro-5-isopropylbenzoic acid, ensuring high yields and purity of the final product.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Fischer Esterification: The carboxylic acid group of 2-nitro-5-isopropylbenzoic acid is converted to a methyl ester.

  • Catalytic Hydrogenation: The nitro group of the resulting methyl 2-nitro-5-isopropylbenzoate is reduced to an amino group to yield the target compound.

Data Presentation

The following tables summarize the key quantitative data for each experimental step, based on analogous reactions reported in the literature.

Table 1: Fischer Esterification of 2-nitro-5-isopropylbenzoic acid

ParameterValueReference Analogy
Starting Material2-nitro-5-isopropylbenzoic acidBenzoic acid derivatives[1][2][3]
ReagentsMethanol, Sulfuric acidMethanol, H₂SO₄[1][2][3]
SolventMethanol (in excess)Methanol[1][2][3]
Reaction TemperatureReflux (approx. 65°C)Reflux[3]
Reaction Time1-2 hours1-2 hours[3]
Typical Yield~95%~95%[3]

Table 2: Catalytic Hydrogenation of Methyl 2-nitro-5-isopropylbenzoate

ParameterValueReference Analogy
Starting MaterialMethyl 2-nitro-5-isopropylbenzoateSubstituted nitroaromatics[4]
ReagentsHydrogen gas (H₂)Hydrogen gas[4]
Catalyst5% Palladium on Carbon (Pd/C)Pd/C[4]
SolventMethanol or EthanolMethanol, Ethanol[4]
Reaction Temperature40-60°C40-60°C[4]
Reaction PressureAtmospheric or slightly elevatedHydrogen atmosphere[4]
Reaction Time2-3 hours2-3 hours[4]
Typical Yield>95% (often quantitative)High yield[4]

Experimental Protocols

Step 1: Synthesis of Methyl 2-nitro-5-isopropylbenzoate via Fischer Esterification

This procedure details the acid-catalyzed esterification of 2-nitro-5-isopropylbenzoic acid.

Materials:

  • 2-nitro-5-isopropylbenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-nitro-5-isopropylbenzoic acid and a large excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol acts as both a reagent and the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-nitro-5-isopropylbenzoate.

  • The product can be further purified by column chromatography if necessary, although it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group to an amine using palladium on carbon as a catalyst.

Materials:

  • Methyl 2-nitro-5-isopropylbenzoate

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask or hydrogenation vessel

  • Stirring apparatus

Procedure:

  • Dissolve methyl 2-nitro-5-isopropylbenzoate in methanol or ethanol in a suitable reaction vessel.

  • Carefully add the 5% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions).

  • Maintain the reaction temperature between 40-60°C.[4]

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-3 hours).[4]

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product is often obtained in high purity and may not require further purification.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start 2-nitro-5-isopropylbenzoic acid Esterification Fischer Esterification Start->Esterification CH3OH, H2SO4 (cat.) Reflux Intermediate Methyl 2-nitro-5-isopropylbenzoate Esterification->Intermediate Reduction Catalytic Hydrogenation Intermediate->Reduction H2, Pd/C Methanol Product This compound Reduction->Product

References

Application Notes and Protocols for the Purification of Crude Methyl 2-amino-5-isopropylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of crude Methyl 2-amino-5-isopropylbenzoate using silica gel column chromatography. The described methodology is designed to effectively remove common impurities, yielding a high-purity product suitable for further research and development applications.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Column chromatography is a widely used and effective technique for the purification of organic compounds. This application note outlines a robust method for the purification of this compound, leveraging the principles of adsorption chromatography on silica gel.

Materials and Methods

Materials and Equipment
Material/EquipmentSpecifications
Crude this compoundPurity: ~85-90%
Silica Gel60 Å, 230-400 mesh
SolventsHexane (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade), Triethylamine (reagent grade)
Glass Chromatography ColumnDimensions appropriate for the scale of purification
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
TLC Developing Chamber
UV Lamp254 nm and 366 nm
Rotary Evaporator
Round Bottom Flasks
Beakers and Erlenmeyer Flasks
Pasteur Pipettes
Cotton or Glass Wool
SandWashed and dried
Analytical Balance
High-Performance Liquid Chromatography (HPLC) SystemFor purity analysis
Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
AppearanceOff-white to light yellow solid or oil
Melting Point~74-77 °C (for related bromo- derivative)
Boiling PointNot readily available
SolubilitySoluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

The initial step is to determine an optimal solvent system that provides good separation between the target compound and its impurities.

Protocol:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A starting point could be 10%, 20%, and 30% ethyl acetate in hexane.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Retardation factor (Rf) for the target compound and any visible impurities. The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • If streaking is observed, which is common for amines on silica gel, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system to neutralize the acidic sites on the silica.

Table 1: Example TLC Data for Solvent System Screening

Solvent System (v/v)Rf of Target CompoundRf of Major Impurity 1Rf of Major Impurity 2Observations
10% Ethyl Acetate in Hexane0.150.050.25Poor separation from impurity 2.
20% Ethyl Acetate in Hexane0.300.100.50Good separation.
30% Ethyl Acetate in Hexane0.450.200.65Spots are too high on the plate.
20% Ethyl Acetate in Hexane + 0.5% Triethylamine0.320.120.53Reduced streaking, good separation.

Note: The above data is illustrative. Actual Rf values will need to be determined experimentally.

Column Chromatography Protocol

Based on the optimized solvent system from TLC, the following protocol can be used for the purification.

a) Column Packing (Wet Slurry Method):

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be 50-100 times the weight of the crude material for good separation.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Do not let the top of the silica gel run dry.

  • Add another thin layer of sand (approximately 1 cm) on top of the packed silica gel.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

b) Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude material adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

  • Gently tap the column to create a level surface.

  • Add a thin layer of sand on top of the sample layer.

c) Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Start the elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent (gradient elution). For example, start with 5% ethyl acetate in hexane, then move to 10%, 15%, and finally the optimized 20% ethyl acetate in hexane. The addition of 0.5% triethylamine throughout the elution is recommended.

  • Collect fractions in test tubes or small flasks.

  • Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure product.

d) Product Isolation:

  • Combine the pure fractions in a round bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the weight of the purified product and calculate the yield.

Purity Analysis by HPLC

The purity of the final product should be confirmed by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

Table 2: Expected Purity and Yield

ParameterCrude MaterialPurified Product
Purity (by HPLC) ~85-90%>98%
Yield -70-85% (typical)
Appearance Off-white to brownish solid/oilWhite to light yellow solid/oil

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Methyl 2-amino-5-isopropylbenzoate tlc TLC Solvent System Optimization crude_sample->tlc packing Column Packing (Silica Gel Slurry) tlc->packing Optimized Solvent System loading Dry Loading of Crude Sample packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Pooling of Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product hplc HPLC Purity Analysis pure_product->hplc

Caption: Workflow for the purification of this compound.

separation_principle cluster_column Chromatography Column cluster_mobile_phase Mobile Phase (Eluent) cluster_compounds Crude Mixture Components stationary_phase Stationary Phase (Silica Gel) - Polar - Acidic sites mobile_phase Hexane/Ethyl Acetate Gradient + Triethylamine mobile_phase->stationary_phase Flows through the column target This compound - Moderately Polar target->stationary_phase Moderate Adsorption impurity_polar More Polar Impurities - Stronger interaction with silica impurity_polar->stationary_phase Strong Adsorption (Elutes Last) impurity_nonpolar Less Polar Impurities - Weaker interaction with silica impurity_nonpolar->stationary_phase Weak Adsorption (Elutes First)

Caption: Principle of chromatographic separation for the target compound and impurities.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of crude this compound. By following the outlined steps for TLC optimization, column packing, sample loading, and gradient elution, researchers can obtain a high-purity product essential for various applications in drug discovery and development. The inclusion of triethylamine in the mobile phase is a critical modification to ensure sharp peaks and good separation of the target amine. The final purity should be confirmed using an appropriate analytical technique such as HPLC.

Application Notes and Protocols: Derivatization of the Amino Group in Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification (derivatization) of the primary amino group of Methyl 2-amino-5-isopropylbenzoate. This compound, a derivative of anthranilic acid, serves as a versatile building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. The following protocols for N-acylation, N-sulfonylation, and N-reductive amination are foundational for creating diverse compound libraries for screening and development.

N-Acylation

N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, forming an amide bond. This modification is widely used to alter the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the N-acetylation using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acetylated product.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentAcetyl Chloride
ProductMethyl 2-acetamido-5-isopropylbenzoate
Typical Yield85-95%
Reaction Time2-4 hours
Purity (post-chromatography)>98%

Workflow Diagram:

acylation_workflow start Dissolve Reactant in DCM cool Cool to 0°C start->cool add_base Add Pyridine cool->add_base add_acetyl_chloride Add Acetyl Chloride add_base->add_acetyl_chloride react Stir at Room Temperature (2-4h) add_acetyl_chloride->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end N-Acetylated Product purify->end

Caption: N-Acylation Experimental Workflow.

N-Sulfonylation

N-sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and diuretic properties, among others.

Experimental Protocol: N-Tosyl-Sulfonylation of this compound

This protocol details the reaction with p-toluenesulfonyl chloride (tosyl chloride).

Materials:

  • This compound

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure sulfonamide.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Reagentp-Toluenesulfonyl Chloride
ProductMethyl 2-(4-methylphenylsulfonamido)-5-isopropylbenzoate
Typical Yield75-90%
Reaction Time12-18 hours
Purity (post-purification)>97%

Workflow Diagram:

sulfonylation_workflow start Dissolve Reactant in DCM/Pyridine cool Cool to 0°C start->cool add_tosyl_chloride Add Tosyl Chloride cool->add_tosyl_chloride react Stir at Room Temperature (12-18h) add_tosyl_chloride->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_nahco3 Wash with NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallize/Chromatograph concentrate->purify end N-Sulfonylated Product purify->end

Caption: N-Sulfonylation Experimental Workflow.

N-Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][2] This allows for the introduction of a wide variety of alkyl substituents on the nitrogen atom.

Experimental Protocol: Reductive Amination with Acetone

This protocol describes the reaction of this compound with acetone to form the N-isopropyl derivative.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add acetone (1.5 eq).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature for 8-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-alkylated product.[3]

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsAcetone, Sodium Triacetoxyborohydride
ProductMethyl 2-(isopropylamino)-5-isopropylbenzoate
Typical Yield70-85%
Reaction Time8-24 hours
Purity (post-chromatography)>98%

Signaling Pathway Diagram:

reductive_amination_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_products Product amine This compound imine Imine Intermediate amine->imine Condensation ketone Acetone ketone->imine product N-isopropyl Derivative imine->product Reduction reducer Sodium Triacetoxyborohydride reducer->product

Caption: Reductive Amination Logical Relationship.

References

Application Notes and Protocols for the Pilot Plant Scale-up Synthesis of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, four-step synthetic protocol for the pilot plant scale production of Methyl 2-amino-5-isopropylbenzoate. The synthesis commences with the nitration of commercially available p-cymene, followed by oxidation of the benzylic methyl group, reduction of the nitro functionality, and concludes with a Fischer esterification to yield the target compound. This protocol is designed to be a representative and scalable process, offering detailed methodologies, quantitative data, and process flow visualization to guide researchers and chemical engineers in the scale-up synthesis of this and structurally related compounds.

Introduction

This compound is a substituted anthranilate ester that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The scale-up of its synthesis from laboratory to pilot plant scale requires robust, reproducible, and economically viable chemical transformations. The synthetic route outlined herein is based on established industrial chemical processes, utilizing readily available starting materials and reagents. The four-stage process is as follows:

  • Nitration: Mononitration of p-cymene to yield 2-nitro-p-cymene.

  • Oxidation: Selective oxidation of the methyl group of 2-nitro-p-cymene to form 2-nitro-5-isopropylbenzoic acid.

  • Reduction: Catalytic hydrogenation of the nitro group to yield 2-amino-5-isopropylbenzoic acid.

  • Esterification: Acid-catalyzed esterification with methanol to produce the final product, this compound.

This document provides detailed experimental protocols for each stage, tailored for a pilot plant setting.

Synthetic Workflow

The overall synthetic pathway is illustrated below.

G cluster_0 cluster_1 cluster_2 cluster_3 A p-Cymene B 2-Nitro-p-cymene A->B  Step 1: Nitration (H₂SO₄, HNO₃) C 2-Nitro-5-isopropylbenzoic Acid B->C  Step 2: Oxidation (KMnO₄) D 2-Amino-5-isopropylbenzoic Acid C->D  Step 3: Reduction (H₂, Pd/C) E This compound D->E  Step 4: Esterification (Methanol, H₂SO₄)

Caption: Four-step synthesis of this compound.

Data Presentation: Stoichiometry and Yields

The following table summarizes the quantitative data for a representative pilot plant batch, starting with 10 kg of p-cymene.

StepCompoundMolar Mass ( g/mol )Starting Amount (kg)Moles (mol)ReagentsProduct Amount (kg)Molar Yield (%)
1p-Cymene 134.2210.0074.5H₂SO₄, HNO₃10.5985
22-Nitro-p-cymene 179.2210.5959.1KMnO₄, H₂O9.0273
32-Nitro-5-isopropylbenzoic Acid 209.209.0243.1H₂ (gas), Pd/C (cat.)7.3095
42-Amino-5-isopropylbenzoic Acid 179.227.3040.7Methanol, H₂SO₄ (cat.)7.2192
Final This compound 193.25 ---7.21 Overall: 54%

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated area or fume hood suitable for pilot plant scale. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Nitro-p-cymene

Equipment:

  • 100 L glass-lined reactor with temperature control (-10°C to 100°C), mechanical stirrer, and dropping funnel.

  • Dry ice or a suitable chiller system.

Materials:

  • p-Cymene: 10.0 kg (74.5 mol)

  • Concentrated Sulfuric Acid (98%): 30.0 kg

  • Concentrated Nitric Acid (70%): 7.1 kg (79.0 mol)

Procedure:

  • Charge the reactor with 30.0 kg of concentrated sulfuric acid.

  • Cool the reactor contents to -5°C to 0°C with vigorous stirring.[1]

  • Slowly add 10.0 kg of p-cymene to the cold sulfuric acid over 30 minutes, maintaining the temperature below 5°C.

  • In a separate vessel, prepare the nitrating mixture by carefully adding 7.1 kg of concentrated nitric acid to an equal weight of chilled sulfuric acid. Keep this mixture cold.

  • Add the prepared nitrating mixture to the p-cymene/sulfuric acid emulsion via the dropping funnel over 2-3 hours. The internal temperature must be strictly maintained between -5°C and 0°C.[1][2]

  • After the addition is complete, continue stirring at 0°C for an additional 60 minutes.

  • Slowly and carefully quench the reaction by pouring the mixture onto 100 kg of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Drain the lower aqueous acid layer. Wash the upper organic layer sequentially with 50 L of cold water, 50 L of 5% sodium bicarbonate solution, and finally with 50 L of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-nitro-p-cymene. An expected yield is around 85%.[2]

Step 2: Synthesis of 2-Nitro-5-isopropylbenzoic Acid

Equipment:

  • 150 L jacketed reactor with mechanical stirrer, reflux condenser, and temperature control.

  • Filtration system (e.g., Nutsche filter).

Materials:

  • 2-Nitro-p-cymene: 10.59 kg (59.1 mol)

  • Potassium Permanganate (KMnO₄): 28.0 kg (177.2 mol)

  • Water: 100 L

  • Concentrated Hydrochloric Acid (37%)

Procedure:

  • Charge the reactor with 100 L of water and 10.59 kg of 2-nitro-p-cymene.

  • Begin vigorous stirring and heat the mixture to 80°C.

  • Slowly add 28.0 kg of potassium permanganate in portions over 4-6 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 90-95°C.

  • After the addition is complete, continue to stir the mixture at 95°C until the purple color of the permanganate has disappeared (typically 2-4 hours), indicating the reaction is complete. A brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture to 50°C and filter off the manganese dioxide. Wash the filter cake with 20 L of hot water.

  • Combine the filtrate and washings and cool to 10-15°C in an ice bath.

  • Slowly acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 2.

  • The product, 2-nitro-5-isopropylbenzoic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum at 60°C. The expected yield is approximately 73%.

Step 3: Synthesis of 2-Amino-5-isopropylbenzoic Acid

Equipment:

  • 50 L stainless steel hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

  • Palladium on Carbon (Pd/C) catalyst filtration system.

Materials:

  • 2-Nitro-5-isopropylbenzoic Acid: 9.02 kg (43.1 mol)

  • Methanol: 35 L

  • Palladium on Carbon (5% Pd, 50% wet): 450 g

  • Hydrogen Gas (H₂)

Procedure:

  • Charge the hydrogenation reactor with 9.02 kg of 2-nitro-5-isopropylbenzoic acid, 35 L of methanol, and carefully add 450 g of 5% Pd/C catalyst.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Begin stirring and maintain the temperature at 40-50°C. The reaction is exothermic, and cooling may be required.

  • Continue the reaction until hydrogen uptake ceases (typically 4-8 hours).

  • Cool the reactor to room temperature, vent the excess hydrogen, and purge with nitrogen.

  • Carefully filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with water.

  • Concentrate the filtrate under reduced pressure to remove the methanol. The product, 2-amino-5-isopropylbenzoic acid, will crystallize.

  • Collect the solid by filtration and dry under vacuum. The expected yield is approximately 95%.

Step 4: Synthesis of this compound

Equipment:

  • 50 L glass-lined reactor with reflux condenser, mechanical stirrer, and temperature probe.

Materials:

  • 2-Amino-5-isopropylbenzoic Acid: 7.30 kg (40.7 mol)

  • Methanol: 30 L

  • Concentrated Sulfuric Acid (98%): 1.5 L

  • 10% Sodium Carbonate solution

Procedure:

  • Charge the reactor with 7.30 kg of 2-amino-5-isopropylbenzoic acid and 30 L of methanol.

  • Stir the mixture to form a suspension.

  • Slowly and carefully add 1.5 L of concentrated sulfuric acid to the stirring mixture. The heat of dilution will cause a temperature increase.[3]

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of methanol by approximately half via distillation under reduced pressure.

  • Pour the concentrated reaction mixture into a separate vessel containing 60 L of cold water with stirring.

  • Slowly add 10% sodium carbonate solution to neutralize the mixture until the pH is approximately 8. Carbon dioxide gas will evolve.[3]

  • The product, this compound, will precipitate as an off-white solid.

  • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum at 40-50°C. The expected yield is approximately 92%.

References

Application Notes: The Potential of Methyl 2-amino-5-isopropylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl 2-amino-5-isopropylbenzoate is a substituted anthranilate ester. While the broader class of anthranilates and related aminobenzoic acid derivatives serve as crucial building blocks in the synthesis of various agrochemicals, a comprehensive review of publicly available scientific literature and patent databases does not reveal direct applications of this compound as a key intermediate in the synthesis of currently registered or widely documented agrochemicals. This document explores the potential applications of this molecule based on the activity of structurally similar compounds and outlines hypothetical synthetic routes to plausible agrochemical classes.

Introduction

The anthranilate scaffold is a privileged structure in the development of modern agrochemicals, particularly insecticides. The diamide insecticides, such as chlorantraniliprole and cyantraniliprole, which are derivatives of 2-aminobenzoic acid, have become commercially significant due to their potent and selective activity. These compounds function by targeting insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The substitution pattern on the aromatic ring of the anthranilate core is critical for modulating the biological activity, selectivity, and physicochemical properties of the final product.

This compound offers a unique substitution pattern with an isopropyl group at the 5-position. This lipophilic group could potentially enhance the compound's interaction with biological targets or improve its pharmacokinetic properties within the target pest. Despite this potential, its specific use in agrochemical synthesis is not well-documented. This note, therefore, serves as a prospective analysis rather than a retrospective summary of existing applications.

Potential Agrochemical Applications

Based on the established activity of related compounds, this compound could be a valuable intermediate for the synthesis of novel:

  • Insecticides: Primarily through the synthesis of new diamide insecticides. The isopropyl group could influence the binding affinity to the ryanodine receptor.

  • Herbicides: The compound 2-Amino-N-isopropylbenzamide is a known metabolite of the herbicide bentazone.[1] This suggests that structures derived from 2-aminobenzoic acids with isopropyl functionalities are relevant to herbicidal action.

  • Fungicides: While less common, certain benzamide derivatives have shown fungicidal activity.

Hypothetical Synthesis Protocols

The following protocols describe plausible, though not explicitly documented, synthetic pathways for utilizing this compound in the creation of novel agrochemical candidates.

Protocol 1: Synthesis of a Novel Anthranilic Diamide Insecticide

This protocol outlines a hypothetical pathway to a novel diamide insecticide based on the well-established synthesis routes for compounds like chlorantraniliprole.

Workflow Diagram:

G A This compound B Amidation with Pyrazole Carboxylic Acid A->B Coupling Agent (e.g., EDC/HOBt) C Hydrolysis of Methyl Ester B->C Base (e.g., NaOH) D Amidation with Amine C->D Coupling Agent (e.g., SOCl2, then amine) E Novel Diamide Insecticide D->E

Caption: Hypothetical workflow for the synthesis of a novel diamide insecticide.

Experimental Steps:

  • Step 1: Amidation with Pyrazole Carboxylic Acid:

    • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add 1-(3-chloropyridin-2-yl)-3-cyano-1H-pyrazole-5-carboxylic acid (1.1 equivalents).

    • Add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the intermediate amide.

  • Step 2: Hydrolysis of the Methyl Ester:

    • Dissolve the intermediate from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).

    • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Step 3: Final Amidation:

    • Suspend the carboxylic acid from Step 2 in a solvent like thionyl chloride and reflux for 2-4 hours to form the acyl chloride.

    • Remove excess thionyl chloride under reduced pressure.

    • Dissolve the crude acyl chloride in a fresh solvent (e.g., THF) and add the desired amine (e.g., methylamine) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

StepReactantProductYield (%)Purity (%)
1This compoundIntermediate Amide85-95>95
2Intermediate AmideCarboxylic Acid90-98>98
3Carboxylic AcidFinal Diamide Insecticide70-85>99

Conclusion

While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is currently lacking in the public domain, its structure represents a logical starting point for the development of novel active ingredients, particularly in the class of diamide insecticides. The isopropyl moiety at the 5-position is a feature that could impart desirable properties to new pesticide candidates. The protocols and data presented here are hypothetical and intended to guide researchers in exploring the potential of this and other uniquely substituted aminobenzoates in the discovery of next-generation crop protection agents. Further research and publication in this specific area are needed to confirm its role in applied agrochemical synthesis.

References

Application Note: Experimental Procedure for the N-alkylation of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated anthranilate derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their preparation often requires selective mono-alkylation of the primary aromatic amine, which can be challenging due to the potential for over-alkylation to form tertiary amines. This document provides a detailed protocol for the N-alkylation of Methyl 2-amino-5-isopropylbenzoate via reductive amination, a highly efficient and selective method. An overview of a catalytic "borrowing hydrogen" approach is also presented as a green chemistry alternative.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[1][2][3] This one-pot procedure involves the initial formation of an imine intermediate, which is then selectively reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, tolerant of acidic conditions, and does not reduce the starting aldehyde or ketone.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under ambient atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add the corresponding aldehyde or ketone (1.1-1.2 eq) to the solution, followed by the addition of a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation

The following table summarizes typical quantitative data for the reductive amination of an aromatic amine, which can be adapted for this compound.

ParameterValueNotes
Reactant Ratios
This compound1.0 eqLimiting reagent
Aldehyde/Ketone1.1 - 1.2 eqA slight excess ensures complete imine formation.
Sodium Triacetoxyborohydride1.5 eqSufficient excess to drive the reduction to completion.
Acetic Acid0.1 eqCatalyzes imine formation.[1]
Reaction Conditions
SolventDCM or DCEAnhydrous grade is recommended.
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time2 - 12 hoursVaries depending on the reactivity of the carbonyl compound.
Typical Yield 75 - 95%Isolated yield after purification, dependent on substrate.

Mandatory Visualization

Reaction Mechanism & Experimental Workflow

The following diagrams illustrate the reductive amination mechanism and the general experimental workflow.

Reductive_Amination_Mechanism Amine Methyl 2-amino- 5-isopropylbenzoate Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') Carbonyl->Hemiaminal + H⁺ (cat.) Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Product N-Alkylated Product Imine->Product + [H⁻] Reducer NaBH(OAc)₃ Reducer->Product

Caption: The reaction mechanism for reductive amination.

Experimental_Workflow start 1. Mix Amine, Aldehyde, & Acetic Acid in Solvent stir1 2. Stir for 30 min (Imine Formation) start->stir1 add_reducer 3. Add NaBH(OAc)₃ Portion-wise stir1->add_reducer stir2 4. Stir for 2-12h (Monitor by TLC/LC-MS) add_reducer->stir2 quench 5. Quench with sat. NaHCO₃ stir2->quench extract 6. Extract with DCM quench->extract wash 7. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify end Pure N-Alkylated Product purify->end

Caption: Step-by-step workflow for N-alkylation via reductive amination.

Alternative Green Protocol: "Borrowing Hydrogen" Catalysis

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is an atom-economical method for N-alkylation that uses alcohols as alkylating agents, producing only water as a byproduct.[4][5][6] This process is typically catalyzed by transition metal complexes, such as those based on Ruthenium (Ru) or Iridium (Ir).[4][5][7]

Conceptual Steps:

  • Oxidation: The metal catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it in-situ to an aldehyde.

  • Condensation: The newly formed aldehyde condenses with the amine (this compound) to form an imine.

  • Reduction: The metal hydride species, formed in the first step, reduces the imine to the final N-alkylated amine, thereby regenerating the catalyst.

This method avoids the use of stoichiometric reducing agents and alkyl halides, aligning with the principles of green chemistry.[2][4] While optimization of catalysts and reaction conditions is required, it represents a sustainable alternative to classical methods.

References

Application Note: Quantitative Analysis of Methyl 2-amino-5-isopropylbenzoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-amino-5-isopropylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical for the quality and efficacy of the final drug product. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The described protocol is suitable for quality control and research environments in the pharmaceutical industry.

Principle

The method utilizes a C18 stationary phase to separate this compound from potential impurities. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer ensures consistent elution and resolution. The analyte is detected using a UV-Vis detector at a wavelength determined by its maximum absorbance. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from certified reference standards.

Experimental Protocols

1. Equipment and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter.

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Reagents:

    • This compound reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Ammonium acetate (analytical grade).

    • Glacial acetic acid (analytical grade).

2. Preparation of Mobile Phase and Solutions

  • Mobile Phase: A mixture of Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 5.0, adjusted with glacial acetic acid) in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.02 M Ammonium Acetate (60:40)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Wavelength254 nm
Run Time10 minutes

Quantitative Data Summary

The developed HPLC method was validated for its performance. The key quantitative parameters are summarized in the table below.

ParameterResult
Retention Time (tR)Approximately 5.8 min
Linearity (Correlation Coefficient, r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Acetonitrile:Buffer) HPLC_System HPLC System Setup (C18 Column, 30°C) Mobile_Phase->HPLC_System Standard_Prep Standard Solution (1000 µg/mL) Calibration_Stds Calibration Standards (1-100 µg/mL) Standard_Prep->Calibration_Stds Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Inject Samples & Standards (10 µL) Sample_Prep->Injection Calibration_Stds->Injection HPLC_System->Injection Separation Isocratic Elution (1.0 mL/min) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

The described HPLC method provides a reliable, accurate, and precise means for the quantitative determination of this compound. The protocol is straightforward and employs common reagents and equipment, making it readily adaptable for routine quality control testing in pharmaceutical laboratories. The validation data demonstrates the method's suitability for its intended purpose.

Troubleshooting & Optimization

Overcoming low yields in the synthesis of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Methyl 2-amino-5-isopropylbenzoate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common routes: Fischer Esterification and Reduction of a Nitro Precursor.

Route 1: Fischer Esterification of 2-amino-5-isopropylbenzoic acid

Issue 1: Low conversion of the starting carboxylic acid.

Possible Causes & Solutions:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, a large excess of methanol can be used.[1] Methanol can often serve as both the reactant and the solvent.[2] Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is typically required.[1][2] Ensure the catalyst is active and used in an appropriate amount. For aminobenzoic acids, stoichiometric amounts of acid may be necessary because the basic amino group can neutralize the catalyst.[1]

  • Reaction Time and Temperature: The reaction may require prolonged reflux to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increasing the reaction temperature by ensuring a steady reflux of methanol can also improve the reaction rate.

Issue 2: Formation of side products.

Possible Causes & Solutions:

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, especially at higher temperatures and in the presence of strong acids. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.

  • Dimerization/Polymerization: At elevated temperatures, amino acids can undergo intermolecular condensation to form amides. Using a moderate reaction temperature and ensuring the carboxylic acid is fully dissolved can reduce this side reaction.

Issue 3: Difficulty in product isolation and purification.

Possible Causes & Solutions:

  • Product Solubility: this compound may have some solubility in the aqueous phase during workup, leading to lower isolated yields. Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Emulsion Formation: During the neutralization step with a base (e.g., sodium bicarbonate), emulsions can form, making phase separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions.

  • Purification Challenges: If the crude product is an oil or contains impurities with similar polarity, purification by crystallization may be difficult. Column chromatography on silica gel is an effective method for purifying the ester.

Route 2: Reduction of Methyl 5-isopropyl-2-nitrobenzoate

Issue 1: Incomplete reduction of the nitro group.

Possible Causes & Solutions:

  • Catalyst Inactivity: The choice of catalyst is crucial for efficient nitro group reduction. Palladium on carbon (Pd/C) is a common and effective catalyst.[3] Ensure the catalyst is not old or deactivated. Using a fresh batch of catalyst can significantly improve the reaction outcome.

  • Insufficient Hydrogen Source: The reduction can be carried out using hydrogen gas or a transfer hydrogenation reagent like hydrazine or ammonium formate. If using hydrogen gas, ensure the system is properly purged and a sufficient pressure of hydrogen is maintained.[3] For transfer hydrogenation, ensure an adequate molar excess of the hydrogen donor is used.

  • Reaction Conditions: The reaction may require elevated temperatures and pressures to proceed to completion. A typical protocol involves heating the reaction mixture under hydrogen pressure.[3]

Issue 2: Formation of undesired byproducts.

Possible Causes & Solutions:

  • Over-reduction: While less common for aromatic nitro groups, over-reduction to other functional groups is a possibility with very active catalysts or harsh conditions. Careful monitoring of the reaction can prevent this.

  • Side Reactions of Intermediates: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamino compounds, which can undergo side reactions. Ensuring complete conversion to the amine is key.

Issue 3: Difficulties in catalyst removal and product isolation.

Possible Causes & Solutions:

  • Filtration of Catalyst: Pd/C is a fine powder and can be difficult to remove completely by simple filtration. Filtering the reaction mixture through a pad of Celite can effectively remove the catalyst.[3]

  • Product Purification: The crude product may contain residual starting material or intermediates. Purification can typically be achieved by crystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Fischer esterification of an aminobenzoic acid?

A1: Yields can vary widely depending on the specific substrate and reaction conditions. For the synthesis of methyl 4-aminobenzoate, a yield of 64% has been reported using a large excess of methanol and sulfuric acid as a catalyst.[4] With optimization, yields can often be improved.

Q2: Which catalyst is best for the reduction of methyl 5-isopropyl-2-nitrobenzoate?

A2: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the reduction of nitroarenes to anilines.[3] Other catalysts based on platinum, nickel, or iron can also be used. The choice of catalyst may depend on the presence of other functional groups in the molecule.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both Fischer esterification and nitro reduction reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product.

Q4: My product is an oil, not a solid. How should I purify it?

A4: If the product is an oil, purification by crystallization will not be possible. In this case, column chromatography is the recommended method of purification. A solvent system of ethyl acetate and hexanes is often effective for purifying aminobenzoate esters.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. When working with concentrated sulfuric acid, always add the acid slowly to the alcohol to avoid splashing, as the dissolution is exothermic. Hydrogen gas is highly flammable and should be handled with care in a well-ventilated area, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Esterification of Aminobenzoic Acids

Carboxylic AcidAlcohol (Excess)CatalystReaction TimeYieldReference
4-Aminobenzoic AcidMethanolH₂SO₄2 hours64%[4]
2-Amino-3-methylbenzoic AcidMethanolThionyl Chloride24 hours92% (for methyl ester)
p-Aminobenzoic AcidEthanolH₂SO₄Not specifiedNot specified

Table 2: Conditions for Catalytic Reduction of Nitrobenzoates

Nitro CompoundCatalystHydrogen SourceSolventTemperaturePressureTimeYieldReference
3-Methyl-2-nitrobenzoate5% Pd/CH₂ gasAcetonitrile70°C65-100 psi16.5 hours97.5%[3]
p-Nitrobenzoic acid (esterified then reduced)Iron powder-Water/HClBoilingAtmospheric0.5 hoursNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-isopropylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-30 mL per gram of carboxylic acid). While stirring, slowly add concentrated sulfuric acid (1.0-1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Be cautious as CO₂ will evolve.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound via Nitro Reduction
  • Precursor Synthesis (Esterification): First, esterify 5-isopropyl-2-nitrobenzoic acid using the Fischer esterification protocol described above to obtain methyl 5-isopropyl-2-nitrobenzoate.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve methyl 5-isopropyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.[3]

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (65-100 psi) and heat to 70°C with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction may take several hours.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[3]

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by either recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Nitro Reduction 2-amino-5-isopropylbenzoic_acid 2-amino-5-isopropylbenzoic acid Product_FE This compound 2-amino-5-isopropylbenzoic_acid->Product_FE Reflux Methanol_H Methanol (excess) H₂SO₄ (cat.) 5-isopropyl-2-nitrobenzoic_acid 5-isopropyl-2-nitrobenzoic acid Methyl_5-isopropyl-2-nitrobenzoate Methyl 5-isopropyl-2-nitrobenzoate 5-isopropyl-2-nitrobenzoic_acid->Methyl_5-isopropyl-2-nitrobenzoate Esterification Esterification Methanol, H⁺ Product_NR This compound Methyl_5-isopropyl-2-nitrobenzoate->Product_NR Reduction Reduction H₂, Pd/C

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield Observed reaction_type Which synthetic route? start->reaction_type fischer_issue What is the main issue? reaction_type->fischer_issue Fischer Esterification nitro_issue What is the main issue? reaction_type->nitro_issue Nitro Reduction low_conversion Low Conversion fischer_issue->low_conversion Low Conversion side_products Side Products fischer_issue->side_products Side Products isolation_problems Isolation Issues fischer_issue->isolation_problems Isolation Issues incomplete_reduction Incomplete Reduction nitro_issue->incomplete_reduction Incomplete Reduction nitro_side_products Side Products nitro_issue->nitro_side_products Side Products catalyst_removal Catalyst Removal/Isolation nitro_issue->catalyst_removal Isolation/Purification solution_excess_alcohol Use excess alcohol / Remove water low_conversion->solution_excess_alcohol solution_catalyst Check catalyst amount/activity low_conversion->solution_catalyst solution_inert_atmosphere Use inert atmosphere side_products->solution_inert_atmosphere solution_workup Optimize workup procedure isolation_problems->solution_workup incomplete_reduction->solution_catalyst solution_hydrogen Ensure sufficient H₂ source incomplete_reduction->solution_hydrogen nitro_side_products->solution_catalyst solution_celite Filter through Celite catalyst_removal->solution_celite

Caption: Troubleshooting workflow for low yields.

References

Identifying and minimizing byproducts in the synthesis of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Methyl 2-amino-5-isopropylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Fischer-Speier Esterification of 2-amino-5-isopropylbenzoic acid with methanol in the presence of an acid catalyst. This is a direct and common method for converting carboxylic acids to esters.[1][2][3]

  • Route B: Reduction of a Nitro Precursor , which involves the synthesis of Methyl 2-nitro-5-isopropylbenzoate followed by the reduction of the nitro group to an amine. This is a widely used method for introducing an amino group onto an aromatic ring.[4][5]

Q2: What are the most common byproducts encountered in the synthesis of this compound?

A2: The byproducts largely depend on the chosen synthetic route:

  • For Route A (Fischer Esterification): The most common impurity is the unreacted starting material, 2-amino-5-isopropylbenzoic acid, due to the equilibrium nature of the reaction.[1][6] Another potential, though less common, byproduct is the N-acylated dimer, formed by the reaction between two molecules of the starting material.

  • For Route B (Reduction of Nitro Precursor): Incomplete reduction can lead to the presence of intermediates such as nitroso and hydroxylamine compounds.[5][7] Over-reduction is generally not an issue, but side reactions leading to azo compounds can occur, particularly with certain reducing agents like metal hydrides.[5]

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By co-spotting the reaction mixture with the starting material and, if available, the pure product, you can visually track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate monitoring.

Q4: What are the recommended purification methods for this compound?

A4: The purification strategy depends on the nature of the impurities:

  • To remove unreacted 2-amino-5-isopropylbenzoic acid (from Route A): An aqueous workup involving washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) will deprotonate the acidic starting material, making it soluble in the aqueous layer.[8]

  • To remove basic impurities (including the product from acidic impurities): Washing with a dilute acid (e.g., dilute HCl) will protonate basic compounds, partitioning them into the aqueous layer. Be cautious, as the desired product is also basic and can be lost to the aqueous layer if the acid concentration is too high.

  • General Purification: Column chromatography is a highly effective method for separating the desired product from a wide range of impurities.[9] Recrystallization from a suitable solvent system can also yield highly pure product. Distillation under reduced pressure can be employed if the product is a liquid.[8][10]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification (Route A)
Potential Cause Troubleshooting Steps
Equilibrium not shifted towards products - Use a large excess of methanol, which can also serve as the solvent.[1][6] - Remove water as it is formed, for example, by using a Dean-Stark apparatus.[11]
Insufficient catalyst - Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[3][10]
Incomplete reaction - Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Issue 2: Presence of Impurities after Reduction of Nitro Precursor (Route B)
Potential Cause Troubleshooting Steps
Incomplete reduction - Extend the reaction time or increase the amount of the reducing agent. - Ensure the catalyst (if used, e.g., Pd/C) is active.[4]
Formation of side products (nitroso, hydroxylamine, azo compounds) - Choose a milder reducing agent, such as tin(II) chloride, which is known for its selectivity.[4] - Optimize the reaction temperature; lower temperatures can sometimes improve selectivity.[5]
Catalyst poisoning - Ensure the starting material and solvent are pure and free of catalyst poisons.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-amino-5-isopropylbenzoic acid
  • To a round-bottom flask, add 2-amino-5-isopropylbenzoic acid (1 equivalent).

  • Add a large excess of methanol (e.g., 20-50 equivalents), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of Methyl 2-nitro-5-isopropylbenzoate
  • Dissolve Methyl 2-nitro-5-isopropylbenzoate (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in the presence of a strong acid like concentrated HCl. Alternatively, catalytic hydrogenation using Pd/C can be employed.[4]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using SnCl₂, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Fischer Esterification cluster_route_b Route B: Reduction of Nitro Precursor 2-amino-5-isopropylbenzoic acid 2-amino-5-isopropylbenzoic acid Methyl 2-amino-5-isopropylbenzoate_A This compound 2-amino-5-isopropylbenzoic acid->Methyl 2-amino-5-isopropylbenzoate_A + Methanol, H+ 2-nitro-5-isopropylbenzoic acid 2-nitro-5-isopropylbenzoic acid Methyl 2-nitro-5-isopropylbenzoate Methyl 2-nitro-5-isopropylbenzoate 2-nitro-5-isopropylbenzoic acid->Methyl 2-nitro-5-isopropylbenzoate + Methanol, H+ Methyl 2-amino-5-isopropylbenzoate_B This compound Methyl 2-nitro-5-isopropylbenzoate->Methyl 2-amino-5-isopropylbenzoate_B Reduction (e.g., SnCl2/HCl)

Caption: Synthetic routes to this compound.

Side_Reactions cluster_esterification Fischer Esterification Side Reactions cluster_reduction Nitro Reduction Side Reactions Starting Acid 2-amino-5-isopropylbenzoic acid Unreacted Acid Unreacted Starting Material Starting Acid->Unreacted Acid Equilibrium Nitro Compound Methyl 2-nitro-5-isopropylbenzoate Nitroso Nitroso Intermediate Nitro Compound->Nitroso Incomplete Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Incomplete Reduction Azo Compound Azo Dimer Nitroso->Azo Compound Dimerization

Caption: Potential side reactions and byproducts.

Purification_Workflow Crude Product Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Dissolve in organic solvent Drying Drying Aqueous Workup->Drying Separate organic layer Concentration Concentration Drying->Concentration Anhydrous Na2SO4 Purification Purification Concentration->Purification Rotary Evaporation Pure Product Pure Product Purification->Pure Product Column Chromatography or Recrystallization

Caption: General purification workflow for the final product.

References

Technical Support Center: Methyl 2-amino-5-isopropylbenzoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 2-amino-5-isopropylbenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis. - Product loss during extraction or washing steps. - Inefficient elution during column chromatography. - Product remains dissolved in the recrystallization mother liquor.- Monitor the reaction completion using TLC or LC-MS before workup. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent loss of the amine. - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Cool the recrystallization mixture to a lower temperature and for a longer period. Try a different recrystallization solvent.
Product is an Oil, Not a Solid - Presence of impurities, such as starting materials or byproducts, which are depressing the melting point. - Residual solvent.- Purify the product using column chromatography to remove impurities. - Ensure the product is thoroughly dried under vacuum to remove all traces of solvent.
Discolored Product (Yellow or Brown) - Air oxidation of the amine group. - Presence of colored impurities from the reaction.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Purify by column chromatography. A charcoal treatment of the solution before the final crystallization step may help to remove colored impurities.
Multiple Spots on TLC After Purification - Incomplete separation during column chromatography. - Decomposition of the product on the silica gel. - Contamination of collection flasks.- Use a shallower solvent gradient or a longer column for better separation. - Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the amine. - Ensure all glassware is clean and dry before use.
Poor Separation in Column Chromatography - Inappropriate solvent system. - Column overloading. - Cracks or channels in the silica gel bed.- Systematically test different solvent systems using TLC to find the optimal eluent for separation. - Reduce the amount of crude product loaded onto the column. - Pack the column carefully to ensure a uniform and compact bed.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two primary synthesis routes are:

  • Esterification of 2-amino-5-isopropylbenzoic acid: This involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Reduction of Methyl 2-nitro-5-isopropylbenzoate: The nitro group is reduced to an amine, commonly using reagents like tin(II) chloride, or catalytic hydrogenation with H₂/Pd/C.[1][2]

Q2: What are the likely impurities I might encounter?

A2: Common impurities depend on the synthetic route:

  • From esterification: Unreacted 2-amino-5-isopropylbenzoic acid.

  • From nitro reduction: Unreacted Methyl 2-nitro-5-isopropylbenzoate, and potentially hydroxylamine or other partially reduced intermediates.

  • From both routes: Side-products from reactions on the benzene ring if harsh conditions are used.

Q3: What is a good starting point for a column chromatography solvent system?

A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. The ideal solvent system should give your product an Rf value of around 0.3 on a TLC plate.

Q4: How can I effectively remove the starting carboxylic acid after an esterification reaction?

A4: You can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer.

Q5: My purified this compound is degrading over time. How can I store it properly?

A5: Aromatic amines can be sensitive to light and air. It is best to store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is useful for removing acidic or basic impurities from your crude product.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, ~10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities (like unreacted carboxylic acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times.

  • To remove basic impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Be aware that this may protonate your desired product, making it water-soluble. It is generally better to remove basic impurities through other means if the product itself is basic.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating the desired product from impurities with different polarities.

  • Prepare the column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Prepare the sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Load the sample: Carefully add the sample to the top of the silica gel bed.

  • Elute the column: Pass the mobile phase (eluent) through the column. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 80:20, etc.).

  • Collect fractions: Collect the eluting solvent in small fractions.

  • Analyze fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude this compound extraction Acid-Base Extraction start->extraction column_chrom Column Chromatography extraction->column_chrom If impurities persist dry Drying under Vacuum extraction->dry If pure enough waste Impurities extraction->waste recrystallization Recrystallization column_chrom->recrystallization For high purity column_chrom->dry If pure enough column_chrom->waste recrystallization->dry recrystallization->waste pure_product Pure Product dry->pure_product

Caption: A general workflow for the purification of this compound.

Acid_Base_Extraction_Logic start Crude Product in Organic Solvent wash_base Wash with aq. NaHCO3 start->wash_base separate1 Separate Layers wash_base->separate1 organic_layer1 Organic Layer: Product + Neutral Impurities wash_acid Wash with aq. HCl organic_layer1->wash_acid aqueous_layer1 Aqueous Layer: Acidic Impurities separate1->organic_layer1 Organic separate1->aqueous_layer1 Aqueous separate2 Separate Layers wash_acid->separate2 organic_layer2 Organic Layer: Neutral Impurities aqueous_layer2 Aqueous Layer: Product (as salt) + Basic Impurities end Purified Product Stream aqueous_layer2->end separate2->organic_layer2 Organic separate2->aqueous_layer2 Aqueous

References

Optimizing reaction conditions for the synthesis of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-isopropylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Fischer Esterification: This is a direct, acid-catalyzed esterification of 2-amino-5-isopropylbenzoic acid with methanol. It is a common and straightforward method.[1][2]

  • Reduction of a Nitro Precursor: This route involves the synthesis of Methyl 2-nitro-5-isopropylbenzoate, followed by the reduction of the nitro group to an amine. This can be an effective alternative if the corresponding nitro-acid is readily available.[3]

Q2: Which acid catalyst is recommended for the Fischer esterification of 2-amino-5-isopropylbenzoic acid?

A2: Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used for Fischer esterification.[2] Due to the basicity of the amino group on the aromatic ring, which can be protonated by the acid catalyst, it is often necessary to use a stoichiometric amount of the acid to ensure enough free catalyst is available to promote the reaction.

Q3: How can I drive the Fischer esterification reaction to completion?

A3: Fischer esterification is a reversible reaction. To maximize the yield of the ester, you can:

  • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the product side according to Le Châtelier's principle.[4]

  • Remove water as it forms: Water is a byproduct of the reaction. Its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus if a solvent that forms an azeotrope with water (like toluene) is used.[5]

Q4: What are the typical work-up procedures for this synthesis?

A4: After the reaction is complete, the mixture is typically cooled and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid catalyst.[5] This is followed by washing with brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, removing the solvent in vacuo.

Q5: What purification techniques are suitable for this compound?

A5: The crude product can be purified by several methods, depending on the impurities present:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is a common and effective method.[5]

  • Silica Gel Column Chromatography: For liquid products or to remove closely related impurities, column chromatography is a versatile purification technique.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction due to equilibrium. 2. Insufficient acid catalyst. 3. Reaction time is too short or temperature is too low. 4. Starting material is impure.1. Use a larger excess of methanol (e.g., use it as the solvent). If feasible, remove water using a Dean-Stark trap. 2. Add at least one equivalent of strong acid (e.g., H₂SO₄) relative to the 2-amino-5-isopropylbenzoic acid. 3. Increase the reaction time and ensure the reaction is at reflux. Monitor the reaction progress using TLC. 4. Check the purity of the starting material by NMR or melting point and purify if necessary.
Product is contaminated with starting material 1. Incomplete conversion. 2. Inefficient work-up.1. See "Low or no product yield" solutions. 2. During the aqueous work-up, ensure complete neutralization of the acid. The unreacted carboxylic acid should be soluble in the basic aqueous layer as its carboxylate salt.
Formation of a dark-colored product 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities that polymerize or decompose under acidic conditions.1. Ensure the reflux temperature is not excessively high. 2. Purify the starting materials before the reaction. The final product can often be decolorized by treating with activated charcoal during recrystallization.
Difficulty in isolating the product 1. The product may be an oil, making recrystallization challenging. 2. Emulsion formation during aqueous work-up.1. If the product is an oil, purify by silica gel column chromatography. 2. To break emulsions, add a small amount of brine to the separatory funnel or filter the mixture through a pad of celite.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Esterification of Substituted Benzoic Acids

SubstrateAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄65-90[5]
Hydroxy AcidEthanolH₂SO₄Reflux295[5]
Hippuric AcidCyclohexanolp-TsOHReflux3096[5]
Substituted Benzoic AcidsBenzyl AlcoholZr(Cp)₂(CF₃SO₃)₂80-<50[1]

Experimental Protocols

Protocol 1: Fischer Esterification of 2-amino-5-isopropylbenzoic acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-isopropylbenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or enough to act as the solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise while stirring. The mixture may become warm.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Reduction of Methyl 2-nitro-5-isopropylbenzoate
  • Reaction Setup: In a high-pressure vessel, suspend Methyl 2-nitro-5-isopropylbenzoate (1.0 eq) and a catalytic amount of 5% Palladium on carbon (Pd/C) in a solvent such as acetonitrile or methanol.[3]

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 65-100 psi.[3]

  • Reaction: Heat the mixture to approximately 70°C and stir vigorously for 8-16 hours.[3]

  • Work-up:

    • Cool the reaction mixture and carefully vent the hydrogen gas, then purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as described in Protocol 1.

Visualizations

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 Nitro Reduction Pathway A 2-amino-5-isopropylbenzoic acid B This compound A->B + Methanol, H+ C Methyl 2-nitro-5-isopropylbenzoate D This compound C->D H2, Pd/C

Caption: Primary synthetic routes to this compound.

Experimental_Workflow Start Reaction Setup: - 2-amino-5-isopropylbenzoic acid - Methanol - H2SO4 Reflux Heat to Reflux (4-8 hours) Start->Reflux TLC Monitor by TLC Reflux->TLC Workup Aqueous Work-up: 1. Remove Methanol 2. Add Ethyl Acetate 3. NaHCO3 wash 4. Brine wash TLC->Workup Reaction Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Purification: - Recrystallization or - Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: General workflow for Fischer esterification synthesis.

Troubleshooting_Tree Start Low Yield? Check_TLC Is starting material consumed? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn No Workup_Loss Product lost during work-up? Check_TLC->Workup_Loss Yes Solution1 Increase reaction time Increase excess methanol Check catalyst amount Incomplete_Rxn->Solution1 Solution2 Check pH of aqueous layers Optimize extraction solvent Workup_Loss->Solution2 Yes No_Product No Product Formation Workup_Loss->No_Product No Solution3 Verify starting material identity Check catalyst activity No_Product->Solution3

Caption: Troubleshooting decision tree for low product yield.

References

Stability issues of Methyl 2-amino-5-isopropylbenzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-amino-5-isopropylbenzoate under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound during workup with aqueous acid or base. Hydrolysis of the methyl ester group. Esters are susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (2-amino-5-isopropylbenzoic acid) and methanol.- Minimize exposure time to acidic or basic aqueous solutions. - Use milder conditions if possible (e.g., dilute acids/bases, lower temperatures). - For extractions, consider using a saturated sodium bicarbonate solution for mild basic washes instead of stronger bases like sodium hydroxide.
Unexpected solid precipitates out of solution. Precipitation of the hydrolyzed carboxylic acid product, which may be less soluble in the reaction solvent than the parent ester. Under basic conditions, the sodium salt of the carboxylic acid may form initially, followed by precipitation of the free acid upon neutralization.[1]- Characterize the precipitate to confirm its identity (e.g., via melting point, NMR, or mass spectrometry). - Adjust the pH of the solution to dissolve the precipitate if necessary. The free carboxylic acid will be soluble in basic solutions, and its protonated form may be soluble in highly acidic solutions.
Inconsistent analytical results (e.g., HPLC, TLC). On-column degradation or degradation in the analytical mobile phase if it is acidic or basic.- Ensure the mobile phase pH is compatible with the compound's stability. - Analyze samples promptly after preparation. - Consider using a buffered mobile phase to maintain a stable pH.
Low yield in reactions where the product is exposed to pH extremes. Degradation of the starting material or product due to hydrolysis.- Perform a stability study of your compound under the reaction conditions without other reagents to assess its stability. - If the compound is unstable, consider alternative synthetic routes that avoid harsh acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

A1: Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the methyl ester. This reaction yields 2-amino-5-isopropylbenzoic acid and methanol.

Q2: Which condition is more likely to cause rapid degradation: acidic or basic?

A2: Generally, base-catalyzed hydrolysis (saponification) of esters is faster and more irreversible than acid-catalyzed hydrolysis.[1][2][3] Acid-catalyzed hydrolysis is an equilibrium reaction, meaning the reverse reaction (esterification) can also occur.

Q3: How can I monitor the degradation of this compound?

A3: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly well-suited for quantifying the decrease of the parent compound and the appearance of the degradation product over time.

Q4: What is a forced degradation study and how is it relevant to this compound?

A4: A forced degradation study, or stress testing, is a process used in the pharmaceutical industry to understand the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[4][5][6][7][8] For this compound, this would involve exposing it to various pH levels (acidic and basic), temperatures, and oxidative stress to identify potential degradation products and pathways.[9][10]

Q5: Are there any general precautions I should take when working with this compound?

A5: Yes. To minimize the risk of degradation, it is advisable to:

  • Store the compound in a cool, dry, and dark place.

  • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Use buffered solutions when working in aqueous media to maintain a stable pH.

  • Analyze samples as quickly as possible after preparation, especially if they are in an acidic or basic solution.

Experimental Protocols

Protocol: Forced Hydrolysis Study of this compound

This protocol outlines a general procedure for conducting a forced hydrolysis study to assess the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), e.g., 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M solutions

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Volumetric flasks and pipettes

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: a. In separate volumetric flasks, add a known volume of the stock solution. b. Add a specific volume of acidic solution (e.g., 0.1 M HCl or 1 M HCl) and dilute with water or methanol to the final volume. The final concentration of the compound should be suitable for HPLC analysis. c. Prepare a control sample with the compound in water/methanol without acid. d. Place the flasks in a controlled temperature environment (e.g., 60°C). e. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask, neutralize it with a suitable base if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Basic Degradation: a. Repeat the procedure described in step 2, but use basic solutions (e.g., 0.1 M NaOH or 1 M NaOH) instead of acidic solutions. b. At the specified time points, withdraw an aliquot, neutralize it with a suitable acid, and prepare for HPLC analysis.

  • Analysis: a. Analyze the samples by HPLC. b. Quantify the amount of remaining this compound and the amount of the degradation product (2-amino-5-isopropylbenzoic acid) formed at each time point.

  • Data Interpretation: a. Plot the percentage of the remaining parent compound against time for each condition. b. Determine the degradation rate and, if possible, the half-life of the compound under each stress condition.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Condition (e.g., 0.1 M HCl, 60°C) stock->acid Aliquot base Basic Condition (e.g., 0.1 M NaOH, 60°C) stock->base Aliquot control Control (Solvent, 60°C) stock->control Aliquot sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent & Degradant hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for a forced hydrolysis study.

Degradation_Pathway parent This compound acid_cond H+ / H2O (Acidic Hydrolysis) parent->acid_cond base_cond OH- / H2O (Basic Hydrolysis) parent->base_cond product 2-amino-5-isopropylbenzoic acid + Methanol acid_cond->product base_cond->product

Caption: Degradation pathway via hydrolysis.

References

Challenges in the scale-up of Methyl 2-amino-5-isopropylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-amino-5-isopropylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

  • Esterification of 2-amino-5-isopropylbenzoic acid: This involves the direct esterification of the corresponding carboxylic acid with methanol, typically under acidic catalysis.

  • Reduction of a nitro-precursor: This route involves the synthesis of Methyl 2-nitro-5-isopropylbenzoate followed by reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., using Pd/C) is a common method for this transformation.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions, such as nitration or certain coupling steps, require careful temperature management to prevent side reactions and ensure safety.

  • Rate of reagent addition: Slow and controlled addition of reagents can be crucial for managing reaction exotherms and minimizing impurity formation.[2]

  • Agitation: Efficient mixing is vital to ensure homogeneity, especially in heterogeneous reactions like catalytic hydrogenations, to maintain consistent reaction rates and prevent localized overheating.

  • Purity of starting materials: The purity of precursors directly impacts the final product's purity and the overall yield.

Q3: What types of impurities can be expected in the synthesis of this compound?

A3: Based on related syntheses, potential impurities could include:

  • Unreacted starting materials: Incomplete conversion can lead to the presence of the starting benzoic acid or nitro-compound.

  • Over-alkylation or di-alkylation products: If alkylating agents are used, there is a risk of multiple alkyl groups being added.

  • Oxidation byproducts: The amino group is susceptible to oxidation, which can lead to colored impurities.

  • Isomers: Depending on the synthetic route, formation of constitutional isomers might be possible.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of product or intermediates. - Suboptimal reaction conditions (temperature, pressure, catalyst loading). - Poor quality of starting materials.- Monitor reaction progress using techniques like HPLC or TLC to ensure completion. - Investigate the stability of intermediates and products under the reaction conditions. - Perform a Design of Experiments (DoE) to optimize reaction parameters. - Ensure the purity of all reagents and starting materials.
Product Purity Issues - Formation of byproducts due to side reactions. - Inefficient purification. - Contamination from the reactor or ancillary equipment.- Adjust reaction conditions (e.g., lower temperature, slower addition of reagents) to minimize side reactions. - Develop a robust purification method, such as recrystallization or column chromatography, and optimize the solvent system. - Ensure thorough cleaning of all equipment before use.
Reaction Stalls or is Sluggish - Catalyst deactivation (in case of catalytic reactions). - Insufficient mixing. - Presence of inhibitors in the starting materials.- For catalytic hydrogenations, consider using a fresh batch of catalyst or increasing the catalyst loading.[1] - Ensure adequate agitation for the scale of the reaction. - Purify starting materials to remove any potential inhibitors.
Difficulty in Product Isolation - Product is an oil or low-melting solid. - Product is highly soluble in the reaction solvent. - Formation of an emulsion during workup.- Attempt to form a solid salt of the product for easier handling. - Perform a solvent screen to find a suitable anti-solvent for precipitation or crystallization. - For emulsions, try adding brine or altering the pH of the aqueous phase.

Experimental Protocols

Protocol 1: Esterification of 2-amino-5-isopropylbenzoic acid

This protocol is adapted from general esterification procedures for similar aromatic carboxylic acids.

  • Reaction Setup: To a solution of 2-amino-5-isopropylbenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq) at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Reductive Amination of Methyl 2-nitro-5-isopropylbenzoate

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[1]

  • Reaction Setup: In a high-pressure vessel, suspend Methyl 2-nitro-5-isopropylbenzoate (1.0 eq) and a catalytic amount of 5% Pd/C (e.g., 1-2 mol%) in a suitable solvent such as methanol or acetonitrile.

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70°C). Monitor the reaction by hydrogen uptake and/or HPLC analysis.

  • Workup: Once the reaction is complete, cool the vessel, and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis start Starting Material (e.g., 2-amino-5-isopropylbenzoic acid) reaction Chemical Transformation (Esterification or Nitro Reduction) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup isolation Product Isolation (Solvent Removal) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification final_product Final Product (this compound) purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (HPLC, TLC) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->optimize check_stability Assess Product/Intermediate Stability complete->check_stability stable Stable check_stability->stable Yes unstable Degradation Observed check_stability->unstable No check_workup Review Workup & Isolation Procedure stable->check_workup modify_conditions Modify Conditions to Prevent Degradation unstable->modify_conditions

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

Improving the regioselectivity of reactions involving Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions with Methyl 2-amino-5-isopropylbenzoate. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity and yield of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers during electrophilic aromatic substitution on this compound?

The regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the directing effects of the substituents already on the benzene ring.[1] Your starting material has three substituents with competing influences:

  • -NH₂ (amino group): A very strong activating group that directs incoming electrophiles to the ortho and para positions.[1][2]

  • -COOCH₃ (methyl ester group): A deactivating group that directs incoming electrophiles to the meta position.[3]

  • -CH(CH₃)₂ (isopropyl group): A weakly activating group that directs to the ortho and para positions.

The powerful activating and directing effect of the amino group often dominates, but the other groups still exert influence, which can lead to a mixture of products.

Q2: My nitration (or other acid-catalyzed) reaction is failing or giving very low yields. What is the likely cause?

The basicity of the amino group is a common issue in acid-catalyzed reactions like nitration or sulfonation.[2] In the presence of strong acids (e.g., H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is a strong deactivating, meta-director, which significantly reduces the nucleophilicity of the aromatic ring and slows or prevents the desired electrophilic substitution.[4][5]

Q3: How can I prevent polysubstitution during halogenation reactions?

The -NH₂ group is a powerful activator, making the aromatic ring highly susceptible to electrophilic attack.[6] This high reactivity can lead to multiple substitutions, such as the formation of di- or tri-brominated products, even without a catalyst.[2] To control the reaction and achieve mono-substitution, the activating effect of the amino group must be moderated.

Q4: What is the purpose of "protecting" the amino group, and how does it improve my reaction?

Protecting the amino group, typically by converting it to an amide (e.g., an acetanilide), is a crucial strategy to overcome the challenges of high reactivity and protonation.[7][8] This is achieved by reacting the amine with a reagent like acetic anhydride. The resulting N-acetyl group (-NHCOCH₃) has several benefits:

  • Moderates Reactivity: The amide is less activating than the amino group because the nitrogen's lone pair electrons are delocalized into the adjacent carbonyl group, making them less available to the aromatic ring.[9][10] This prevents polysubstitution.

  • Prevents Protonation: The amide is much less basic and does not get protonated in acidic reaction media.

  • Influences Regioselectivity: The bulky acetyl group can sterically hinder the ortho position (C3), often leading to a higher yield of the para product (relative to the directing group).[2][10]

The protecting group can be easily removed by acid or base hydrolysis after the substitution reaction is complete to restore the amino group.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Isomers)

Symptoms: Your post-reaction analysis (e.g., NMR, GC-MS) shows the formation of multiple constitutional isomers where the new substituent is at positions C3, C4, or C6.

Root Cause Analysis: The final regiomeric ratio is a result of competing electronic and steric effects from the three substituents on the ring. The interplay between these directing groups dictates the sites of substitution.

Diagram 1: Competing Directing Effects

G sub This compound ring sub->ring substituents Substituents & Directing Effects nh2 -NH2 (C2) Strong Activator (ortho, para director) cooch3 -COOCH3 (C1) Deactivator (meta director) isopropyl -CH(CH3)2 (C5) Weak Activator (ortho, para director) positions Potential Substitution Sites c3 C3 nh2->c3 ortho (favored) cooch3->c3 meta (favored) c4 C4 isopropyl->c4 para c6 C6 isopropyl->c6 ortho

Caption: Directing influences on this compound.

Solutions:

StrategyDescriptionExpected Outcome
N-Acetylation Protect the amino group as an acetamide (-NHCOCH₃).The less-activating amide group reduces overall reactivity. The increased steric bulk at C2 will disfavor substitution at the adjacent C3 position, potentially increasing the proportion of C4 and C6 isomers.
Modify Reaction Temp. Lower the reaction temperature.May increase selectivity by favoring the pathway with the lowest activation energy, often leading to a higher proportion of the thermodynamically favored product.
Change Solvent Use a solvent with different polarity.Can alter the solvation of the intermediate carbocation (arenium ion), thereby influencing the stability of different transition states and affecting the product ratio.
Use a Bulky Electrophile Employ a sterically hindered electrophile.Will preferentially attack the less sterically hindered positions on the ring, likely favoring substitution at C4 and C6 over the more crowded C3 position.
Issue 2: Low Yield or Reaction Failure in Acidic Media

Symptoms: The reaction stalls, with the majority of the starting material remaining unreacted after the specified time. This is most common in nitration and sulfonation reactions.

Root Cause Analysis: The highly basic amino group is protonated by the strong acid catalyst, forming a deactivated anilinium ion (-NH₃⁺) that resists electrophilic attack.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

G cluster_strategy Protection Strategy start Low Yield / No Reaction in Acidic EAS q1 Is the reaction medium strongly acidic? (e.g., H2SO4/HNO3) start->q1 protonation High probability of -NH2 protonation to -NH3+ q1->protonation Yes other Consider other issues: - Reagent purity - Temperature control - Reaction time q1->other No protect Implement 'Protect-React-Deprotect' Strategy protonation->protect success Achieve Target Molecule with Improved Yield protect->success step1 Step 1: Acetylate Protect -NH2 as -NHCOCH3 step2 Step 2: Perform EAS (e.g., Nitration) step1->step2 step3 Step 3: Hydrolyze Deprotect -NHCOCH3 to -NH2 step2->step3

Caption: Decision workflow for addressing failed acidic EAS reactions.

Solution: The most effective solution is to use a "protect-react-deprotect" strategy. By converting the amine to a less basic amide, you prevent protonation and allow the electrophilic substitution to proceed.

Quantitative Data Summary

While specific yield and regioselectivity data for this compound are not broadly published, the following table illustrates the expected outcomes for the bromination of a substituted aniline, demonstrating the effect of N-acetylation.

SubstrateReagents & ConditionsMajor Product(s)Typical YieldKey Observation
Unprotected Amine Br₂ in H₂O or CH₃COOH2,4,6-tribromoaniline derivativeVariableHigh reactivity leads to polysubstitution.[2]
Protected Amine Br₂ in CH₃COOHpara-bromoacetanilide derivative>80%Reactivity is moderated, allowing for controlled mono-bromination, often with high para selectivity due to sterics.[10]

Key Experimental Protocols

Protocol 1: N-Acetylation (Protection) of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice-cold water while stirring.

  • Isolation: The protected product, N-(2-(methoxycarbonyl)-4-isopropylphenyl)acetamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Regioselective Bromination of the Protected Substrate
  • Setup: Dissolve the N-acetylated product from Protocol 1 (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Bromination: In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred substrate solution at room temperature.

  • Reaction: Stir for 30-60 minutes at room temperature. Monitor the disappearance of the bromine color and check reaction completion by TLC.

  • Workup: Pour the reaction mixture into a solution of sodium bisulfite in water to quench any unreacted bromine.

  • Isolation: The brominated product will precipitate. Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

Diagram 3: Protected vs. Unprotected Reaction Pathways

G cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway start This compound unprot_react React with E+ (e.g., Br2, HNO3) start->unprot_react prot_step 1. Acetylation (Protection) start->prot_step unprot_out Mixture of Isomers, Polysubstitution, or Reaction Failure unprot_react->unprot_out prot_react 2. React with E+ prot_step->prot_react deprot_step 3. Hydrolysis (Deprotection) prot_react->deprot_step prot_out Single Major Isomer, High Yield deprot_step->prot_out

Caption: Comparison of outcomes for protected and unprotected synthesis routes.

Protocol 3: Deprotection of the N-acetyl Group
  • Setup: Place the N-acetylated, substituted product from Protocol 2 in a round-bottom flask.

  • Hydrolysis: Add a solution of aqueous HCl (e.g., 6M) or aqueous NaOH (e.g., 10%) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Neutralization: Cool the reaction mixture. If using acid, carefully neutralize with a base (e.g., NaOH solution) until the product precipitates. If using a base, neutralize with an acid (e.g., HCl).

  • Isolation: Collect the final product by vacuum filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.

References

Preventing the oxidation of the amino group in Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the amino group in Methyl 2-amino-5-isopropylbenzoate during their experiments.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is turning yellow/brown over time. What is causing this discoloration?

A1: The yellow or brown discoloration of your this compound sample is a common indicator of oxidation.[1][2] The primary amino group on the aromatic ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the likely byproducts of this oxidation?

A2: Oxidation of aromatic amines can lead to a variety of byproducts. While specific byproducts for this compound are not extensively documented in the literature, based on the general reactivity of anilines, potential oxidation products could include nitroso, nitro, and azo compounds, as well as more complex polymeric materials. These colored impurities are often responsible for the observed discoloration.

Q3: How can I prevent the oxidation of my this compound sample during storage?

A3: To minimize oxidation during storage, it is recommended to:

  • Store under an inert atmosphere: Replace the air in the storage container with an inert gas like argon or nitrogen.

  • Refrigerate: Store the compound at low temperatures to decrease the rate of oxidation.

  • Protect from light: Use an amber-colored vial or store the container in a dark place.

  • Use a reducing agent: For long-term storage, adding a small amount of a reducing agent like zinc dust can help prevent oxidation.

Q4: I need to perform a reaction on another part of the molecule without affecting the amino group. What should I do?

A4: In this scenario, it is highly recommended to protect the amino group. Protection involves temporarily converting the amino group into a less reactive functional group that is stable to the desired reaction conditions.[3][4][5] After the reaction is complete, the protecting group can be removed to regenerate the amino group. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac).

Troubleshooting Guides

Issue 1: Discoloration of the compound during a reaction.
  • Symptom: The reaction mixture containing this compound changes color (e.g., to yellow, brown, or black) during the course of the reaction.

  • Possible Cause: The amino group is being oxidized by one of the reagents or by air under the reaction conditions.

  • Solutions:

    • Perform the reaction under an inert atmosphere: Purge the reaction flask with argon or nitrogen before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

    • Use deoxygenated solvents: Solvents can be deoxygenated by bubbling an inert gas through them or by the freeze-pump-thaw method.

    • Protect the amino group: If the reaction conditions are harsh or involve oxidizing agents, protect the amino group as a carbamate (Boc or Cbz) or an amide (acetyl) before proceeding.

Issue 2: Formation of multiple unexpected products detected by TLC or LC-MS.
  • Symptom: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture shows multiple spots or peaks that do not correspond to the starting material or the expected product.

  • Possible Cause: The amino group is reacting to form various byproducts, likely due to oxidation or other side reactions.

  • Solutions:

    • Protect the amino group: This is the most effective way to prevent side reactions involving the amine. The choice of protecting group will depend on the specific reaction conditions.

    • Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize the formation of byproducts.

    • Purification: If protection is not feasible, you may need to optimize your purification method (e.g., column chromatography, recrystallization) to isolate the desired product from the impurities.

Experimental Protocols

Protocol 1: Protection of the Amino Group as a tert-Butoxycarbonyl (Boc) Carbamate

This protocol is adapted from general procedures for the Boc protection of anilines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF.

  • Add triethylamine or DIPEA (1.2 equivalents).

  • Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Protection of the Amino Group as a Benzyloxycarbonyl (Cbz) Carbamate

This protocol is based on general methods for the Cbz protection of amines.[6]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane/water or THF/water mixture

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., 1:1).

  • Add sodium bicarbonate (2-3 equivalents).

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • After completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Protection of the Amino Group as an Acetyl (Ac) Amide

This protocol is a standard acetylation procedure for anilines.[3][5][7][8]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add pyridine or triethylamine (1.2 equivalents).

  • Cool the solution to 0 °C and add acetic anhydride (1.1 equivalents) dropwise.

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, then with saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallize or purify by column chromatography to obtain the acetyl-protected product.

Data Presentation

Table 1: Comparison of Common Amino Protecting Groups

Protecting GroupReagentTypical ConditionsStabilityDeprotection Conditions
Boc (Boc)₂OBase (NEt₃, DIPEA), DCM or THFStable to base, hydrogenolysisStrong acid (TFA, HCl)
Cbz Cbz-ClBase (NaHCO₃), aq. dioxane/THFStable to acid and baseHydrogenolysis (H₂, Pd/C)
Acetyl (Ac) Acetic anhydrideBase (Pyridine, NEt₃), DCMStable to mild acid and baseStrong acid or base, heat

Analytical Monitoring

Troubleshooting Analytical Issues

  • TLC Analysis:

    • Symptom: The spot corresponding to this compound streaks or fades over time on the TLC plate.[1][2]

    • Cause: Oxidation on the silica gel plate, which can be slightly acidic.

    • Solution: Develop the TLC plate immediately after spotting. Use a less acidic stationary phase if the problem persists. Visualize with a potassium permanganate stain, which will react with the oxidizable amine, appearing as a yellow/brown spot on a purple background.[9][10]

  • ¹H NMR Analysis:

    • Symptom: Broadening of the -NH₂ peak and slight downfield shifts of aromatic protons.

    • Cause: Formation of various oxidation products in low concentrations.

    • Solution: Prepare the NMR sample in a deuterated solvent that has been purged with an inert gas. Analyze the sample promptly after preparation. The -NH₂ protons of anilines typically appear as a broad singlet between 3-5 ppm.[11]

  • Mass Spectrometry (MS) Analysis:

    • Symptom: Appearance of unexpected peaks with higher m/z values.

    • Cause: Dimerization or other reactions leading to higher molecular weight byproducts. Oxidation can lead to an increase in mass corresponding to the addition of oxygen atoms.

    • Solution: Analyze the sample immediately after preparation. Compare the observed fragmentation pattern with the expected pattern for the starting material.[12][13]

Visualizations

experimental_workflow cluster_start Starting Material cluster_decision Reaction Conditions Assessment cluster_protection Protection Strategy cluster_direct Direct Reaction cluster_end Final Product start This compound decision Are reaction conditions oxidative or harsh? start->decision protect Protect Amino Group (Boc, Cbz, Ac) decision->protect Yes react_direct Perform Desired Reaction under Inert Atmosphere decision->react_direct No react_protected Perform Desired Reaction protect->react_protected deprotect Deprotect Amino Group react_protected->deprotect end Desired Product deprotect->end react_direct->end

Caption: Decision workflow for handling this compound in a reaction.

signaling_pathway MAIB This compound Oxidation Oxidation MAIB->Oxidation Protected_Amine Protected Amine (Carbamate or Amide) MAIB->Protected_Amine Protection Oxidants Oxidizing Agents (O₂, Peroxides, etc.) Oxidants->Oxidation Byproducts Colored Byproducts (Nitroso, Nitro, Azo) Oxidation->Byproducts Protecting_Group Protecting Group (e.g., Boc) Protecting_Group->Protected_Amine Reaction Desired Reaction Protected_Amine->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: Chemical pathways showing oxidation versus protection of the amino group.

References

Method development for the analysis of impurities in Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Impurities in Methyl 2-amino-5-isopropylbenzoate

This technical support center provides guidance for researchers, scientists, and drug development professionals on method development for the analysis of impurities in this compound.

Frequently Asked Questions (FAQs)

1. What are the potential impurities in this compound?

Impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities: These can include starting materials, intermediates, and byproducts from the synthetic route. Based on common synthetic pathways for similar molecules, potential process-related impurities could include:

    • Starting Materials: 2-Amino-5-isopropylbenzoic acid (if the synthesis involves esterification).[1]

    • Isomeric Impurities: Positional isomers such as Methyl 2-amino-3-isopropylbenzoate or Methyl 2-amino-6-isopropylbenzoate may be present.

    • Related Substances: Impurities from the starting materials, such as other substituted benzoic acids.[2]

  • Degradation Products: These can form under stress conditions like heat, light, humidity, and extreme pH.[3][4] Potential degradation pathways include:

    • Hydrolysis: The ester group can hydrolyze to form 2-Amino-5-isopropylbenzoic acid.[5]

    • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives.[6]

    • Photodegradation: Exposure to light may induce degradation, and the specific products would need to be identified through forced degradation studies.[7]

2. Which analytical techniques are most suitable for analyzing impurities in this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for quantifying impurities in non-volatile aromatic compounds like this compound.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile impurities.[6]

3. How can I develop a stability-indicating HPLC method?

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient and its impurities. To develop such a method, forced degradation studies are essential.[4] These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[3][7] The analytical method is then developed to resolve the main peak from all generated impurity peaks.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Peak Tailing for the Main Analyte or Impurities

Peak tailing is a common issue when analyzing basic compounds like aromatic amines.

  • Cause: Secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based HPLC column.[9][10]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of silanol groups, reducing their interaction with the protonated amine.[10]

    • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[2]

    • Select an Appropriate Column: Consider using a column with a stationary phase designed to minimize silanol interactions, such as an end-capped C18 column or a column with a different stationary phase chemistry.

Issue 2: Poor Resolution Between Impurity Peaks

  • Cause: Insufficient separation power of the current HPLC method.

  • Solutions:

    • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to separate impurities with a wide range of polarities.[11]

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Modify Mobile Phase pH: Changing the pH can affect the ionization state of both the analyte and impurities, leading to changes in retention and potentially improved resolution.

    • Select a Different Column: A column with a different stationary phase (e.g., phenyl, cyano) or a column with a smaller particle size can provide better resolution.[10]

Issue 3: Irreproducible Retention Times

  • Cause: Fluctuations in the HPLC system or column degradation.

  • Solutions:

    • Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[3]

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.[12]

    • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[12]

    • Use a Column Oven: Temperature fluctuations can affect retention times. A column oven provides a stable temperature environment.[5]

    • Monitor Column Performance: If the column is old or has been used extensively, its performance may have degraded. Replace the column if necessary.[9]

GC-MS Method Troubleshooting

Issue 1: Poor Peak Shape or Broadening

  • Cause: Active sites in the GC system or non-volatile impurities.

  • Solutions:

    • Use a Derivatizing Agent: Derivatization of the polar amino group can improve peak shape and volatility.

    • Ensure Inlet and Liner are Clean: Active sites in the inlet liner can cause peak tailing. Regular cleaning or replacement is recommended.

    • Use a Deactivated Column: Employ a GC column that is properly deactivated to minimize interactions with the analyte.

Issue 2: Difficulty in Identifying Impurities

  • Cause: Low concentration of impurities or co-eluting peaks.

  • Solutions:

    • Optimize GC Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks.

    • Use a More Selective MS Scan Mode: Selected Ion Monitoring (SIM) can be used to improve sensitivity for target impurities.

    • Consult Mass Spectral Libraries: Compare the obtained mass spectra with library spectra to aid in identification. The fragmentation of aromatic esters typically involves cleavage at the ester group.[6]

Experimental Protocols

Recommended Starting HPLC Method

This method is a starting point and should be optimized for your specific instrumentation and impurity profile.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20)

Rationale for Parameter Selection:

  • Column: A C18 column is a good starting point for reversed-phase chromatography of moderately polar aromatic compounds.[11]

  • Mobile Phase: A phosphate buffer provides good pH control.[2] Acetonitrile is a common organic modifier.

  • Gradient: A gradient elution is recommended to separate impurities with a range of polarities.

  • Detection Wavelength: The UV maximum for similar aromatic amines is often in the 230-250 nm range. This should be confirmed by measuring the UV spectrum of this compound.

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 24 hours.
Photolytic Degradation Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC analysis of impurities.

troubleshooting_workflow start Unacceptable Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Lower Mobile Phase pH to ~3 check_ph->adjust_ph No check_additive Is a Mobile Phase Additive Used? check_ph->check_additive Yes end Peak Tailing Resolved adjust_ph->end add_additive Add Triethylamine (0.1%) to Mobile Phase check_additive->add_additive No check_column Is an End-Capped Column Being Used? check_additive->check_column Yes add_additive->end change_column Switch to an End-Capped or Alternative Chemistry Column check_column->change_column No check_column->end Yes change_column->end

Caption: Troubleshooting guide for addressing peak tailing in HPLC.

References

Refining the workup procedure for the synthesis of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 2-amino-5-isopropylbenzoate

This technical support guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, primarily focusing on the workup procedure following a Fischer esterification reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction seems to be incomplete, resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Here are several factors to consider and troubleshoot:

  • Equilibrium Limitations: The esterification reaction is in equilibrium with the starting materials (carboxylic acid and alcohol) and products (ester and water). To drive the reaction towards the product, you can:

    • Use Excess Alcohol: Employing a large excess of methanol will shift the equilibrium to favor the formation of the methyl ester.

    • Remove Water: Water is a byproduct of the reaction. Its removal will push the equilibrium forward. This can be achieved by using a Dean-Stark apparatus during the reaction.

  • Insufficient Catalyst: The amino group on the benzoic acid can neutralize the acid catalyst (e.g., sulfuric acid). It is crucial to use a stoichiometric amount of the acid catalyst relative to the starting aminobenzoic acid to ensure enough free acid is present to catalyze the reaction effectively.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Reaction progress can be monitored using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. The reaction should be heated to the boiling point of the solvent (methanol) to ensure an adequate reaction rate.

Q2: During the workup, after adding sodium carbonate solution, my product is not precipitating or the precipitation is minimal. What could be the issue?

A2: This is a common issue that typically points to incomplete neutralization or pH-related problems.

  • Incomplete Neutralization: The product, this compound, is an amine and will remain dissolved in acidic or neutral water as its protonated salt. You must add a sufficient amount of a base, such as 10% sodium carbonate solution, to neutralize all the sulfuric acid and deprotonate the amino ester.

  • Checking the pH: It is critical to check the pH of the solution after adding the base. The pH should be basic, typically around 8-9, to ensure the free amine form of the ester has been generated, which is less soluble in water and will precipitate out. Use pH paper to confirm the basicity of the solution. If it is not sufficiently basic, add more sodium carbonate solution portion-wise.

  • Product Solubility: While the free base is less soluble than its salt, it may still have some solubility in the reaction mixture. Cooling the mixture in an ice bath after neutralization can help to decrease the solubility and promote precipitation.

Q3: The isolated product is an oil or a sticky solid instead of a crystalline solid. How can I purify it?

A3: Obtaining an oily or impure solid product is a common challenge. Here are the recommended purification strategies:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent or solvent system should be chosen where the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization of aminobenzoate esters include ethanol/water or hexane/ethyl acetate mixtures.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a highly effective purification technique. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can separate the desired product from impurities.

  • Vacuum Distillation: For liquid products or low-melting solids, vacuum distillation can be an effective purification method, provided the compound is thermally stable.

Q4: My final product is discolored (e.g., yellow or brown). What causes this and how can I decolorize it?

A4: Discoloration is often due to the presence of minor, highly colored impurities formed from side reactions or the degradation of starting materials or products, especially at high temperatures.

  • Activated Carbon (Charcoal): During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The hot solution is then filtered to remove the charcoal before allowing the solution to cool and the product to crystallize.

  • Proper Storage: Aminobenzoates can be sensitive to light and air, which can lead to discoloration over time. Store the purified product in a cool, dark place under an inert atmosphere if necessary.

Quantitative Data Summary

ParameterValueReference
Purity 98%Sigma-Aldrich
Melting Point 74-77 °CSigma-Aldrich
Appearance SolidSigma-Aldrich

Note: This data is for a structural analog and should be used as an estimation. Actual values for this compound may vary.

Experimental Protocol: Workup Procedure for this compound

This protocol outlines a standard workup procedure following the Fischer esterification of 2-amino-5-isopropylbenzoic acid with methanol and a sulfuric acid catalyst.

  • Cooling the Reaction: After the reaction is deemed complete by TLC, remove the heating source and allow the reaction flask to cool to room temperature. It is advisable to then place the flask in an ice-water bath to cool it further, which will help in precipitating the product later.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 3-4 times the volume of the reaction mixture). This will dilute the mixture and help to precipitate the product.

  • Neutralization: While stirring the aqueous mixture, slowly and carefully add a 10% aqueous solution of sodium carbonate. Carbon dioxide gas will evolve, so the addition should be done in portions to avoid excessive frothing. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8-9 (check with pH paper).

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any remaining salts and water-soluble impurities.

  • Drying: Press the solid on the filter to remove as much water as possible. The crude product can then be dried in a desiccator or a vacuum oven at a low temperature.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-Amino-5-isopropylbenzoic Acid + Methanol + H2SO4 reflux Reflux start->reflux cool Cool Reaction Mixture reflux->cool quench Quench with Ice Water cool->quench neutralize Neutralize with Na2CO3 (pH 8-9) quench->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallization dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Product Loss issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Loss During Workup issue->cause2 solution1a Increase Reaction Time cause1->solution1a solution1b Use Excess Methanol cause1->solution1b solution1c Remove Water (Dean-Stark) cause1->solution1c solution1d Ensure Sufficient Catalyst cause1->solution1d solution2a Ensure Complete Precipitation (pH 8-9) cause2->solution2a solution2b Cool Mixture Before Filtration cause2->solution2b solution2c Minimize Transfers cause2->solution2c

Caption: Troubleshooting guide for addressing low product yield.

Technical Support Center: Addressing Solubility Problems of Methyl 2-amino-5-isopropylbenzoate in Reaction Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered with Methyl 2-amino-5-isopropylbenzoate in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure—an aromatic amine and a methyl ester with an isopropyl group—suggests it is a moderately polar compound. It is expected to have low solubility in water and higher solubility in organic solvents. A patent document discloses the use of pyridine as a solvent for a reaction involving this compound, indicating its suitability for dissolving this compound.[1] The solubility of structurally similar compounds, such as aminobenzoate esters, has been studied in various organic solvents, providing further insight into its likely behavior.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: When encountering poor solubility, consider the following initial steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate for the polarity of this compound. If using a nonpolar solvent, consider switching to a more polar aprotic solvent.

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and products.

  • Mechanical Agitation: Ensure vigorous stirring or agitation to facilitate the dissolution process.

  • Particle Size Reduction: Grinding the solid this compound to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[2]

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy. A co-solvent is a water-miscible organic solvent added in small amounts to the primary solvent to increase the solubility of a poorly soluble compound.[3][4] For reactions in aqueous or mixed-aqueous media where this compound has low solubility, adding a suitable organic co-solvent can create a solvent mixture with a polarity that is more favorable for dissolution.

Q4: What is hydrotropy, and can it be applied to my reaction?

A4: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[5] Hydrotropes are typically amphiphilic molecules that can form aggregates and create a more favorable environment for the solute.[5][6] This technique is particularly useful for aqueous-based reactions and can be an alternative to using organic solvents.

Q5: How can surfactants help in solubilizing this compound?

A5: Surfactants are amphiphilic compounds that can form micelles in a solution. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble organic compounds like this compound can be encapsulated within the hydrophobic core of these micelles, effectively increasing their concentration in the bulk aqueous phase.[7] This method is widely used to enhance the solubility of hydrophobic molecules in aqueous systems.[7]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility issues with this compound.

Problem: this compound is not dissolving in the chosen reaction solvent.

G start Solubility Issue: This compound insoluble in reaction medium check_solvent Is the solvent appropriate for a moderately polar aromatic amine/ester? start->check_solvent change_solvent Select a more suitable solvent (e.g., pyridine, THF, DMF, alcohols). check_solvent->change_solvent No increase_temp Can the reaction temperature be increased? check_solvent->increase_temp Yes change_solvent->increase_temp heat_mixture Gently heat the reaction mixture with careful monitoring. increase_temp->heat_mixture Yes consider_cosolvent Is a co-solvent system feasible? increase_temp->consider_cosolvent No heat_mixture->consider_cosolvent add_cosolvent Implement co-solvency protocol. (See Experimental Protocols) consider_cosolvent->add_cosolvent Yes consider_hydrotropy Is the reaction in an aqueous medium? consider_cosolvent->consider_hydrotropy No success Solubility Issue Resolved add_cosolvent->success add_hydrotrope Implement hydrotropy protocol. (See Experimental Protocols) consider_hydrotropy->add_hydrotrope Yes consider_surfactant Is micellar catalysis an option? consider_hydrotropy->consider_surfactant No add_hydrotrope->success add_surfactant Implement surfactant-assisted solubilization protocol. (See Experimental Protocols) consider_surfactant->add_surfactant Yes fail Consult further literature for specific reaction conditions. consider_surfactant->fail No add_surfactant->success

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

While specific solubility data for this compound is limited, the following table presents solubility data for a structurally similar compound, Ethyl p-aminobenzoate (Benzocaine), in various alcohols at different temperatures. This data can serve as a useful reference for solvent selection and understanding the temperature dependence of solubility for this class of compounds.

Table 1: Solubility of Ethyl p-aminobenzoate in Various Alcohols [8]

Temperature (K)Methanol (mol fraction)Ethanol (mol fraction)n-Propanol (mol fraction)n-Butanol (mol fraction)Isobutyl alcohol (mol fraction)Isoamyl alcohol (mol fraction)
283.150.04980.03890.03210.02750.02230.0245
288.150.05920.04630.03830.03280.02660.0292
293.150.07010.05490.04540.03890.03150.0346
298.150.08270.06490.05380.04600.03730.0409
303.150.09710.07640.06340.05420.04400.0482
308.150.11360.08960.07440.06360.05160.0565
313.150.13250.10460.08690.07430.06020.0660
318.150.15410.12170.10110.08640.07010.0768
323.150.17880.14120.11740.10040.08150.0893
327.150.19980.15810.13140.11240.09120.0999

Experimental Protocols

Protocol for Co-solvency

This protocol outlines the steps for using a co-solvent to enhance the solubility of this compound.

G start Start: Co-solvency Protocol select_cosolvent Select a water-miscible organic co-solvent (e.g., ethanol, isopropanol, THF, dioxane, DMSO) based on reaction compatibility. start->select_cosolvent prepare_stock Prepare a concentrated stock solution of This compound in the chosen co-solvent. select_cosolvent->prepare_stock add_to_reaction Slowly add the stock solution to the main reaction solvent (e.g., aqueous buffer) with vigorous stirring. prepare_stock->add_to_reaction observe Observe for any precipitation. If precipitation occurs, consider increasing the proportion of the co-solvent. add_to_reaction->observe optimize Systematically vary the co-solvent ratio to find the minimum amount needed for complete dissolution while maintaining reaction integrity. observe->optimize end End: Homogeneous reaction mixture achieved. optimize->end

Caption: Experimental workflow for co-solvency.

Methodology:

  • Select a Co-solvent: Choose a co-solvent that is miscible with your primary reaction solvent and is known to dissolve this compound. Common choices for aqueous reactions include ethanol, isopropanol, THF, dioxane, and DMSO.

  • Determine the Co-solvent Ratio: Start by preparing small-scale test solutions with varying ratios of the co-solvent to the primary solvent (e.g., 1:10, 1:5, 1:2).

  • Dissolve the Compound: In a separate vial, dissolve a known amount of this compound in the chosen co-solvent to create a concentrated stock solution.

  • Addition to the Reaction: Slowly add the stock solution to the main reaction vessel containing the primary solvent and other reactants under vigorous stirring.

  • Observe and Adjust: Monitor the reaction mixture for any signs of precipitation. If the compound crashes out of solution, you may need to increase the proportion of the co-solvent.

  • Optimization: The goal is to use the minimum amount of co-solvent necessary to maintain a homogeneous solution, as high concentrations of organic solvents can sometimes interfere with the reaction.

Protocol for Hydrotropy

This protocol describes the use of hydrotropes to increase the aqueous solubility of this compound.

Methodology:

  • Select a Hydrotrope: Common hydrotropes include sodium benzoate, sodium salicylate, sodium p-toluenesulfonate (Na-pTs), and urea. The choice of hydrotrope should be based on its compatibility with the reaction conditions.

  • Prepare the Hydrotropic Solution: Dissolve a high concentration of the chosen hydrotrope in the aqueous reaction medium. The concentration required can be significant, often in the range of 0.5 M to 2 M.

  • Introduce the Compound: Add this compound to the prepared hydrotropic solution.

  • Facilitate Dissolution: Stir the mixture, and if necessary, gently heat it to aid in the dissolution of the compound.

  • Run the Reaction: Once a clear solution is obtained, proceed with the addition of other reactants.

Protocol for Surfactant-Assisted Solubilization

This protocol details the use of surfactants to create a micellar solution for the solubilization of this compound.

G start Start: Surfactant-Assisted Solubilization select_surfactant Choose a suitable surfactant (anionic, cationic, or non-ionic) based on reaction pH and compatibility. start->select_surfactant prepare_surfactant_solution Prepare an aqueous solution of the surfactant at a concentration above its Critical Micelle Concentration (CMC). select_surfactant->prepare_surfactant_solution add_compound Add this compound to the surfactant solution. prepare_surfactant_solution->add_compound agitate_and_heat Stir the mixture vigorously. Gentle heating may be applied to facilitate micellar encapsulation. add_compound->agitate_and_heat check_dissolution Observe for the formation of a clear or translucent solution, indicating successful solubilization. agitate_and_heat->check_dissolution end End: Proceed with the reaction. check_dissolution->end

Caption: Workflow for surfactant-assisted solubilization.

Methodology:

  • Select a Surfactant: Choose a surfactant that is appropriate for your reaction conditions. Common laboratory surfactants include sodium dodecyl sulfate (SDS) (anionic), cetyltrimethylammonium bromide (CTAB) (cationic), and Triton X-100 or Tween series (non-ionic).

  • Determine the Critical Micelle Concentration (CMC): Find the CMC of your chosen surfactant from the literature. The surfactant concentration in your reaction must be above the CMC for micelles to form.

  • Prepare the Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration 5-10 times its CMC.

  • Add the Compound: Add this compound to the surfactant solution.

  • Promote Solubilization: Stir the mixture vigorously for an extended period. Gentle heating can sometimes accelerate the encapsulation of the compound within the micelles.

  • Visual Confirmation: A successful solubilization is often indicated by the formation of a clear or translucent solution.

  • Proceed with Reaction: Once the compound is solubilized, the other reactants can be added to the mixture.

References

Optimizing catalyst loading for reactions involving Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Catalyst Loading Optimization

Topic: Optimizing Catalyst Loading for Reactions Involving Methyl 2-amino-5-isopropylbenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading for catalytic reactions involving this compound, such as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a palladium-catalyzed C-N cross-coupling reaction with this compound?

A typical starting point for catalyst loading in palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, is between 1-2 mol% for the palladium precursor and a 1:1 to 1:2.2 molar ratio of palladium to ligand.[1] For initial screening experiments, using a higher loading within this range (e.g., 2 mol% Pd) is common to ensure reaction viability before proceeding to optimization. For large-scale synthesis, loadings are often optimized to be much lower, sometimes as low as 0.01 to 0.5 mol%, to minimize cost and residual metal content in the final product.[2][3]

Q2: My reaction yield is low. Should I increase the catalyst loading?

Increasing the catalyst loading is a common first step, but it may not always be the optimal solution. Before increasing the amount of catalyst, consider the following:

  • Catalyst Deactivation: The active catalytic species may be deactivating over the course of the reaction. This can be caused by impurities in the reagents or solvent, reaction with the base, or thermal degradation.

  • Ligand Selection: The chosen ligand may not be suitable for your specific substrate. This compound has both an activating amino group and a moderately sterically hindering isopropyl group, which may require a specialized bulky biarylphosphine ligand.

  • Base and Solvent Effects: The choice and amount of base are critical. An insufficient amount of base or a base that is not strong enough can lead to low yields. The solvent also plays a crucial role in solubility and catalyst stability.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction setup maintains a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

If these factors have been addressed, a systematic increase in catalyst loading can be investigated. However, excessively high loadings can sometimes lead to an increase in side reactions.[3]

Q3: How does reducing catalyst loading impact the reaction?

Reducing catalyst loading is highly desirable, especially for pharmaceutical and large-scale applications, due to several advantages:

  • Reduced Costs: Palladium and sophisticated phosphine ligands are expensive.

  • Lower Metal Contamination: Minimizes the amount of residual palladium in the final product, which is a critical regulatory requirement in drug development.

  • Easier Purification: Less catalyst and related byproducts simplify the workup and purification process.

However, lowering the catalyst loading can lead to:

  • Longer Reaction Times: The reaction rate may decrease significantly.

  • Incomplete Conversion: The catalyst may deactivate before the starting materials are fully consumed.

  • Increased Sensitivity: The reaction becomes more sensitive to impurities and process parameters.

Q4: I am observing the formation of side products. Can catalyst loading be the cause?

Yes, catalyst loading can influence selectivity. While low loading is often the primary cause of incomplete reactions, excessively high catalyst concentrations can sometimes promote undesired side reactions, such as the hydrodehalogenation of the aryl halide or the formation of homocoupling products. It is important to find an optimal loading that maximizes the rate of the desired reaction while minimizing side pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Reaction Fails to Initiate or Shows No Conversion
  • Question: I have set up my C-N coupling reaction with this compound, but TLC/LC-MS analysis shows only starting materials even after several hours. What should I check?

  • Answer:

    • Check the Catalyst Precursor and Activation: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source. Many Pd(II) precursors require in situ reduction to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand or the amine substrate.[1] If using a Pd(II) source, ensure conditions are suitable for this initial reduction step. Using a pre-formed Pd(0) catalyst can sometimes resolve initiation issues.

    • Verify Inert Atmosphere: Confirm there are no leaks in your system. Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive. Ensure all solvents and reagents were properly degassed.

    • Assess Ligand Integrity: Phosphine ligands can be sensitive to air and may oxidize over time. Use fresh or properly stored ligands.

    • Evaluate Base Strength and Solubility: The base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) must be strong enough to deprotonate the amine but not so strong that it degrades the substrate or ligand. The base must also have some solubility in the reaction medium to be effective.

Issue 2: Reaction Stalls at Partial Conversion
  • Question: My reaction proceeds to about 50-60% conversion and then stops. Increasing the reaction time does not improve the yield. What is happening?

  • Answer: This is a classic sign of catalyst deactivation.

    • Increase Base Stoichiometry: In some cases, particularly with low catalyst loadings, using an excess of a heterogeneous base like K₃PO₄ can help minimize catalyst deactivation.[3]

    • Re-evaluate Catalyst Loading: The initial catalyst loading may be too low for the reaction to go to completion. The total turnover number (TON) of the catalyst may have been reached. A modest increase in loading (e.g., from 0.5 mol% to 1.0 mol%) may be necessary.

    • Check for Inhibitors: Impurities in the starting materials (e.g., water, other coordinating species) can act as catalyst poisons.[1] Ensure all reagents are pure and the solvent is anhydrous.

    • Consider a More Robust Ligand: Some ligands form more stable and long-lived catalytic complexes than others. Refer to the literature to select a ligand known for its high stability and activity.

Data Presentation: Catalyst Loading Optimization

The following table provides representative data from a hypothetical optimization study for a Buchwald-Hartwig amination, illustrating the impact of catalyst loading on reaction performance. This data is based on trends observed in the literature for similar reactions.[3]

Table 1: Effect of Pd(dba)₂/Xantphos Loading on the Amination of an Aryl Bromide

Entry Pd(dba)₂ (mol%) Ligand (mol%) Base (equiv.) Time (h) Conversion (%)
1 2.0 2.2 2.0 4 >99
2 1.0 1.1 2.0 8 >99
3 0.5 0.55 2.0 16 85
4 0.5 0.55 4.0 16 >99
5 0.1 0.11 4.0 24 62

Reaction Conditions: this compound (1.0 equiv.), Aryl Bromide (1.2 equiv.), K₃PO₄ (Base), Toluene (0.5 M), 100 °C.

Note: As shown in entries 3 and 4, increasing the equivalents of a heterogeneous base can significantly improve conversion at low catalyst loadings, likely by mitigating catalyst deactivation pathways.[3]

Experimental Protocols

General Protocol for a Screening Experiment

This protocol describes a general method for screening reaction conditions for the C-N coupling of this compound with an aryl halide.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Base (e.g., K₃PO₄, anhydrous)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube or oven-dried vial with a stir bar)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., 0.02 mmol, 2 mol%), phosphine ligand (e.g., 0.022 mmol, 2.2 mol%), and base (e.g., 2.0 mmol, 2.0 equiv.) to the reaction vessel.

  • Addition of Reagents: Add this compound (1.0 mmol, 1.0 equiv.) and the aryl halide (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL to achieve 0.5 M concentration).

  • Reaction: Seal the vessel tightly and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 2-16 hours). Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in catalyst optimization.

TroubleshootingWorkflow start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (Degassed Solvents, No Leaks) start->check_inert check_reagents Assess Reagent Quality (Fresh Catalyst/Ligand, Dry Solvent, Pure Substrates) check_inert->check_reagents If OK re_optimize Re-evaluate Reaction Parameters check_reagents->re_optimize If OK change_base Modify Base (Strength, Stoichiometry) re_optimize->change_base Start Here change_ligand Screen Different Ligands (Bulky, Electron-Rich) re_optimize->change_ligand change_conditions Adjust T° & Concentration re_optimize->change_conditions increase_loading Systematically Increase Catalyst Loading change_base->increase_loading change_ligand->increase_loading change_conditions->increase_loading success Problem Solved increase_loading->success

Caption: A logical workflow for troubleshooting low-yield catalytic reactions.

Catalyst Loading Relationships

This diagram illustrates the relationship between catalyst loading and key reaction outcomes.

CatalystRelationships cluster_0 Catalyst Loading cluster_1 Reaction Outcomes loading Catalyst Loading (mol%) rate Reaction Rate loading->rate Increases time Reaction Time loading->time Decreases cost Process Cost loading->cost Increases purity Product Purity (Residual Pd) loading->purity Decreases

Caption: Relationship between catalyst loading and critical reaction parameters.

References

Validation & Comparative

Comparative study of different synthetic routes to Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for the preparation of Methyl 2-amino-5-isopropylbenzoate, a key intermediate in various pharmaceutical and chemical industries. The comparison focuses on reaction efficiency, safety, and operational simplicity, supported by experimental data where available.

Executive Summary

The synthesis of this compound can be approached through several strategic routes. The most direct and widely applicable method is the Fischer esterification of the commercially available 2-amino-5-isopropylbenzoic acid. Alternative methods, such as esterification using diazomethane or its surrogates , offer milder reaction conditions but come with significant safety and handling challenges. A multi-step approach involving the nitration of an isopropyl-substituted benzoic acid followed by reduction and esterification presents a longer but potentially cost-effective route if the starting materials are readily accessible and inexpensive. The choice of the optimal synthetic route will depend on factors such as scale, available resources, and safety considerations.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)AdvantagesDisadvantages
Route 1: Fischer Esterification 2-amino-5-isopropylbenzoic acidMethanol, Sulfuric AcidHigh (typically >90%)HighSimple, cost-effective, scalable.Requires acidic conditions and heat, which may not be suitable for sensitive substrates.
Route 2: Diazomethane Esterification 2-amino-5-isopropylbenzoic acidDiazomethane or TMS-diazomethane, MethanolVery High (often quantitative)Very HighMild reaction conditions, fast reaction times.[1][2]Diazomethane is highly toxic and explosive; TMS-diazomethane is a safer but more expensive alternative.
Route 3: Multi-step Synthesis 4-isopropylbenzoic acidNitrating agent, Reducing agent, Methanol, Acid catalystModerate (variable over 3 steps)Good to HighPotentially uses cheaper starting materials.Longer reaction sequence, potential for side reactions, and more complex purification.

Experimental Protocols

Route 1: Fischer Esterification of 2-amino-5-isopropylbenzoic acid

Principle: This is a classic acid-catalyzed esterification where a carboxylic acid and an alcohol react to form an ester and water.[3][4] The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol:

  • To a solution of 2-amino-5-isopropylbenzoic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Route 2: Esterification using Diazomethane

Principle: Diazomethane is a potent methylating agent that reacts rapidly with carboxylic acids to form methyl esters under mild conditions.[1][2] The reaction is driven by the formation of nitrogen gas, a very stable leaving group.[5] Due to the hazardous nature of diazomethane, trimethylsilyldiazomethane (TMS-diazomethane) is a commonly used, safer alternative.

Experimental Protocol (using TMS-diazomethane):

  • Dissolve 2-amino-5-isopropylbenzoic acid (1.0 eq.) in a mixture of methanol and a co-solvent like diethyl ether or toluene at 0°C.

  • Slowly add a solution of TMS-diazomethane (1.1-1.5 eq.) in an appropriate solvent (e.g., hexanes) to the reaction mixture.

  • Stir the reaction at 0°C to room temperature and monitor its completion by TLC (disappearance of the starting material).

  • Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.

Safety Note: Diazomethane and its precursors are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood using appropriate safety precautions.

Route 3: Multi-step Synthesis from 4-isopropylbenzoic acid

Principle: This route involves the introduction of the amino group via nitration, followed by reduction, and finally esterification.

Step 3a: Nitration of 4-isopropylbenzoic acid

  • To a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-isopropylbenzoic acid.

  • Stir the reaction mixture at 0-10°C and monitor for the formation of 2-nitro-5-isopropylbenzoic acid.

  • Pour the reaction mixture onto ice and filter the precipitated product.

Step 3b: Reduction of 2-nitro-5-isopropylbenzoic acid

  • Dissolve the nitro-substituted benzoic acid in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction until the nitro group is fully reduced to an amino group.

  • Work up the reaction mixture to isolate the 2-amino-5-isopropylbenzoic acid.

Step 3c: Esterification

  • Follow the Fischer esterification protocol as described in Route 1 to convert the synthesized 2-amino-5-isopropylbenzoic acid to its methyl ester.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Diazomethane Esterification cluster_2 Route 3: Multi-step Synthesis A1 2-amino-5-isopropylbenzoic acid C1 This compound A1->C1 Reflux B1 Methanol, H2SO4 B1->C1 A2 2-amino-5-isopropylbenzoic acid C2 This compound A2->C2 Mild Conditions B2 CH2N2 or TMS-CH2N2 B2->C2 A3 4-isopropylbenzoic acid B3 Nitration A3->B3 C3 2-nitro-5-isopropylbenzoic acid B3->C3 D3 Reduction C3->D3 E3 2-amino-5-isopropylbenzoic acid D3->E3 F3 Esterification E3->F3 G3 This compound F3->G3

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow_Fischer Start Start Reactants Mix 2-amino-5-isopropylbenzoic acid, Methanol, and H2SO4 Start->Reactants Reflux Heat to Reflux (4-8h) Reactants->Reflux Evaporate Remove Excess Methanol Reflux->Evaporate Workup Dissolve, Neutralize, and Wash Evaporate->Workup Dry Dry and Concentrate Workup->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for Fischer esterification.

References

A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two robust analytical methods for the quantification of Methyl 2-amino-5-isopropylbenzoate, a key chemical intermediate. The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. A reversed-phase HPLC method with UV detection is a common and effective approach for the quantification of aromatic compounds such as this compound.

Experimental Protocol: HPLC-UV
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for the separation of non-polar to moderately polar compounds.[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water). A common starting point is a 50:50 (v/v) mixture.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.[3]

  • Column Temperature: Maintained at 30°C to ensure reproducibility of retention times.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, likely around 240-290 nm.[1]

  • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation: Standards of known concentrations of this compound are prepared in the mobile phase. Samples are diluted with the mobile phase to fall within the linear range of the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent selectivity and sensitivity, particularly for volatile or semi-volatile compounds. For non-volatile compounds like amino acid derivatives, a derivatization step is often necessary to increase their volatility and thermal stability.[4]

Experimental Protocol: GC-MS
  • Derivatization: The amino group of this compound is derivatized, for instance, by acylation. A common procedure involves reacting the analyte with an acetylating agent like acetic anhydride in the presence of a catalyst.[5] This step is crucial for making the analyte suitable for GC analysis.[4]

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Standard and Sample Preparation: Derivatized standards and samples are prepared in a suitable solvent like ethyl acetate or dichloromethane.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the two methods based on validation parameters for structurally similar compounds, as detailed in the provided search results.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999[1]> 0.99
Limit of Detection (LOD) 0.2 - 1.0 µg/mL[1][3]0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.7 - 3.0 µg/mL[1][3]0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%[1][2]95 - 105%
Precision (%RSD) < 2%< 5%
Specificity High, but potential for interference from co-eluting compounds.Very high, based on mass fragmentation patterns.
Sample Throughput Higher, with typical run times of 10-20 minutes.Lower, due to longer run times and sample preparation (derivatization).

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on International Council for Harmonisation (ICH) guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Method Implementation and Routine Use validation_report->end

Caption: Workflow for analytical method validation.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and high-throughput method that is well-suited for routine quality control analysis where a large number of samples need to be processed. Its primary limitation is potential interference from compounds that have similar retention times and UV absorbance.

  • GC-MS offers superior specificity and lower detection limits. It is an excellent choice for complex matrices where interferences are likely, or when very low concentrations of the analyte need to be quantified. The main drawbacks are the need for a derivatization step, which can add complexity and variability, and longer analysis times.

For most applications in a drug development setting, the HPLC-UV method would be the preferred starting point due to its simplicity and efficiency. The GC-MS method serves as a valuable alternative or confirmatory technique, particularly in challenging analytical scenarios.

References

A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive guide comparing the chemical reactivity of Methyl 2-amino-5-isopropylbenzoate with other anthranilate esters has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the electronic and steric effects of substituents on the reactivity of the amino group in key chemical transformations, supported by experimental protocols and predictive data.

The reactivity of anthranilate esters, a crucial class of intermediates in the synthesis of pharmaceuticals and other fine chemicals, is primarily dictated by the nucleophilicity of the amino group. This property is significantly influenced by the nature of the substituents on the aromatic ring. This guide focuses on a comparative analysis of this compound against other common anthranilate esters, such as methyl anthranilate and methyl 2-amino-5-chlorobenzoate.

Executive Summary of Reactivity Comparison

The reactivity of the amino group in anthranilate esters towards electrophiles is governed by the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase this density, enhancing reactivity, while electron-withdrawing groups (EWGs) decrease it, leading to reduced reactivity.

Based on the well-established Hammett substituent constants, the isopropyl group at the para position to the amino group in this compound is a weak electron-donating group (σp = -0.15)[1]. In contrast, a chloro group is electron-withdrawing (σp = +0.23), and an unsubstituted ester has a hydrogen atom as the reference (σp = 0). The methoxycarbonyl group itself, being meta to the amino group in the parent methyl anthranilate, exerts a weak electron-withdrawing inductive effect.

This leads to the following predicted order of reactivity towards electrophiles:

This compound > Methyl anthranilate > Methyl 2-amino-5-chlorobenzoate

This heightened reactivity makes this compound a potentially more efficient substrate in various synthetic transformations.

Comparative Data on Substituent Effects

To provide a quantitative basis for this comparison, the following table summarizes the relevant Hammett substituent constants (σp), which are a measure of the electronic influence of a substituent in the para position.

CompoundSubstituent at C5Hammett Constant (σp)Predicted Effect on Amino Group Reactivity
This compoundIsopropyl-0.15[1]Activating (Electron-donating)
Methyl anthranilateHydrogen0.00Neutral (Reference)
Methyl 2-amino-5-chlorobenzoateChloro+0.23Deactivating (Electron-withdrawing)
Methyl 2-amino-5-nitrobenzoateNitro+0.78Strongly Deactivating (Electron-withdrawing)

Key Reactions and Comparative Reactivity

The differential reactivity of these anthranilate esters can be observed in several key chemical reactions:

Acylation

Acylation of the amino group is a fundamental reaction in organic synthesis. The rate of this reaction is directly proportional to the nucleophilicity of the amine. Due to the electron-donating nature of the isopropyl group, this compound is expected to undergo acylation at a faster rate than methyl anthranilate and its halogenated or nitrated counterparts. This can be experimentally verified through competitive acylation reactions.

Diazotization

Diazotization involves the reaction of the primary aromatic amine with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis[2]. The rate of this reaction is also dependent on the nucleophilicity of the amino group. Studies on substituted anilines have shown that electron-donating groups accelerate the rate of diazotization[3][4]. Therefore, this compound is predicted to exhibit a higher rate of diazotization compared to other anthranilate esters with electron-withdrawing substituents.

Condensation Reactions (Schiff Base Formation)

The condensation of the amino group with aldehydes or ketones to form Schiff bases (imines) is another important transformation[5][6]. The initial step of this reaction, the nucleophilic attack of the amine on the carbonyl carbon, is rate-determining and is facilitated by increased electron density on the nitrogen atom. Consequently, this compound is expected to form Schiff bases more readily than anthranilate esters bearing electron-withdrawing groups.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Protocol 1: Competitive Acylation of Anthranilate Esters

Objective: To determine the relative reactivity of this compound and Methyl anthranilate towards acylation.

Materials:

  • Equimolar mixture of this compound and Methyl anthranilate

  • Acetic anhydride (limiting reagent)

  • Dichloromethane (solvent)

  • Triethylamine (base)

  • Standard laboratory glassware and stirring equipment

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Prepare a solution containing an equimolar mixture of this compound and Methyl anthranilate in dichloromethane.

  • Add triethylamine to the solution.

  • Slowly add a solution of acetic anhydride (0.5 equivalents with respect to the total moles of amines) in dichloromethane to the stirred mixture at room temperature.

  • Allow the reaction to proceed for a specified time (e.g., 1 hour).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture using GC-MS to determine the relative amounts of the acetylated products of both anthranilate esters.

Expected Outcome: A higher yield of N-acetyl-Methyl 2-amino-5-isopropylbenzoate compared to N-acetyl-Methyl anthranilate, confirming its higher reactivity.

Protocol 2: Competitive Diazotization and Azo Coupling

Objective: To compare the rates of diazotization of this compound and Methyl 2-amino-5-chlorobenzoate.

Materials:

  • Equimolar mixture of this compound and Methyl 2-amino-5-chlorobenzoate

  • Sodium nitrite

  • Hydrochloric acid

  • β-Naphthol (coupling agent)

  • Sodium hydroxide

  • Standard laboratory glassware and cooling equipment

  • UV-Vis spectrophotometer for quantitative analysis of the azo dyes

Procedure:

  • Prepare a solution of the equimolar mixture of the two anthranilate esters in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent with respect to the total moles of amines) while maintaining the temperature below 5 °C.

  • After stirring for 15 minutes, add this diazonium salt solution to a pre-cooled alkaline solution of β-naphthol.

  • Allow the coupling reaction to proceed for 30 minutes.

  • Isolate the resulting mixture of azo dyes by filtration.

  • Dissolve the dye mixture in a suitable solvent and analyze using a UV-Vis spectrophotometer at the respective λmax values for each dye to determine their relative concentrations.

Expected Outcome: A higher concentration of the azo dye derived from this compound, indicating a faster rate of diazotization.

Visualizing the Reactivity Logic

The following diagrams illustrate the underlying principles and workflows discussed.

Reactivity_Factors cluster_substituent Substituent at C5 cluster_effect Electronic Effect cluster_reactivity Reactivity towards Electrophiles EDG Electron-Donating Group (e.g., Isopropyl) Inc_e_density Increases Electron Density on Amino Nitrogen EDG->Inc_e_density EWG Electron-Withdrawing Group (e.g., Chloro) Dec_e_density Decreases Electron Density on Amino Nitrogen EWG->Dec_e_density Inc_reactivity Increased Reactivity Inc_e_density->Inc_reactivity Dec_reactivity Decreased Reactivity Dec_e_density->Dec_reactivity

Caption: Influence of substituents on the reactivity of the amino group.

Experimental_Workflow start Start: Equimolar Mixture of Anthranilate Esters reaction Competitive Reaction (Acylation or Diazotization) start->reaction analysis Product Analysis (e.g., GC-MS or UV-Vis) reaction->analysis conclusion Conclusion: Determine Relative Reactivity analysis->conclusion

Caption: General workflow for comparing the reactivity of anthranilate esters.

Conclusion

The presence of an electron-donating isopropyl group at the 5-position significantly enhances the nucleophilicity of the amino group in this compound. This leads to a predicted higher reactivity in key synthetic transformations such as acylation, diazotization, and condensation reactions when compared to unsubstituted or electron-withdrawn anthranilate esters. The provided experimental protocols offer a practical framework for quantifying these reactivity differences, enabling researchers to make informed decisions in the selection of starting materials for their synthetic endeavors. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical industries, facilitating the optimization of synthetic routes and the development of novel molecules.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-amino-5-isopropylbenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Methyl 2-amino-5-isopropylbenzoate and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document focuses on a comparative analysis with closely related compounds. This approach allows for an estimation of its spectral properties and provides a valuable reference for researchers working with similar molecular scaffolds. The data presented is crucial for the confirmation of molecular structure and purity, essential aspects of chemical research and drug development.

Predicted Spectroscopic Data for this compound

Based on the analysis of its structural analogs, the following spectroscopic characteristics are predicted for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton), aromatic protons with specific splitting patterns, a singlet for the methyl ester group, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, aromatic carbons, the isopropyl group carbons, and the methyl ester carbon.

  • IR Spectroscopy: Key absorption bands are anticipated for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, C=O stretching of the ester, and C-N stretching.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Comparative Spectroscopic Data

To aid in the analysis and confirmation of this compound, the following tables summarize the experimental spectroscopic data for key reference compounds: Methyl 2-aminobenzoate and Methyl 2-amino-5-bromobenzoate.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Methyl 2-aminobenzoate CDCl₃7.84 (dd, J = 8.4, 1.6 Hz, 1H), 7.24 (m, 1H), 6.62 (t, J = 7.6 Hz, 2H), 5.71 (s, br, 2H, -NH₂), 3.84 (s, 3H, -OCH₃)[1]
Methyl 2-amino-5-bromobenzoate CDCl₃7.83 (d, J=2.4 Hz, 1H), 7.21 (dd, J=8.8, 2.4 Hz, 1H), 6.55 (d, J=8.8 Hz, 1H), 5.6 (br s, 2H, -NH₂), 3.86 (s, 3H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
Methyl 2-aminobenzoate CDCl₃168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5[1]
Methyl 2-amino-5-bromobenzoate -Data not readily available in the search results.

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
Methyl 2-aminobenzoate -Specific values not provided in search results, but general absorbances for aminobenzoates are known.
Methyl 2-amino-5-bromobenzoate ATR-NeatA spectrum is available in the PubChem database, but peak values are not explicitly listed in the provided search results.[2]

Table 4: Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)
Methyl 2-aminobenzoate ESI151.16 (M⁺)[3][4]
Methyl 2-amino-5-bromobenzoate -230.06 (M⁺)[2]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: The data is acquired using a 400 MHz or 500 MHz NMR spectrometer.[5]

  • ¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A standard carbon NMR experiment (e.g., with proton decoupling) is performed. A larger number of scans is typically required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.

    • ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[2]

    • KBr Pellet (for solids): A small amount of the solid sample is ground with KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum (of air or the clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI) is used.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

  • Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and confirmation of a chemical compound like this compound.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation B ¹H NMR Analysis A->B C ¹³C NMR Analysis A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Data Interpretation and Comparison B->F C->F D->F E->F G Structure Confirmation F->G

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

Comparative Analysis of the Biological Activity of Methyl 2-amino-5-isopropylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the antimicrobial and cytotoxic properties of structurally related benzoate and aminobenzoate derivatives, providing key experimental data and detailed methodologies for researchers in drug discovery.

While direct biological activity screening data for Methyl 2-amino-5-isopropylbenzoate is not extensively available in the reviewed literature, a comparative analysis of its structural analogs reveals significant antimicrobial and cytotoxic potential. This guide synthesizes findings from multiple studies to provide a comparative overview of the bioactivity of these related compounds, offering valuable insights for researchers and drug development professionals. The data is presented in clearly structured tables, accompanied by detailed experimental protocols and workflow visualizations to support further investigation.

Antimicrobial Activity of Analogs

A variety of analogs, including benzoic acid derivatives, 2-aminobenzoic acid derivatives, and compounds featuring isopropyl and methyl substitutions, have demonstrated notable activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of a compound's antibacterial efficacy. The data below summarizes the activity of various analogs against both Gram-positive and Gram-negative bacteria.

Compound/AnalogBacteriaMIC (µg/mL)MBC (µg/mL)Reference
2-hydroxybenzoic acid (Salicylic acid)E. coli O1571000-[1]
Benzoic acidE. coli O1571000-[1]
1-isopropyl-3-pentanoyl-5-methyl-benzimidazolone (5-07)B. cereus25.0-[2][3]
B. subtilis12.5-[2][3]
S. aureus50.0-[2][3]
E. coli50.0-[2][3]
P. aeruginosa100.0-[2][3]
1-isopropyl-3-(4-chlorobenzoyl)-5-methyl-benzimidazolone (5-19)B. cereus6.25-[2][3]
B. subtilis12.5-[2][3]
S. aureus12.5-[2][3]
E. coli50.0-[2][3]
P. aeruginosa100.0-[2][3]
1,3-bis(aryloxy)propan-2-amine (CPD20)S. pyogenes2.52.5[4]
S. aureus2.52.5[4]
MRSA strains2.52.5[4]
E. faecalis55[4]
3-[(2-hydroxyphenyl)amino]butanoic acid derivatives (9a-c)S. aureus62.5-[5]
M. luteum62.5-[5]
2-(2'-isopropyl-5'-methylphenoxy)acetyl-L-Phe-OMe (Compound 6)P. aeruginosa- (16 mm inhibition)-[6]
S. aureus- (19 mm inhibition)-[6]
Antifungal Activity

Several analogs have also been screened for their effectiveness against fungal pathogens, with some exhibiting potent activity.

Compound/AnalogFungusMIC (µg/mL)EC50 (µg/mL)Reference
2-aminobenzoic acid derivative (Compound 1)C. albicans70-[7]
2-aminobenzoic acid derivative (Compound 2)C. albicans70-[7]
1-isopropyl-3-(4-chlorophenoxyacetyl)-5-methyl-benzimidazolone (5-12)B. cinerea-10.68[2][3]
1-isopropyl-3-(4-chlorobenzoyl)-5-methyl-benzimidazolone (5-19)B. cinerea-14.23[2][3]
2-(2'-isopropyl-5'-methylphenoxy)acetyl-L-Val-OMe (Compound 13)C. albicans- (18 mm inhibition)-[6]
2-(2'-isopropyl-5'-methylphenoxy)acetyl-L-Ala-OMe (Compound 14)C. albicans- (16 mm inhibition)-[6]

Cytotoxic Activity of Analogs

The cytotoxic potential of benzoate derivatives has been evaluated against various human cancer cell lines. The half-maximal lethal concentration (LC50) is a common measure of a compound's cytotoxicity.

Compound/AnalogCell LineLC50 (mM)Reference
Methyl benzoateHEK293 (Human embryonic kidney)8.16[8]
CACO2 (Human colorectal adenocarcinoma)9.01[8]
SH-SY5Y (Human neuroblastoma)9.12[8]
Ethyl benzoateHEK2935.86[8]
Vinyl benzoateHEK2931.94[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination) [4]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Disc Diffusion Method [6]

  • Preparation of Agar Plates: A standardized bacterial or fungal suspension is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Cytotoxicity Assays

WST-1 Assay [8]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-48 hours).

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well and the plate is incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Crystal Violet Assay [8]

  • Cell Seeding and Treatment: Similar to the WST-1 assay, cells are seeded and treated with the test compound.

  • Cell Fixation: After treatment, the culture medium is removed, and the cells are fixed with a solution such as methanol.

  • Staining: The fixed cells are stained with a crystal violet solution.

  • Washing: Excess stain is washed away with water.

  • Solubilization and Measurement: The stained cells are dissolved in a solvent like methanol, and the intensity of the color is measured at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the number of adherent, viable cells.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for antimicrobial and cytotoxicity testing.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Microorganism start->culture compound_prep Prepare Compound Dilutions start->compound_prep inoculate Inoculate with Microorganism culture->inoculate compound_prep->inoculate incubate Incubate inoculate->incubate measure Measure Growth Inhibition (e.g., MIC, Zone Diameter) incubate->measure end End measure->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells compound_prep Prepare Compound Dilutions start->compound_prep treat_cells Treat Cells with Compound seed_cells->treat_cells compound_prep->treat_cells incubate Incubate treat_cells->incubate assay Perform Viability Assay (e.g., WST-1, Crystal Violet) incubate->assay measure Measure Absorbance assay->measure calculate Calculate LC50 measure->calculate end End calculate->end

Caption: Workflow for In Vitro Cytotoxicity Assays.

References

Cross-validation of experimental results for the synthesis of Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes for Methyl 2-amino-5-isopropylbenzoate, a key structural motif in various pharmacologically active molecules. The following sections detail the experimental protocols for each route, present a quantitative comparison of their key metrics, and visualize the synthetic pathways.

Experimental Protocols

Two primary synthetic strategies are proposed and detailed below:

Route 1: Fischer Esterification of 2-amino-5-isopropylbenzoic acid

This classical two-step approach involves the initial synthesis of the corresponding carboxylic acid followed by its esterification.

  • Step 1: Synthesis of 2-amino-5-isopropylbenzoic acid

    A plausible method for the synthesis of this precursor involves the reduction of 2-nitro-5-isopropylbenzoic acid. Initially, 5-isopropylbenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-nitro-5-isopropylbenzoic acid. The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in an acidic medium or through catalytic hydrogenation.

  • Step 2: Fischer Esterification

    The synthesized 2-amino-5-isopropylbenzoic acid is then esterified using methanol in the presence of a catalytic amount of a strong acid, typically concentrated sulfuric acid.[1][2][3][4][5] The reaction mixture is refluxed to drive the equilibrium towards the formation of the ester.[1][2] An aqueous work-up with a mild base, such as sodium carbonate, is performed to neutralize the acid and precipitate the desired methyl ester.[1][6]

Route 2: Nitration and Subsequent Reduction of a Benzoate Ester

This alternative pathway involves the initial formation of the methyl ester followed by functional group transformations on the aromatic ring.

  • Step 1: Synthesis of Methyl 5-isopropylbenzoate

    5-isopropylbenzoic acid is first converted to its methyl ester via Fischer esterification with methanol and a catalytic amount of sulfuric acid, similar to the final step in Route 1.

  • Step 2: Nitration of Methyl 5-isopropylbenzoate

    The resulting ester is then nitrated to introduce a nitro group at the 2-position of the benzene ring. This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

  • Step 3: Reduction of Methyl 2-nitro-5-isopropylbenzoate

    The final step involves the reduction of the nitro group to an amine. A common method for this transformation is the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[7] Alternatively, chemical reducing agents like iron in acidic media can be employed.[7]

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. The data is based on typical yields and reaction conditions reported for analogous transformations in the literature.

MetricRoute 1: Fischer Esterification of the Amino AcidRoute 2: Nitration and Reduction of the Ester
Overall Yield 60-75%55-70%
Number of Steps 23
Purity (post-purification) >98%>98%
Reaction Time (total) 8-12 hours10-16 hours
Key Reagents Nitric acid, Sulfuric acid, Tin(II) chloride (or H₂/Pd/C), MethanolMethanol, Sulfuric acid, Nitric acid, H₂/Pd/C (or Fe/HCl)
Safety Considerations Use of strong acids and potentially flammable solvents. Handling of potentially hazardous intermediates.Use of strong acids and flammable solvents. Catalytic hydrogenation requires specialized equipment.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the two proposed synthetic routes.

Route_1_Workflow start 5-isopropylbenzoic acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 2-nitro-5-isopropylbenzoic acid step1->intermediate1 step2 Reduction (SnCl₂/HCl or H₂/Pd/C) intermediate1->step2 intermediate2 2-amino-5-isopropylbenzoic acid step2->intermediate2 step3 Fischer Esterification (CH₃OH, H₂SO₄) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via Route 1.

Route_2_Workflow start 5-isopropylbenzoic acid step1 Fischer Esterification (CH₃OH, H₂SO₄) start->step1 intermediate1 Methyl 5-isopropylbenzoate step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 Methyl 2-nitro-5-isopropylbenzoate step2->intermediate2 step3 Reduction (H₂/Pd/C or Fe/HCl) intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound via Route 2.

References

A Comparative Analysis of the Cost-Effectiveness of Synthetic Pathways for Molnupiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic pathways to Molnupiravir, an antiviral medication. The analysis focuses on cost-effectiveness, supported by experimental data, to inform strategic decisions in drug development and manufacturing.

Introduction to Molnupiravir

Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable antiviral drug that has demonstrated efficacy against SARS-CoV-2, the virus that causes COVID-19.[1] Its mechanism of action involves inducing viral error catastrophe during RNA replication.[2] Given its potential global demand, the development of cost-effective and sustainable synthetic routes is of paramount importance to ensure broad accessibility.[1] This guide compares a two-step chemo-enzymatic synthesis starting from cytidine and a three-step biocatalytic route commencing from ribose and uracil.

Pathway 1: Two-Step Chemo-Enzymatic Synthesis from Cytidine

This synthetic approach involves a selective enzymatic acylation of cytidine followed by a chemical transamination to yield Molnupiravir.[3] This route is characterized by its conciseness and the use of a readily available starting material.[4]

Logical Workflow for the Two-Step Synthesis of Molnupiravir from Cytidine

G cluster_0 Step 1: Enzymatic Acylation cluster_1 Step 2: Transamination Cytidine Cytidine Intermediate 5'-O-Isobutyryl Cytidine Cytidine->Intermediate 1,4-Dioxane, 60°C AcetoneOximeEster Acetone Oxime O-isobutyryl Ester AcetoneOximeEster->Intermediate Novozym435 Novozym-435 Novozym435->Intermediate Molnupiravir Molnupiravir Intermediate->Molnupiravir 70% aq. 1-Butanol, 75-80°C HydroxylamineSulfate Hydroxylamine Sulfate HydroxylamineSulfate->Molnupiravir

Caption: Workflow of the two-step Molnupiravir synthesis.

Pathway 2: Three-Step Biocatalytic Synthesis from Ribose and Uracil

This innovative route employs a series of enzymatic transformations to construct the Molnupiravir molecule from basic starting materials, ribose and uracil.[5] This pathway is notable for its green chemistry principles, including the use of enzymes and a phosphate recycling system.[6]

Logical Workflow for the Three-Step Biocatalytic Synthesis of Molnupiravir

G cluster_0 Step 1: Enzymatic Acylation cluster_1 Step 2: Biocatalytic Cascade (Nucleobase Installation) cluster_2 Step 3: Oxime Formation Ribose D-Ribose Intermediate1 5-O-Isobutyryl Ribose Ribose->Intermediate1 Acetone, 50°C IsobutyricAnhydride Isobutyric Anhydride IsobutyricAnhydride->Intermediate1 Novozym435 Novozym-435 Novozym435->Intermediate1 Intermediate2 Uridine Intermediate Intermediate1->Intermediate2 Aqueous Buffer Uracil Uracil Uracil->Intermediate2 EnzymeCascade Enzyme Cascade (MTR Kinase, Acetate Kinase, Pyruvate Oxidase, Uridine Phosphorylase) EnzymeCascade->Intermediate2 Molnupiravir Molnupiravir Intermediate2->Molnupiravir HMDS, Imidazole, NH4HSO4, 80°C HydroxylamineSulfate Hydroxylamine Sulfate HydroxylamineSulfate->Molnupiravir

Caption: Workflow of the three-step biocatalytic synthesis.

Comparative Data

The following table summarizes the key quantitative metrics for the two synthetic pathways.

MetricTwo-Step Chemo-Enzymatic Synthesis (from Cytidine)Three-Step Biocatalytic Synthesis (from Ribose and Uracil)
Overall Yield ~41%[4]~69%[5]
Number of Steps 2[3]3[5]
Starting Materials Cytidine[3]D-Ribose, Uracil[5]
Key Reagents/Catalysts Novozym-435, Acetone Oxime O-isobutyryl Ester, Hydroxylamine Sulfate[7][8]Novozym-435, Isobutyric Anhydride, Enzyme Cascade, Hydroxylamine Sulfate[5][9]
Estimated Starting Material Cost Cytidine: ~$60/kg[10]D-Ribose: ~

10/kg[11]
Estimated API Cost of Goods ~$281/kg (M4ALL chemical route from cytidine)[10]~$205/kg (M4ALL biocatalytic route B from cytidine, which shares principles with the ribose route)[10]
Process Mass Intensity (PMI) ~26 (including work-up and isolation)[12]Not explicitly reported, but expected to be low due to the biocatalytic nature.
Key Advantages Fewer steps, use of a relatively inexpensive starting material.[3][10]Higher overall yield, utilizes very low-cost starting materials, green chemistry approach.[5][6]
Key Disadvantages Lower overall yield compared to the biocatalytic route.[4]More steps, requires specialized enzymes for the cascade.[5]

Experimental Protocols

Pathway 1: Two-Step Chemo-Enzymatic Synthesis from Cytidine

Step 1: Enzymatic Acylation of Cytidine to 5'-O-Isobutyryl Cytidine [7][8]

  • Preparation: To a reaction vessel, add cytidine (1 equivalent) and Novozym-435 (150 wt %).

  • Solvent and Reagent Addition: Add 1,4-dioxane (52.5 volumes) and crude acetone oxime O-isobutyryl ester (4 equivalents).

  • Reaction: Heat the mixture to 60°C and stir for approximately 43 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the enzyme beads. Wash the beads with 1,4-dioxane (3 volumes).

  • Purification: Remove the solvent by distillation. Add methyl tert-butyl ether (MTBE) (20 volumes) and water (20 volumes). Separate the layers and wash the organic layer twice with water. The combined aqueous layers are distilled to yield the product.

Step 2: Transamination of 5'-O-Isobutyryl Cytidine to Molnupiravir [7]

  • Reaction Setup: Dissolve 5′-O-Isobutyryl cytidine (1 equivalent) in 70% aqueous 1-butanol (20 volumes).

  • Reagent Addition: Add hydroxylamine sulfate (3.2 equivalents).

  • Reaction: Stir the mixture vigorously and heat to 75-80°C for 40 hours.

  • Work-up: Cool the mixture to room temperature and separate the layers.

  • Purification: Distill the 1-butanol from the organic layer to yield the crude product. The crude material is then recrystallized from water.

Pathway 2: Three-Step Biocatalytic Synthesis from Ribose and Uracil

Step 1: Enzymatic Acylation of D-Ribose to 5-O-Isobutyryl Ribose [5][9]

  • Reaction Setup: To a reaction vessel, add D-Ribose and 10 wt% Novozym-435.

  • Solvent and Reagent Addition: Add acetone and isobutyric anhydride.

  • Reaction: Heat the mixture to 50°C.

  • Work-up: After the reaction is complete, filter the mixture to remove the immobilized enzyme. Switch the solvent to MTBE and extract the product into water.

Step 2: Biocatalytic Cascade for Nucleobase Installation [5][13]

  • Reaction Setup: The aqueous solution of 5-O-Isobutyryl ribose from the previous step is used directly.

  • Reagent Addition: Add uracil and the enzyme cascade (MTR Kinase, Acetate Kinase, Pyruvate Oxidase, Uridine Phosphorylase) in an aqueous buffer with necessary cofactors.

  • Reaction: The reaction is run at a concentration of >80 g/L of the starting ribose ester.

  • Purification: The product is isolated through extraction with 2-MeTHF and subsequent crystallization.

Step 3: Oxime Formation to Yield Molnupiravir [5][9]

  • Reaction Setup: The uridine intermediate from the previous step is dissolved in a suitable solvent.

  • Reagent Addition: Add hexamethyldisilazane (HMDS), imidazole, ammonium sulfate, and hydroxylamine sulfate.

  • Reaction: Heat the mixture to 80°C.

  • Purification: The final product, Molnupiravir, is isolated and purified.

Conclusion

Both synthetic pathways present viable options for the production of Molnupiravir. The two-step chemo-enzymatic route from cytidine offers the advantage of a shorter synthesis.[3] However, the three-step biocatalytic route from ribose and uracil demonstrates a significantly higher overall yield and a lower estimated cost of goods, aligning with the principles of green and sustainable chemistry.[5][10] The choice between these pathways in a drug development setting would likely depend on factors such as the availability and cost of starting materials, the scalability of the enzymatic steps, and the overall economic and environmental goals of the manufacturing process. The biocatalytic route, despite having an additional step, appears to be the more cost-effective and sustainable option for large-scale production.

References

Confirming the structure of Methyl 2-amino-5-isopropylbenzoate derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

An analysis of the structural properties of Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate, providing key comparative data from X-ray crystallographic studies for researchers in drug discovery and materials science.

This guide offers a comparative analysis of the crystal structures of two derivatives of Methyl 2-aminobenzoate: Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate. Understanding the three-dimensional structure of these molecules is crucial for predicting their chemical behavior, designing new materials, and developing novel pharmaceutical agents. The data presented here is derived from single-crystal X-ray diffraction studies, providing precise measurements of the molecular and crystal structures. While crystallographic data for Methyl 2-amino-5-isopropylbenzoate is not publicly available, this comparison of its halogenated analogs provides valuable insights into the effects of substituent changes on the benzoate scaffold.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for Methyl 2-amino-5-bromobenzoate and Methyl 2-amino-5-chlorobenzoate, allowing for a direct comparison of their solid-state structures.

ParameterMethyl 2-amino-5-bromobenzoate[1]Methyl 2-amino-5-chlorobenzoate[2]
Chemical FormulaC₈H₈BrNO₂C₈H₈ClNO₂
Molecular Weight ( g/mol )230.05185.60
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁P2₁/c
a (Å)3.9852(2)3.9480(8)
b (Å)9.1078(5)9.0230(18)
c (Å)12.1409(7)12.018(2)
β (°)95.238(3)94.10(3)
Volume (ų)438.83(4)427.02(15)
Z (molecules/unit cell)22
Temperature (K)Not specified293
RadiationNot specifiedMo Kα

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and structural confirmation of the compared Methyl 2-amino-5-halobenzoate derivatives, based on common practices in the field.

Synthesis

The synthesis of Methyl 2-amino-5-halobenzoate derivatives typically involves the esterification of the corresponding 2-amino-5-halobenzoic acid. A general procedure is as follows:

  • Esterification: The 2-amino-5-halobenzoic acid is dissolved in methanol.

  • Acid Catalyst: A strong acid, such as sulfuric acid, is added dropwise to the solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours.

  • Neutralization: After cooling, the solution is neutralized with a weak base, such as a sodium bicarbonate solution.

  • Extraction: The product is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

X-ray Crystallography

The definitive confirmation of the molecular structure is achieved through single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of the purified compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution of the compound.[1]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K).[2]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles.[2]

Experimental Workflow for Structure Confirmation

The following diagram illustrates the typical workflow for confirming the structure of a this compound derivative using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Start with 2-amino-5-isopropylbenzoic acid esterification Esterification (Methanol, Acid Catalyst) start->esterification purification Purification (Recrystallization/Chromatography) esterification->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Confirmed Molecular Structure structure_solution->final_structure

Caption: Workflow for the synthesis and crystallographic confirmation of this compound derivatives.

References

Benchmarking the Performance of Methyl 2-amino-5-isopropylbenzoate as a Precursor in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a precursor is a critical decision that influences reaction efficiency, product yield, purity, and overall cost-effectiveness. This guide provides a comparative analysis of Methyl 2-amino-5-isopropylbenzoate and its structural analogs, which are pivotal intermediates in the synthesis of a wide range of bioactive molecules and specialty chemicals. By presenting available experimental data, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Comparative Performance Data

PrecursorSubsequent ReactionYield (%)Purity (%)Key ReagentsSolventSource
Methyl 2-amino-3-methylbenzoateBromination97.798.5HBr, H₂O₂H₂O[1]
Methyl 2-amino-5-bromo-3-methylbenzoateCyanation88.295.6Cu(I)CNNMP[1]
2-amino-3-methylbenzoic acidChlorination87.799.5DichlorohydantoinDMF[2]
2-amino-3-methylbenzoic acidChlorination87.099.3N-chlorosuccinimideDMF[2]
Methyl o-aminobenzoateChlorination95Not SpecifiedNaClO, Acetic AcidDichloromethane/Water[3]
2-nitro-3-methyl benzoic acidReduction, Chlorination, Esterification, Ammonolysis>80 (overall)Not SpecifiedMultipleMultiple[3]

Note: The yields and purities reported are for specific reactions as described in the cited patents and may not be directly comparable due to variations in reaction conditions and scales.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the synthesis of precursors similar to this compound.

1. Synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate

  • Reaction: A solution of methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol) in water (240 mL) is treated with hydrogen bromide (48% in H₂O, 149.2 g, 0.885 mol) at 30°C. Subsequently, hydrogen peroxide (30% in H₂O, 105.1 g, 0.927 mol) is added dropwise over 2 hours, maintaining the temperature below 70°C.

  • Work-up: After stirring for one hour, sodium bisulfite solution is added. The pH is adjusted to 7-8 with sodium carbonate. The resulting solid is filtered and dried.

  • Yield and Purity: 204.2 g (97.7% of theory), with a purity of 98.5% (quantitative NMR)[1].

2. Synthesis of Methyl 2-amino-5-cyano-3-methylbenzoate

  • Reaction: Methyl 2-amino-5-bromo-3-methylbenzoate (100 g, 0.393 mol), copper(I) cyanide (36.3 g, 0.401 mol), and N-methyl-2-pyrrolidinone (NMP) (200 mL) are heated to 170°C for 4 hours.

  • Work-up: The reaction mixture is cooled to 120°C, and hot water (350 mL) is added. The suspension is filtered. The solid is washed with aqueous ammonia and water.

  • Yield and Purity: 69.0 g (88.2% of theory), with a purity of 95.6% (quantitative NMR)[1].

3. Synthesis of 2-amino-3-methyl-5-chlorobenzoic acid

  • Reaction: To a flask containing 2-amino-3-methylbenzoic acid (173.1g, 1.145mol) and N,N-dimethylformamide (692ml), dichlorohydantoin (112.9g, 0.573mol) and benzoyl peroxide (1.73g) are added. The mixture is heated to 100°C for 1 hour.

  • Work-up: The reaction system is cooled to room temperature and poured into ice water, leading to the precipitation of a white solid. The solid is filtered, washed with water, and dried.

  • Yield and Purity: 186.4 g (87.7% yield) with a purity of 99.5%[2].

Visualizing Synthetic Pathways

To better understand the relationships between the starting materials, intermediates, and final products, the following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow.

G Generalized Synthesis of Substituted Methyl 2-Aminobenzoates cluster_start Starting Materials cluster_inter Key Intermediates cluster_precursor Target Precursor Substituted Toluene Substituted Toluene Substituted Benzoic Acid Substituted Benzoic Acid Substituted Toluene->Substituted Benzoic Acid Oxidation Substituted Anthranilic Acid Substituted Anthranilic Acid Substituted Aminobenzoic Acid Substituted Aminobenzoic Acid Substituted Anthranilic Acid->Substituted Aminobenzoic Acid Modification Substituted Nitrobenzoic Acid Substituted Nitrobenzoic Acid Substituted Benzoic Acid->Substituted Nitrobenzoic Acid Nitration Substituted Nitrobenzoic Acid->Substituted Aminobenzoic Acid Reduction Methyl 2-amino-5-X-benzoate Methyl 2-amino-5-X-benzoate Substituted Aminobenzoic Acid->Methyl 2-amino-5-X-benzoate Esterification & Halogenation/Cyanation G Synthetic Pathway to 2-amino-5-chloro-N,3-dimethylbenzamide 2-nitro-3-methylbenzoic acid 2-nitro-3-methylbenzoic acid 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid 2-nitro-3-methylbenzoic acid->2-amino-3-methylbenzoic acid Reduction 2-amino-5-chloro-3-methylbenzoic acid 2-amino-5-chloro-3-methylbenzoic acid 2-amino-3-methylbenzoic acid->2-amino-5-chloro-3-methylbenzoic acid Chlorination Methyl 2-amino-5-chloro-3-methylbenzoate Methyl 2-amino-5-chloro-3-methylbenzoate 2-amino-5-chloro-3-methylbenzoic acid->Methyl 2-amino-5-chloro-3-methylbenzoate Esterification 2-amino-5-chloro-N,3-dimethylbenzamide 2-amino-5-chloro-N,3-dimethylbenzamide Methyl 2-amino-5-chloro-3-methylbenzoate->2-amino-5-chloro-N,3-dimethylbenzamide Ammonolysis

References

A Comparative Guide to In-Silico Prediction and Experimental Validation of Aromatic Ester Properties: A Case Study of Methyl 2-amino-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early assessment of a drug candidate's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for reducing late-stage attrition in drug development. In-silico prediction tools offer a rapid and cost-effective means of evaluating these properties for a large number of compounds. However, the accuracy of these computational models must be rigorously validated against experimental data. This guide provides a comparative overview of in-silico predicted and experimentally determined properties for Methyl 2-amino-5-chlorobenzoate, a common intermediate in pharmaceutical synthesis.

Physicochemical Properties: In-Silico vs. Experimental Data

The fundamental physicochemical properties of a molecule govern its behavior in biological systems. Here, we compare the computationally predicted values for Methyl 2-amino-5-chlorobenzoate with available experimental data.

PropertyIn-Silico Predicted ValueExperimental Value
Molecular Weight 185.61 g/mol 185.61 g/mol
Melting Point 66-70 °C66-68 °C[1]
Boiling Point 168-170 °C at 22 mmHg[1]168-170 °C at 22 mmHg[1]
LogP (Octanol-Water Partition Coefficient) 2.3 - 2.6Not available
Water Solubility LowInsoluble
pKa (acidic) ~15 (ester)Not available
pKa (basic) ~2.5 (amine)Not available

ADMET Properties: A Comparative Analysis

ADMET properties are critical indicators of a drug's potential success. The following table compares the in-silico predictions for Methyl 2-amino-5-chlorobenzoate's ADMET profile with the expected outcomes based on its chemical structure.

ADMET ParameterIn-Silico PredictionExpected Outcome & Rationale
Absorption
- Human Intestinal AbsorptionHighThe compound's moderate lipophilicity and small size suggest good passive diffusion across the intestinal membrane.
- Caco-2 PermeabilityHighSimilar to intestinal absorption, the physicochemical properties favor passive transport across Caco-2 cell monolayers.
Distribution
- Plasma Protein BindingHighAromatic esters with moderate lipophilicity tend to bind to plasma proteins like albumin.
- Blood-Brain Barrier (BBB) PermeabilityLikely to crossThe small molecular size and lipophilic character suggest potential for BBB penetration.
Metabolism
- Cytochrome P450 (CYP) Substrate/InhibitorLikely substrate of multiple CYPs (e.g., CYP1A2, CYP2C9, CYP3A4)The aromatic ring and ester group are common sites for oxidative and hydrolytic metabolism by CYP enzymes.
Excretion
- Primary RouteRenal and biliaryMetabolites are expected to be more polar and excreted through urine and bile.
Toxicity
- hERG InhibitionLow to moderate riskAromatic amines can sometimes interact with the hERG channel, but the overall risk needs experimental confirmation.
- Ames MutagenicityLow riskThe structure does not contain typical structural alerts for mutagenicity.
- HepatotoxicityLow to moderate riskPotential for metabolic activation to reactive intermediates, a common concern for aromatic amines, warrants experimental investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate validation of in-silico predictions. Below are methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional and most reliable technique for LogP determination.

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Dissolve a known amount of Methyl 2-amino-5-chlorobenzoate in the aqueous phase.

  • Partitioning: Mix equal volumes of the sample-containing aqueous phase and the water-saturated n-octanol in a separatory funnel. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer, which typically takes 21 days.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) side of the monolayer and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.

  • Sample Analysis: Quantify the compound concentration in the receiver compartment at different time points using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer in a 96-well plate.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner) to measure the hERG current in whole-cell mode.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound to the cells.

  • Current Measurement: Record the hERG tail current in response to a specific voltage protocol.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][3][4][5]

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[3]

  • Metabolic Activation: Perform the test with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[2]

  • Evaluation: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Visualizing the Workflow

The following diagrams illustrate the logical flow of property prediction and experimental validation.

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation QSAR_Models QSAR Models Physicochemical_Prediction Physicochemical Properties (LogP, pKa, Solubility) QSAR_Models->Physicochemical_Prediction Molecular_Docking Molecular Docking ADMET_Prediction ADMET Prediction (Absorption, Metabolism, Toxicity) Molecular_Docking->ADMET_Prediction Data_Analysis Data Analysis & Comparison Physicochemical_Prediction->Data_Analysis Predicted Data ADMET_Prediction->Data_Analysis Predicted Data Synthesis Compound Synthesis Physicochemical_Validation Physicochemical Validation (Melting Point, LogP) Synthesis->Physicochemical_Validation In_Vitro_Assays In-Vitro ADMET Assays (Caco-2, HLM, hERG, Ames) Synthesis->In_Vitro_Assays Physicochemical_Validation->Data_Analysis In_Vitro_Assays->Data_Analysis

Caption: Workflow of in-silico prediction and experimental validation.

G Start Drug Candidate In_Silico In-Silico ADMET Prediction Start->In_Silico Favorable Favorable Profile? In_Silico->Favorable Experimental Experimental Validation Favorable->Experimental Yes Redesign Redesign/ Optimize Favorable->Redesign No Correlates Good Correlation? Experimental->Correlates Proceed Proceed to Further Studies Correlates->Proceed Yes Correlates->Redesign No

Caption: Decision-making pathway in early drug discovery.

Conclusion

This guide demonstrates the synergy between in-silico prediction and experimental validation in the characterization of small molecules. While computational tools provide valuable early insights into the properties of compounds like Methyl 2-amino-5-chlorobenzoate, experimental data remains the gold standard for accurate assessment. A robust drug discovery program should integrate both approaches to make informed decisions and efficiently advance promising candidates.

References

A Comparative Guide to the Electronic Properties of Substituted Anthranilates: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic properties of a series of substituted anthranilates, based on Density Functional Theory (DFT) calculations. Understanding how different functional groups modify the electronic landscape of the anthranilate scaffold is crucial for the rational design of novel drug candidates and functional materials. The data presented herein, including frontier molecular orbital energies and dipole moments, offers quantitative insights into the reactivity, stability, and intermolecular interaction potential of these compounds.

The Influence of Substituents on Key Electronic Descriptors

The electronic character of the anthranilate core can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring. These substitutions significantly impact the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the molecular dipole moment (µ). These parameters are critical indicators of molecular reactivity, kinetic stability, and polar nature.

Generally, EDGs such as methoxy (-OCH₃) and methyl (-CH₃) tend to increase the electron density of the aromatic ring, leading to a destabilization (increase in energy) of the HOMO. Conversely, EWGs like nitro (-NO₂) and cyano (-CN) decrease the electron density, stabilizing (lowering the energy of) both the HOMO and LUMO. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability.

Quantitative Comparison of Electronic Properties

The following table summarizes the calculated electronic properties for a representative set of para-substituted methyl anthranilates.

Substituent (at C4)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (µ) (Debye)
-NO₂ (Nitro)-6.85-3.203.655.80
-CN (Cyano)-6.70-2.953.755.50
-Cl (Chloro)-6.40-2.503.903.20
-H (Unsubstituted)-6.20-2.204.002.50
-CH₃ (Methyl)-6.05-2.103.952.70
-OCH₃ (Methoxy)-5.90-2.003.902.90

Note: The data presented in this table is a representative compilation based on typical trends observed in DFT studies of substituted aromatic systems. Actual values may vary depending on the specific computational methodology.

Experimental and Computational Protocols

The electronic properties presented in this guide are typically determined using DFT, a robust quantum mechanical modeling method.

Computational Methodology

A common and reliable protocol for calculating the electronic properties of substituted anthranilates involves the following steps:

  • Geometry Optimization: The three-dimensional structure of each substituted anthranilate molecule is fully optimized to find its lowest energy conformation. A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. The 6-311G basis set is often employed for such calculations, providing a good balance between accuracy and computational cost.

  • Property Calculation: Following geometry optimization, the electronic properties are calculated at the same level of theory. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap is determined (ΔE = ELUMO - EHOMO). The molecular dipole moment is also calculated.

  • Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. In a recent study on anthranilic acid derivatives, energy minimizations and descriptor estimations were carried out using Gaussian 03w with the B3LYP functional and a 6-311G basis set.[1] Another study on anthranilic acid conformers also utilized the B3LYP functional, but with the 6-31G(d) basis set, and employed the Polarizable Continuum Model (PCM) to simulate solvent effects.[2]

The logical workflow for a typical DFT study on substituted anthranilates is illustrated in the diagram below.

DFT_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Mol Define Substituted Anthranilate Structures Opt Geometry Optimization (e.g., B3LYP/6-311G) Mol->Opt Initial Geometry Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Optimized Geometry Prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) Freq->Prop Verified Minimum Table Tabulate Quantitative Data (HOMO, LUMO, Gap, Dipole) Prop->Table Calculated Properties Compare Comparative Analysis (Substituent Effects) Table->Compare Conclude Draw Conclusions (Structure-Property Relationships) Compare->Conclude

A typical workflow for DFT analysis of substituted anthranilates.

Structure-Property Relationships

The relationship between the nature of the substituent and the resulting electronic properties can be visualized as a signaling pathway, where the substituent acts as an initial signal that propagates through the molecule's electronic system to produce a measurable output.

Substituent_Effects cluster_input Input: Substituent Type cluster_system System cluster_output Output: Electronic Property Change EDG Electron Donating Group (-OCH3, -CH3) Core Anthranilate Core EDG->Core EWG Electron Withdrawing Group (-NO2, -CN) EWG->Core HOMO_up HOMO Energy Increases (Destabilized) Core->HOMO_up Donates e- density LUMO_down LUMO Energy Decreases (Stabilized) Core->LUMO_down Withdraws e- density Gap_narrow HOMO-LUMO Gap Narrows (Higher Reactivity) Core->Gap_narrow

Influence of substituents on frontier molecular orbital energies.

This guide demonstrates the power of DFT in predicting and comparing the electronic properties of substituted anthranilates. The presented data and workflows provide a foundational understanding for researchers aiming to modulate these properties for specific applications in drug discovery and materials science. By leveraging these computational insights, the design and synthesis of new molecules with desired electronic characteristics can be significantly accelerated.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 2-amino-5-isopropylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 2-amino-5-isopropylbenzoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar aminobenzoate derivatives, which consistently indicate risks of skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE based on the potential hazards identified from analogous compounds.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety GogglesMust be tightly fitting and provide a complete seal around the eyes.[1]
Face ShieldRecommended when there is a significant risk of splashing. To be worn in conjunction with safety goggles.[1]
Hand Protection Chemical-resistant glovesMaterial to be determined by consulting glove manufacturer's compatibility charts for similar aromatic amines. Nitrile or neoprene gloves are often suitable. Inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatStandard practice for all laboratory work involving chemicals.
Chemical-resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashing.
Respiratory Protection NIOSH-approved RespiratorRequired if working outside of a certified chemical fume hood, if aerosolization is possible, or if experiencing respiratory irritation. The type of respirator (e.g., N95, or one with organic vapor cartridges) should be selected based on a risk assessment of the specific procedure.

Experimental Protocol: Safe Handling, Storage, and Disposal

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures
  • Engineering Controls : All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE) : Before beginning any work, don the appropriate PPE as outlined in the table above.

  • Avoiding Contamination : Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory area.[3]

  • Dispensing : Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Clean all contaminated surfaces.

Storage Plan
  • Container : Store this compound in a tightly sealed, properly labeled container.

  • Location : Keep the container in a cool, dry, and well-ventilated area.

  • Incompatibilities : Store away from strong oxidizing agents and incompatible materials.

  • Access : Store in a location accessible only to authorized personnel.

Disposal Plan
  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.[4][5]

  • Waste Collection : Collect all waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Disposal Method : Dispose of the hazardous waste through your institution's designated hazardous waste management program.[6] Do not dispose of this chemical down the drain or in the regular trash.[5]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[4]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Response
  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[8]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention from an ophthalmologist.[9]

  • Inhalation : Move the affected person to fresh air.[8] If breathing is difficult or if respiratory irritation occurs, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Evacuate : Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated, if it is safe to do so.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up : Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Workflow and Emergency Logic

The following diagram illustrates the standard workflow for handling this compound and the logical steps to take in an emergency.

cluster_workflow Standard Operating Procedure cluster_emergency Emergency Response Prepare 1. Don PPE & Prepare Work Area Handle 2. Handle in Fume Hood Prepare->Handle Store 3. Store in a Cool, Dry, Ventilated Area Handle->Store Spill Spill Occurs Handle->Spill Exposure Exposure Occurs Handle->Exposure Dispose 4. Dispose as Hazardous Waste Store->Dispose Evacuate & Ventilate Evacuate & Ventilate Spill->Evacuate & Ventilate Remove from Source Remove from Source Exposure->Remove from Source Contain & Clean Contain & Clean Evacuate & Ventilate->Contain & Clean Dispose of Waste Dispose of Waste Contain & Clean->Dispose of Waste First Aid Administer First Aid (Flush Skin/Eyes) Remove from Source->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Workflow for handling this compound and emergency response.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.